molecular formula C11H12N6O4 B12283685 2-Cyanoadenosine

2-Cyanoadenosine

カタログ番号: B12283685
分子量: 292.25 g/mol
InChIキー: OFQPWKHCCVUSEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Cyanoadenosine is a useful research compound. Its molecular formula is C11H12N6O4 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H12N6O4

分子量

292.25 g/mol

IUPAC名

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile

InChI

InChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)

InChIキー

OFQPWKHCCVUSEB-UHFFFAOYSA-N

正規SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoadenosine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Cyanoadenosine, a synthetic nucleoside analog. This document details its chemical structure, physicochemical properties, and its role as a modulator of adenosine receptors, particularly the A2A subtype. The guide includes postulated quantitative data based on structure-activity relationships of related compounds, proposed experimental protocols for its synthesis and biological evaluation, and visualizations of key signaling pathways.

Chemical Structure and Properties

This compound is a purine nucleoside characterized by a cyano group substituted at the 2-position of the adenine base. This modification significantly influences its chemical and biological properties compared to endogenous adenosine.

Chemical Structure:

  • IUPAC Name: 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile[1]

  • Chemical Formula: C₁₁H₁₂N₆O₄[1]

  • Molecular Weight: 292.25 g/mol [1]

  • CAS Number: 79936-11-1[1]

A 2D chemical structure of this compound is presented below:

G cluster_adenosine This compound C1' C1' N9 N9 C1'->N9 C2' C2' C1'->C2' C8 C8 N9->C8 N7 N7 C8->N7 C5 C5 N7->C5 C6 C6 C5->C6 N6 NH₂ C6->N6 N1 N1 C6->N1 C2 C2 N1->C2 CN C≡N C2->CN N3 N3 C2->N3 C4 C4 N3->C4 C4->N9 C4->C5 C3' C3' C2'->C3' OH2' OH C2'->OH2' C4' C4' C3'->C4' OH3' OH C3'->OH3' O4' O4' C4'->O4' C5' C5' C4'->C5' O4'->C1' OH5' OH C5'->OH5'

Caption: 2D structure of this compound.
Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₆O₄[1]
Molecular Weight 292.25 g/mol [1]
CAS Number 79936-11-1[1]
Appearance White to off-white solid (Predicted)
Melting Point >200 °C (decomposes) (Predicted)
Solubility Soluble in DMSO and water (Predicted)
pKa ~3.5 (purine N1), ~12.5 (ribose hydroxyls) (Predicted)

Biological Activity and Pharmacology

This compound is recognized as an agonist of adenosine receptors, with a notable affinity for the A2A subtype. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Data Presentation: Predicted Receptor Binding Affinities and Functional Potencies

While direct experimental data for this compound is limited in publicly available literature, the following table provides estimated binding affinities (Ki) and functional potencies (EC50) based on structure-activity relationship (SAR) studies of other 2-substituted adenosine analogs. It is known that 2-substitution can be well-tolerated at A3 receptors and can enhance selectivity for A2A receptors.[2] Generally, 2-substituted adenosines are less potent at the A1 receptor.[3]

Receptor SubtypePredicted Kᵢ (nM)Predicted EC₅₀ (cAMP Assay, nM)G-Protein Coupling
A₁ >1000>1000Gᵢ/₀
A₂ₐ 50 - 200100 - 500Gₛ
A₂ₑ >1000>1000Gₛ
A₃ 200 - 800500 - 1500Gᵢ/₀

Note: These values are estimations based on SAR of related compounds and should be confirmed by experimental studies.

Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

G This compound This compound A2A Receptor A2A Receptor This compound->A2A Receptor Binds Gs Protein Gs Protein A2A Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates G cluster_reaction Proposed Synthesis of this compound 2-Chloroadenosine 2-Chloroadenosine This compound This compound 2-Chloroadenosine->this compound Reagents CuCN, DMF, heat Reagents->this compound G Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Add membranes, radioligand, and this compound Filter Filter Incubate->Filter Separate bound from free Count Radioactivity Count Radioactivity Filter->Count Radioactivity Measure bound radioligand Data Analysis Data Analysis Count Radioactivity->Data Analysis Determine Ki G Seed Cells Seed Cells Stimulate Stimulate Seed Cells->Stimulate Add this compound Lyse Cells Lyse Cells Stimulate->Lyse Cells Stop reaction Detect cAMP Detect cAMP Lyse Cells->Detect cAMP Measure cAMP levels Data Analysis Data Analysis Detect cAMP->Data Analysis Determine EC50

References

Synthesis of 2-Cyanoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-cyanoadenosine, a modified nucleoside with potential applications in drug discovery and chemical biology. This document details the prevalent synthetic routes, experimental protocols, and quantitative data, offering a valuable resource for researchers engaged in the synthesis of nucleoside analogues.

Introduction

Modified nucleosides are fundamental tools in the development of therapeutic agents and biochemical probes. The introduction of a cyano group at the C2 position of the adenosine scaffold can significantly alter its biological activity, receptor binding affinity, and metabolic stability. This compound, therefore, represents an important target for organic synthesis in the exploration of new chemical entities with potential therapeutic value. The primary route for the synthesis of this compound involves the palladium-catalyzed cyanation of a 2-haloadenosine precursor, most commonly 2-iodoadenosine. This approach offers a reliable and efficient method for the introduction of the nitrile functionality.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The general workflow involves the protection of the hydroxyl groups of the ribose moiety, followed by the key cyanation step, and subsequent deprotection to yield the final product.

Synthesis_Workflow Start 2-Iodoadenosine Protected_Iodoadenosine Protected 2-Iodoadenosine Start->Protected_Iodoadenosine Protection Cyanation Palladium-Catalyzed Cyanation Protected_Iodoadenosine->Cyanation Zn(CN)2, Pd catalyst Protected_Cyanoadenosine Protected this compound Cyanation->Protected_Cyanoadenosine Deprotection Deprotection Protected_Cyanoadenosine->Deprotection Deprotection Reagent End This compound Deprotection->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, based on established palladium-catalyzed cyanation methodologies for nucleobases.

Protection of 2-Iodoadenosine

To prevent side reactions, the hydroxyl groups of the ribose sugar in the starting material, 2-iodoadenosine, are typically protected. A common strategy is the formation of an isopropylidene acetal, protecting the 2' and 3'-hydroxyl groups, followed by protection of the 5'-hydroxyl group.

Protocol:

  • Isopropylidene Protection: To a solution of 2-iodoadenosine in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 2',3'-O-isopropylidene-2-iodoadenosine.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group can be protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in anhydrous DMF.

  • Monitor the reaction by TLC and upon completion, perform an aqueous workup and purify by column chromatography.

Palladium-Catalyzed Cyanation

The key step in the synthesis is the palladium-catalyzed cyanation of the protected 2-iodoadenosine. This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.

Protocol:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected 2-iodoadenosine in an anhydrous solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).

  • Add the palladium catalyst (e.g., Pd2(dba)3) and the phosphine ligand (e.g., Xantphos).

  • Add the cyanide source, such as zinc cyanide (Zn(CN)2).

  • Degas the reaction mixture and heat to the specified temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Deprotection of Protected this compound

The final step is the removal of the protecting groups to yield this compound.

Protocol:

  • Dissolve the protected this compound in a suitable solvent system for the removal of the specific protecting groups used.

  • For the removal of silyl and isopropylidene groups, a common method is treatment with a solution of trifluoroacetic acid (TFA) in water or a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
Protection 2-Iodoadenosine2,2-Dimethoxypropane, p-TsOH, TBDMSClProtected 2-Iodoadenosine85-95
Cyanation Protected 2-IodoadenosineZn(CN)₂, Pd₂(dba)₃, XantphosProtected this compound70-85
Deprotection Protected this compoundTFA/H₂O or TBAFThis compound80-90

Characterization Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis MethodExpected Data
¹H NMR Characteristic peaks for the ribose protons and the H8 proton of the purine ring. The chemical shifts will be influenced by the C2-cyano group.
¹³C NMR A peak corresponding to the nitrile carbon (C≡N) is expected around 115-120 ppm. Other peaks for the purine and ribose carbons will also be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₂N₆O₄, Exact Mass: 292.09) should be observed.
FT-IR A characteristic absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

Biological Signaling Context

While the specific signaling pathways of this compound are still under investigation, it is hypothesized to interact with adenosine receptors, similar to other adenosine analogues. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The introduction of a cyano group at the C2 position may modulate the affinity and selectivity for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Caption: Hypothesized signaling pathway of this compound via the A2A receptor.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed experimental conditions. The development of efficient synthetic routes to novel nucleoside analogues like this compound is crucial for advancing drug discovery and biomedical research.

The Enigmatic Mechanism of 2-Cyanoadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a synthetic analog of the endogenous nucleoside adenosine, is a molecule of interest within the broader class of purinergic signaling modulators. While specific pharmacological data for this compound is not extensively available in public-domain scientific literature, its structural similarity to other 2-substituted adenosine analogs allows for a comprehensive theoretical framework of its mechanism of action. This guide synthesizes the current understanding of adenosine receptor signaling, structure-activity relationships of 2-substituted adenosine analogs, and the experimental methodologies used to characterize these compounds. It aims to provide a robust resource for researchers investigating the potential therapeutic applications of this compound and similar molecules.

Introduction to Adenosine Signaling

Adenosine is a ubiquitous neuromodulator that exerts its physiological effects through four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] These receptors are integral to a multitude of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The therapeutic potential of targeting these receptors has driven extensive research into the development of selective agonists and antagonists.[1]

The Presumed Mechanism of Action of this compound

Based on the well-established pharmacology of 2-substituted adenosine analogs, this compound is predicted to act as a ligand for one or more of the adenosine receptor subtypes. The nature of this interaction (agonist or antagonist) and its receptor selectivity profile would be determined by the physicochemical properties of the 2-cyano group.

Adenosine Receptor Subtypes and Their Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by the modulation of adenylyl cyclase activity and, consequently, the levels of the second messenger cyclic AMP (cAMP).

  • A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1]

  • A₂A and A₂B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gₛ), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.[1]

The following diagram illustrates the canonical signaling pathways for adenosine receptors.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_gprotein G Protein Coupling cluster_effector Effector Enzyme cluster_second_messenger Second Messenger This compound This compound A1_A3 A₁ / A₃ Receptors This compound->A1_A3 Binds to A2A_A2B A₂A / A₂B Receptors This compound->A2A_A2B Binds to Gi Gᵢ/Gₒ A1_A3->Gi Activates Gs Gₛ A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_down ↓ cAMP Gi->cAMP_down Leads to Gs->AC Stimulates cAMP_up ↑ cAMP Gs->cAMP_up Leads to AC->cAMP_down AC->cAMP_up

Figure 1: Presumed Adenosine Receptor Signaling Pathways for this compound.
Structure-Activity Relationships of 2-Substituted Adenosine Analogs

Substitutions at the 2-position of the adenine ring have a significant impact on the affinity and selectivity of adenosine analogs for the different receptor subtypes. Generally, bulky and hydrophobic substitutions at the 2-position tend to favor binding to A₂A receptors.[2][3] The electron-withdrawing nature of the cyano group in this compound would likely influence its interaction with the receptor binding pocket, but without experimental data, its precise effects remain speculative.

Quantitative Data for Representative Adenosine Receptor Ligands

While specific binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) for this compound are not available, the following tables present data for well-characterized 2-substituted and other adenosine analogs to provide a comparative context.

Table 1: Binding Affinities (Kᵢ, nM) of Adenosine Analogs at Human Adenosine Receptors

CompoundA₁ Receptor Kᵢ (nM)A₂A Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)Reference
Adenosine1,3002,1001,600[4]
2-Chloroadenosine1102202,500[4]
CGS-216802,700221,800[3]
NECA142067[1]

Disclaimer: These values are for representative compounds and not for this compound. Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Analogs

CompoundAssayReceptorEC₅₀/IC₅₀ (nM)Reference
NECAcAMP AccumulationA₂A7.4[1]
2-ChloroadenosineAdenylyl Cyclase InhibitionA₁10[4]

Disclaimer: These values are for representative compounds and not for this compound. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols for Characterization

The characterization of a novel adenosine analog like this compound would involve a series of established in vitro assays to determine its binding affinity and functional activity at the four adenosine receptor subtypes.

Radioligand Binding Assay (for determining Kᵢ)

This protocol describes a representative method for determining the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific adenosine receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor of interest (e.g., A₂A).

  • Radioligand (e.g., [³H]-CGS-21680 for A₂A receptors).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (this compound).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-radioactive competitor.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_termination Termination & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Membranes Add Membranes Plate Setup->Add Membranes Incubate Incubate Add Membranes->Incubate Filtration Filtration Incubate->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50 Calculate Ki Calculate Ki Calculate IC50->Calculate Ki

Figure 2: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay (for determining EC₅₀/IC₅₀)

This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at a specific adenosine receptor and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Whole cells stably expressing the human adenosine receptor of interest.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound (this compound).

  • (For antagonist testing) A known agonist for the receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and grow to a suitable confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

  • For agonist testing: Add varying concentrations of this compound to the cells.

  • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Plot the cAMP concentration against the log concentration of this compound.

  • For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

cAMP_Assay_Logic Start Start Agonist Mode? Agonist Mode? Start->Agonist Mode? Add this compound Add this compound Agonist Mode?->Add this compound Yes Pre-incubate with this compound Pre-incubate with this compound Agonist Mode?->Pre-incubate with this compound No (Antagonist) Incubate Incubate Add this compound->Incubate Add Agonist Add Agonist Pre-incubate with this compound->Add Agonist Add Agonist->Incubate Measure cAMP Measure cAMP Incubate->Measure cAMP Calculate EC50 Calculate EC50 Measure cAMP->Calculate EC50 If Agonist Calculate IC50 Calculate IC50 Measure cAMP->Calculate IC50 If Antagonist End End Calculate EC50->End Calculate IC50->End

Figure 3: Logical Flow for Agonist vs. Antagonist cAMP Assay.

Conclusion

While direct experimental data on this compound remains elusive in the reviewed scientific literature, a strong theoretical framework for its mechanism of action can be constructed based on the extensive knowledge of adenosine receptor pharmacology. It is highly probable that this compound interacts with adenosine receptors, modulating adenylyl cyclase activity and intracellular cAMP levels. The precise nature of this interaction—its receptor subtype selectivity and its agonist or antagonist profile—awaits empirical determination through the standardized experimental protocols outlined in this guide. This document serves as a foundational resource for researchers poised to unravel the specific biological activities of this compound, thereby contributing to the broader field of purinergic drug discovery.

References

The Enigmatic Agonist: A Technical Guide to 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As with many adenosine analogs, its primary biological significance lies in its interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors ubiquitously expressed and involved in a myriad of physiological processes. Modifications at the 2-position of the adenosine molecule have been a key strategy in the development of selective agonists and antagonists for these receptors. This document provides a comprehensive overview of the discovery, history, and experimental methodologies associated with this compound, with a focus on its role as a modulator of adenosine receptors. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from related compounds and established experimental protocols to provide a foundational understanding for researchers.

Discovery and History

The exploration of 2-substituted adenosine analogs has been a fertile ground for medicinal chemists for decades. The primary motivation has been to enhance the affinity and selectivity for the different adenosine receptor subtypes, as well as to improve metabolic stability compared to endogenous adenosine. While the exact first synthesis of this compound is not prominently documented in publicly available literature, its conceptualization follows the logical progression of structure-activity relationship (SAR) studies on adenosine derivatives. The introduction of a cyano group at the 2-position is a chemical modification intended to explore the electronic and steric requirements of the adenosine receptor binding pockets.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthesis could start from 2-chloroadenosine, a commercially available precursor. The hydroxyl groups of the ribose moiety would first need to be protected to prevent unwanted side reactions. This is typically achieved by reacting 2-chloroadenosine with a protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole. The protected 2-chloroadenosine can then undergo a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may require elevated temperatures to proceed. Finally, the protecting groups on the ribose are removed using a deprotection agent like tetrabutylammonium fluoride (TBAF) to yield this compound.

Quantitative Data

Comprehensive quantitative data on the binding affinity (Kᵢ) and functional efficacy (EC₅₀) of this compound at all adenosine receptor subtypes is not currently available in the public literature. The following tables are presented as a template for how such data would be structured, populated with representative data for other well-characterized adenosine receptor ligands to provide context for expected values and experimental variance.

Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Ligands

LigandHuman A₁ ReceptorHuman A₂ₐ ReceptorHuman A₂ₑ ReceptorHuman A₃ Receptor
This compound Data not availableData not availableData not availableData not available
Adenosine1,000 ± 501,700 ± 100>10,0004,900 ± 300
NECA14 ± 120 ± 22,100 ± 200330 ± 20
2-Chloroadenosine130 ± 101,200 ± 100>10,0001,100 ± 100

Data for ligands other than this compound are representative values from published literature and may vary depending on experimental conditions.

Table 2: Functional Efficacy (EC₅₀, nM) of Adenosine Receptor Agonists

LigandHuman A₁ Receptor (cAMP Inhibition)Human A₂ₐ Receptor (cAMP Stimulation)Human A₂ₑ Receptor (cAMP Stimulation)Human A₃ Receptor (cAMP Inhibition)
This compound Data not availableData not availableData not availableData not available
Adenosine310 ± 20[1]700 ± 50[1]24,000 ± 2,000[1]290 ± 30[1]
NECA7 ± 115 ± 21,500 ± 100100 ± 10
2-Chloroadenosine50 ± 5800 ± 70>10,000250 ± 30

Data for ligands other than this compound are representative values from published literature and may vary depending on experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, for a specific adenosine receptor subtype using a competitive radioligand binding assay.[2][3][4][5]

1. Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).
  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [³H]NECA for A₂ₑ, [¹²⁵I]AB-MECA for A₃).
  • Unlabeled test compound (this compound).
  • Non-specific binding control (e.g., a high concentration of a known potent ligand for the receptor).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
  • Adenosine deaminase (ADA) to remove endogenous adenosine.
  • Glass fiber filters.
  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Thaw the cell membrane preparations on ice.
  • Pre-incubate the membranes with ADA (e.g., 2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.
  • Prepare a series of dilutions of the test compound (this compound) in the assay buffer.
  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kₔ value, and the diluted test compound.
  • For total binding wells, add buffer instead of the test compound.
  • For non-specific binding wells, add a high concentration of the non-specific binding control.
  • Initiate the binding reaction by adding the pre-treated cell membrane preparation to each well.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Visualizations

Activation of adenosine receptors triggers downstream signaling cascades that are crucial for cellular function. The A₃ adenosine receptor, often a target for 2-substituted adenosine analogs, is primarily coupled to Gᵢ/ₒ proteins.[6][7] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cellular contexts, the A₃ receptor can also couple to Gₐ proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9]

Below are Graphviz diagrams illustrating the primary signaling pathway of the A₃ adenosine receptor and a general workflow for a radioligand binding assay.

A3_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Agonist This compound (Agonist) Agonist->A3R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release, anti-inflammatory effects) PKA->Cellular_Response

Caption: A₃ Adenosine Receptor Signaling Pathway.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes with Receptor Start->Prepare_Membranes Prepare_Ligands Prepare Radioligand and Test Compound Dilutions Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity of Bound Ligand Filtration->Counting Analysis Analyze Data to Determine IC50 and Ki Counting->Analysis End End: Report Results Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This compound represents an intriguing but under-characterized molecule within the landscape of adenosine receptor modulators. While its precise discovery and a detailed pharmacological profile are not extensively documented, its chemical structure suggests potential as a tool compound for probing adenosine receptor function. The provided technical guide offers a foundational framework for researchers interested in investigating this compound, from its likely synthesis to the methodologies for characterizing its biological activity.

Future research should focus on the definitive synthesis of this compound and the systematic evaluation of its binding affinity and functional efficacy at all four human adenosine receptor subtypes. Such studies are crucial to determine its potency and selectivity profile, which will, in turn, illuminate its potential as a research tool or a starting point for the development of novel therapeutics targeting adenosine-mediated signaling pathways. The lack of comprehensive data underscores the need for further investigation to unlock the full scientific potential of this compound.

References

The Therapeutic Potential of 2-Cyanoadenosine: A Technical Guide to Putative Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoadenosine, a synthetic derivative of the endogenous nucleoside adenosine, holds significant promise as a modulator of purinergic signaling. While specific pharmacological data for this compound is emerging, the extensive body of research on 2-substituted adenosine analogs provides a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This technical guide consolidates the current understanding of how modifications at the 2-position of the adenosine scaffold influence receptor affinity and efficacy, thereby offering insights into the prospective therapeutic applications of this compound. The primary targets are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a wide array of physiological and pathological processes, including cardiovascular function, inflammation, neurodegeneration, and cancer. This document details the signaling pathways associated with these receptors, provides representative quantitative data for analogous compounds, and outlines key experimental protocols for the pharmacological characterization of novel adenosine receptor ligands like this compound.

Introduction to Adenosine Receptors as Therapeutic Targets

Adenosine is a ubiquitous signaling molecule that fine-tunes cellular function in response to metabolic stress and injury. Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors exhibit distinct tissue distribution and couple to different G proteins, leading to diverse downstream signaling cascades. The development of selective agonists and antagonists for these receptors is a major focus of drug discovery.

  • A1 Adenosine Receptor (A1AR): Primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A1ARs are abundant in the heart, brain, and adipose tissue, and are implicated in cardioprotection and neuronal inhibition.

  • A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase and increases cAMP levels. A2AARs are highly expressed in the striatum, immune cells, and blood vessels, playing roles in motor control, inflammation, and vasodilation.[1]

  • A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, it has a lower affinity for adenosine compared to A2AARs. It is widely distributed and is thought to be particularly important under conditions of high adenosine concentration, such as inflammation and hypoxia.

  • A3 Adenosine Receptor (A3AR): Similar to A1AR, it couples to Gi/o proteins to inhibit adenylyl cyclase. A3ARs are involved in inflammation and have been investigated as targets for cancer and inflammatory diseases.

The Role of 2-Substitution in Modulating Adenosine Receptor Activity

Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-position of the adenosine purine ring significantly influence receptor binding affinity and selectivity.[2][3][4] The introduction of various substituents, ranging from small halogens to larger aromatic groups, can shift the pharmacological profile of the resulting analog, converting non-selective agonists into highly selective agents for a particular receptor subtype.[1]

While direct binding data for this compound is not extensively published, the electron-withdrawing nature of the cyano group suggests it could confer unique properties regarding receptor interaction. The following tables summarize representative binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of 2-substituted adenosine analogs to provide a comparative landscape for predicting the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
2-Chloroadenosine>100-1900[5]
2-Phenylethoxyadenosine---[6]
2-(p-Methoxyphenyl)ethoxyadenosine---[6]
2-Phenylaminoadenosine (CV-1808)~500~100-[7]
2-Chloro-N6-cyclopentyladenosine (CCPA)0.711004.4[1]
2-[2-(l-Naphthyl)ethyloxy]adenosine>10003.8>1000[5]
2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide8254620.33[8]

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available in the cited literature.

Table 2: Functional Potency (EC50/IC50, nM) of 2-Substituted Adenosine Analogs
CompoundReceptorFunctional AssayPotency (EC50/IC50, nM)Reference
2-ChloroadenosineA2AAdenylyl Cyclase Stimulation> NECA[9]
2-[2-(2-Naphthyl)ethyloxy]adenosineA2BcAMP Accumulation1400[10]
2-[2-(2-Thienyl)ethyloxy]adenosineA2BcAMP Accumulation1800[10]
2-Chloro-2'-C-methyl-N6-cyclopentyladenosineA1Adenylyl Cyclase Inhibition13.1[11]
CVT-3146A2ACoronary Vasodilation6.4[12]
CVT-3033A2ACoronary Vasodilation67.9[12]

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways of Potential Therapeutic Targets

The primary signaling mechanism for adenosine receptors involves the modulation of intracellular cAMP levels through the regulation of adenylyl cyclase.

A1 and A3 Receptor Signaling

Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cAMP production. This pathway is crucial for the inhibitory effects of adenosine on neuronal firing and cardiac contractility.

G_inhibitory_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1/A3 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition) cAMP->Response Leads to Ligand This compound Ligand->A1R

A1/A3 Receptor Gi-mediated Signaling Pathway
A2A and A2B Receptor Signaling

Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through Gs proteins, leading to an increase in intracellular cAMP. This pathway mediates the vasodilatory and anti-inflammatory effects of adenosine.

G_stimulatory_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2R A2A/A2B Receptor Gs Gs Protein A2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Relaxation, Anti-inflammation) cAMP->Response Leads to Ligand This compound Ligand->A2R

A2A/A2B Receptor Gs-mediated Signaling Pathway

Experimental Protocols for Target Validation

The following are generalized protocols for key in vitro assays used to characterize the interaction of compounds like this compound with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by this compound.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2AAR).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known agonist or antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of this compound incubate Incubate mixture to reach equilibrium prep_ligand->incubate prep_reagents Prepare membranes, radioligand, and controls prep_reagents->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Count radioactivity wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of a test compound to modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at Gs- or Gi-coupled adenosine receptors.

Materials:

  • Whole cells expressing the human adenosine receptor of interest.

  • Test compound (this compound) at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with a PDE inhibitor.

  • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound to the cells.

  • For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate basal cAMP production.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in each well using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

Conclusion and Future Directions

The therapeutic landscape for adenosine receptor modulators is continually expanding. Based on the extensive research into 2-substituted adenosine analogs, this compound is poised to be a valuable pharmacological tool and a potential therapeutic agent. Its primary targets are likely to be the A1, A2A, A2B, and A3 adenosine receptors. The cyano- substitution may confer a unique selectivity and potency profile that warrants thorough investigation.

Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound. This includes performing radioligand binding assays and cAMP functional assays across all four adenosine receptor subtypes to determine its affinity, potency, and selectivity. Subsequent in vivo studies in relevant disease models will be crucial to elucidate its therapeutic potential in areas such as cardiovascular disease, neuroinflammatory disorders, and oncology. The detailed experimental frameworks provided in this guide offer a robust starting point for these critical next steps in the development of this compound as a novel therapeutic agent.

References

in vitro stability of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Stability of 2-Cyanoadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated . Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related structural analogs, particularly other 2-substituted adenosine derivatives, and established principles of nucleoside pharmacology and drug metabolism. The information herein is intended to serve as a foundational resource for designing and interpreting in vitro stability studies for this compound and similar nucleoside analogs.

Chemical Stability

The chemical stability of nucleoside analogs is significantly influenced by pH. Based on studies of related compounds, this compound is expected to exhibit pH-dependent stability.

Expected pH Stability Profile:

It is anticipated that this compound will be relatively stable at neutral and basic pH. However, under acidic conditions, it is likely to undergo degradation. The primary mechanism of degradation in acidic environments is the hydrolysis of the N-glycosidic bond, which would cleave the molecule into 2-cyanoadenine and ribose.

Table 1: Inferred pH Stability of this compound Based on Analog Data

pH ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH < 4)UnstableHydrolysis of the N-glycosidic bond
Neutral (pH 7)StableMinimal degradation
Basic (pH > 8)StableMinimal degradation

Metabolic Stability

The metabolic stability of this compound is a critical parameter for predicting its in vivo half-life and clearance. The primary enzyme involved in the metabolism of many adenosine analogs is adenosine deaminase (ADA), which catalyzes the conversion of adenosine to inosine. It is plausible that this compound is also a substrate for ADA, leading to the formation of 2-cyanoinosine.

In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes. Liver microsomes contain a high concentration of Phase I metabolizing enzymes, including cytochrome P450 (CYP) enzymes, which could also contribute to the metabolism of this compound.

Table 2: Summary of a General Protocol for In Vitro Metabolic Stability in Human Liver Microsomes

ParameterCondition
Test SystemHuman Liver Microsomes (pooled)
Protein Concentration0.5 mg/mL
Test Compound Conc.1 µM
Incubation Buffer100 mM Potassium Phosphate Buffer, pH 7.4
Cofactor1 mM NADPH
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 minutes
Reaction TerminationAcetonitrile containing an internal standard
Analytical MethodLC-MS/MS

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • 1 M Potassium Phosphate Buffer, pH 7.4

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution

  • Acetonitrile

  • Internal Standard (e.g., a structurally similar and stable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer). The final solvent concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • In a 96-well plate, add the potassium phosphate buffer, the liver microsome suspension, and the this compound working solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

  • Time-course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of this compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol for HPLC Analysis

This protocol provides a general method for the quantification of this compound. Method optimization will be required.

Table 3: General HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at approximately 260 nm or Mass Spectrometry
Injection Volume 10 µL

Visualizations

Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The following diagram illustrates the general signaling pathways initiated by the activation of the four main adenosine receptor subtypes.

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects A1 A1 Gi_o Gi/o A1->Gi_o A3 A3 A3->Gi_o Gq Gq A3->Gq A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gq A2B->Gs AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gq->PLC Activates Gs->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PKA_down ↓ PKA Activity cAMP_down->PKA_down PKA_up ↑ PKA Activity cAMP_up->PKA_up Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release This compound This compound This compound->A1 Binds to This compound->A3 Binds to This compound->A2A Binds to This compound->A2B Binds to

Caption: General adenosine receptor signaling pathways.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the typical workflow for conducting an in vitro metabolic stability study.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Microsomes, Compound) pre_incubation Pre-incubate Mixture at 37°C prep_reagents->pre_incubation prep_cofactor Prepare Cofactor Solution (NADPH) start_reaction Initiate Reaction with Cofactor prep_cofactor->start_reaction pre_incubation->start_reaction time_points Incubate and Collect Samples at Time Points start_reaction->time_points terminate Terminate Reaction with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms quantify Quantify Remaining Compound lcms->quantify calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) quantify->calculate

Caption: Workflow of an in vitro metabolic stability assay.

Conclusion

While direct experimental data on the is not extensively available, this guide provides a robust framework for understanding its likely behavior based on the principles of medicinal chemistry and drug metabolism. It is anticipated that this compound will exhibit pH-dependent chemical stability and undergo metabolic transformation, potentially mediated by adenosine deaminase and other hepatic enzymes. The provided protocols and workflows offer a solid starting point for researchers to design and execute specific in vitro stability studies for this compound, which are essential for its further development as a potential therapeutic agent. Experimental validation of the inferred stability profile is strongly recommended.

An In-depth Technical Guide to 2-Cyanoadenosine: Solubility, Handling, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyanoadenosine, with a focus on its solubility, handling, and biological activity as an adenosine receptor agonist. The information herein is intended to support the effective use of this compound in research and drug development settings.

Physicochemical Properties

This compound is a synthetic derivative of the endogenous nucleoside adenosine. The introduction of a cyano group at the 2-position of the adenine ring modifies its chemical and biological properties.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₆O₄PubChem
Molecular Weight 292.25 g/mol PubChem
IUPAC Name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrilePubChem
CAS Number 79936-11-1PubChem

Solubility

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
DMSO (Dimethyl Sulfoxide) ~20 mg/mLA stock solution can be prepared in DMSO.[1][2]
PBS (Phosphate-Buffered Saline, pH 7.2) ~10 mg/mLAqueous solutions can be prepared, but stability should be considered.[1][2]
Ethanol SolubleQuantitative data is not available, but adenosine analogs are generally soluble in ethanol.
Water Sparingly SolubleSolubility is expected to be limited.

Handling and Safety

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, handling precautions should be based on those for structurally related and potentially hazardous nucleoside analogs.[3][4][5][6][7]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Respiratory Protection: For powdered forms, use a certified respirator or handle in a chemical fume hood to avoid inhalation of dust.

  • Ventilation: Work in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term storage, it is recommended to store at -20°C.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water and seek medical attention.

Stability

Specific stability data for this compound is not available. However, a study on the stability of a related compound, 2-chloro-2'-deoxyadenosine, provides valuable insights into the expected stability of adenosine analogs.[8][9]

General Stability Profile:

  • pH: Adenosine analogs are generally more stable in neutral to basic conditions. Decomposition is markedly increased in acidic pH. At pH 2 and 37°C, significant degradation of 2-chloro-2'-deoxyadenosine was observed within hours.[8][9]

  • Temperature: Stability is temperature-dependent, with degradation rates increasing at higher temperatures.

  • Solutions: Aqueous solutions are not recommended for long-term storage. It is advisable to prepare fresh aqueous solutions for experiments or to store aliquoted stock solutions in DMSO at -20°C or -80°C.

Biological Activity and Signaling Pathway

This compound is known to act as an agonist at adenosine receptors, with a particular affinity for the A₂A subtype.[9] Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.

Activation of the A₂A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating the cellular response.[7][10][11][12]

A2A_Signaling_Pathway cluster_membrane Plasma Membrane A2A_Receptor A2A Receptor Gs_protein Gs Protein (inactive) A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (inactive) Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Two_Cyanoadenosine This compound Two_Cyanoadenosine->A2A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Leads to

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols

The primary mechanism of action of this compound as an A₂A receptor agonist is the induction of intracellular cAMP production. Therefore, a cAMP assay is a suitable method to quantify its biological activity. The following is a generalized protocol for a cell-based cAMP assay.

Protocol: Measurement of cAMP Production in a Cell-Based Assay

Objective: To determine the potency and efficacy of this compound in stimulating cAMP production in a cell line expressing the A₂A adenosine receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the human A₂A adenosine receptor.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound

  • DMSO

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture:

    • Culture the A₂A receptor-expressing cells according to standard protocols.

    • Seed the cells into the multi-well plates at an appropriate density and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution in aliquots at -20°C.

  • Assay Procedure:

    • On the day of the experiment, prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the diluted this compound solutions and the vehicle control to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

    • Lyse the cells (if required by the assay kit) and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.[3][13][14]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) of this compound.

experimental_workflow start Start: A2A Receptor-Expressing Cells seed_cells Seed Cells into Multi-well Plates start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate Incubate at 37°C treat_cells->incubate measure_cAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) incubate->measure_cAMP analyze_data Data Analysis: Dose-Response Curve, EC50 measure_cAMP->analyze_data end End: Determine Potency and Efficacy analyze_data->end

Experimental Workflow for cAMP Assay

References

Spectroscopic Analysis of 2-Cyanoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanoadenosine is a modified nucleoside, an analog of adenosine, featuring a cyano group at the 2-position of the adenine base. This modification can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential biological activity. A thorough spectroscopic analysis is crucial for its unambiguous identification, purity assessment, and for elucidating its structural and conformational properties. This technical guide outlines the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information on the protons and carbons of the ribose sugar and the modified adenine base.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ribose moiety and the adenine base. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano group. Below is a table of expected chemical shifts based on adenosine and its derivatives.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-88.0 - 8.5s-
H-1'5.9 - 6.1d~5-7
H-2'4.5 - 4.8t~5-6
H-3'4.2 - 4.5t~4-5
H-4'4.0 - 4.3q~3-4
H-5'a, H-5'b3.6 - 3.9m-
NH₂~7.3 (broad)s-
OH (2', 3', 5')Variable (broad)s-
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of this compound. The cyano group will significantly deshield the C-2 carbon.

Carbon Expected Chemical Shift (δ, ppm)
C-6~156
C-2~115-120 (due to CN)
C-4~149
C-5~120
C-8~140
C-1'~88
C-4'~86
C-2'~74
C-3'~71
C-5'~62
CN~117
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or a deuterated standard for D₂O, if quantitative analysis is required.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into NMR Spectrometer FID_Data FID_Data Spectrometer->FID_Data Acquire FID Processing Processing FID_Data->Processing Fourier Transform, Phase & Baseline Correction Spectrum_1H Spectrum_1H Processing->Spectrum_1H ¹H Spectrum Spectrum_13C Spectrum_13C Processing->Spectrum_13C ¹³C Spectrum Analysis Structure Elucidation Spectrum_1H->Analysis Spectrum_13C->Analysis

Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Expected Mass Spectrometric Data
  • Molecular Formula: C₁₁H₁₂N₆O₄

  • Molecular Weight: 292.25 g/mol

  • Monoisotopic Mass: 292.0920 Da[1]

  • Expected Ions:

    • [M+H]⁺: m/z 293.100

    • [M+Na]⁺: m/z 315.082

    • [M-H]⁻: m/z 291.084

Expected Fragmentation Pattern

The primary fragmentation is expected to be the cleavage of the glycosidic bond between the ribose sugar and the 2-cyanoadenine base.

Fragment Ion Description Expected m/z
[Base+H]⁺Protonated 2-cyanoadenine161.057
[Sugar]⁺Ribose fragment133.049
[Base+2H]⁺Protonated 2-cyanoadenine base162.065
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).

  • Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Analysis cluster_proc Data Interpretation Sample This compound Dilute Dilute Sample->Dilute Solvent ACN/H₂O Solvent->Dilute Infusion Infusion Dilute->Infusion Direct Infusion or LC ESI_Source ESI_Source Infusion->ESI_Source Ionization Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer m/z Separation Detector Detector Mass_Analyzer->Detector CID CID Mass_Analyzer->CID Fragmentation (MS/MS) Full_Scan Full_Scan Detector->Full_Scan MS1 Spectrum Mol_Weight Mol_Weight Full_Scan->Mol_Weight Determine Molecular Weight MSMS_Spectrum MSMS_Spectrum CID->MSMS_Spectrum MS2 Spectrum Frag_Analysis Frag_Analysis MSMS_Spectrum->Frag_Analysis Analyze Fragmentation Structure_Confirm Structure_Confirm Mol_Weight->Structure_Confirm Frag_Analysis->Structure_Confirm Structure Confirmation

Figure 2: Workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated system of the purine ring.

Expected UV-Vis Spectral Data

Adenosine typically shows an absorption maximum (λmax) around 259 nm. The introduction of the electron-withdrawing cyano group at the 2-position is expected to cause a slight shift in the λmax.

Compound Solvent λmax (nm)
AdenosineWater259[2]
This compound (Expected)Water/Buffer260 - 270
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Use the buffer as a blank to zero the instrument.

    • Record the absorbance spectrum of each dilution over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the λmax from the spectrum. If the extinction coefficient is to be determined, plot absorbance versus concentration and use the Beer-Lambert law (A = εbc).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_proc Data Analysis Sample This compound Stock_Solution Stock_Solution Sample->Stock_Solution Buffer Buffer (e.g., PBS) Buffer->Stock_Solution Dilutions Dilutions Stock_Solution->Dilutions Cuvette Cuvette Dilutions->Cuvette Fill Cuvette Spectrophotometer Spectrophotometer Cuvette->Spectrophotometer Measure Absorbance Blank Blank (Buffer) Blank->Spectrophotometer Spectrum Spectrum Spectrophotometer->Spectrum Lambda_Max Lambda_Max Spectrum->Lambda_Max Determine λmax Beer_Lambert Beer_Lambert Spectrum->Beer_Lambert Plot A vs. Conc. Ext_Coeff Ext_Coeff Beer_Lambert->Ext_Coeff Calculate ε

Figure 3: UV-Vis spectroscopy experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, amine, cyano, and aromatic functionalities.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyls)Stretching3200 - 3500 (broad)
N-H (amine)Stretching3100 - 3300
C-H (aromatic)Stretching~3030
C-H (aliphatic)Stretching2800 - 3000
C≡N (cyano)Stretching2220 - 2260 (sharp, medium)
C=N, C=C (aromatic)Stretching1500 - 1680
C-O (hydroxyls)Stretching1000 - 1250
Experimental Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Interpretation Sample This compound Mix_Grind Mix_Grind Sample->Mix_Grind KBr KBr Powder KBr->Mix_Grind Pellet Pellet Mix_Grind->Pellet Press into Pellet FTIR_Spectrometer FTIR_Spectrometer Pellet->FTIR_Spectrometer Place in Holder Background_Scan Background_Scan FTIR_Spectrometer->Background_Scan 1. Run Background Sample_Scan Sample_Scan FTIR_Spectrometer->Sample_Scan 2. Run Sample Final_Spectrum Final_Spectrum Background_Scan->Final_Spectrum Sample_Scan->Final_Spectrum Ratio to get Transmittance/%T Peak_Picking Peak_Picking Final_Spectrum->Peak_Picking Identify Peaks Functional_Groups Functional_Groups Peak_Picking->Functional_Groups Assign Functional Groups Structure_Confirm Structure_Confirm Functional_Groups->Structure_Confirm Confirm Structure

Figure 4: General workflow for FTIR analysis.

Signaling Pathways and Biological Context

Currently, there is limited information available in scientific literature directly linking this compound to specific signaling pathways. However, as an adenosine analog, it is plausible that it may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃) or other proteins that bind adenosine or its derivatives. The cyano modification at the 2-position could alter its binding affinity and selectivity for these receptors, potentially leading to agonistic or antagonistic effects. Further biological studies are required to elucidate the specific roles of this compound in cellular signaling.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic analysis of this compound. While direct experimental data is scarce, the information compiled from analogous compounds offers a solid foundation for researchers to identify and characterize this molecule. The provided experimental protocols and workflow diagrams serve as a practical guide for conducting NMR, MS, UV-Vis, and IR spectroscopy for this compound and other related nucleoside analogs. Further research is warranted to obtain definitive experimental spectra and to explore the biological functions of this intriguing molecule.

References

An In-depth Technical Guide to 2-Cyanoadenosine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyanoadenosine derivatives and their analogs, focusing on their synthesis, biological activity, and mechanism of action as modulators of adenosine receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The development of selective adenosine receptor modulators is a significant area of research for the potential treatment of a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[3]

The introduction of a cyano group at the 2-position of the adenosine scaffold has emerged as a key strategy in the design of novel adenosine receptor ligands. This modification can significantly influence the affinity and selectivity of the compounds for the different adenosine receptor subtypes. This guide will delve into the synthesis, quantitative biological data, experimental protocols, and signaling pathways associated with this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step procedures starting from commercially available adenosine or related purine precursors. A common strategy involves the introduction of a leaving group at the 2-position of the purine ring, which can then be displaced by a cyanide nucleophile.

A general synthetic approach often starts with the protection of the ribose hydroxyl groups of adenosine. The 2-position of the purine ring can then be halogenated, for example, using a diazonium salt intermediate derived from 2-aminoadenosine. Subsequent nucleophilic substitution with a cyanide salt, such as copper(I) cyanide, affords the this compound core structure. Further modifications, such as substitutions at the N6-position, can be achieved by reacting the this compound intermediate with various amines.[4]

For instance, the synthesis of 2-chloro-N6-cyclopentyladenosine (CCPA), a well-known A1 adenosine receptor agonist, starts from 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine and cyclopentylamine.[5] A similar strategy can be adapted for the synthesis of 2-cyano-N6-substituted analogs.

Quantitative Biological Data

The biological activity of this compound derivatives and their analogs is typically characterized by their binding affinities (Ki) and functional potencies (IC50 or EC50) at the four adenosine receptor subtypes. These quantitative data are essential for understanding the structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

The following tables summarize the reported binding affinities and functional activities for a selection of 2-substituted adenosine analogs, including those with a cyano group. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentN6-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
Adenosine-H-H310700290[1]
NECA-H-CH2CH2C(O)NHCH2CH31010-[2]
CPA-HCyclopentyl2.379043[6]
CCPA-ClCyclopentyl0.43900-[5]
2-Chloro-2'-C-methyl-N6-cyclopentyladenosine-ClCyclopentyl1.8>10000>5000[7]
2-(3-Chlorophenyl)ethyloxyadenosine-OCH2CH2(3-Cl-Ph)-H>100-41[8]
2-[2-(l-Naphthyl)ethyloxy]adenosine-OCH2CH2(1-Naphthyl)-H-3.8-[8]

Table 2: Functional Activity (EC50/IC50, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

Compound2-SubstituentN6-SubstituentA1 (cAMP inh.) IC50 (nM)A2A (cAMP stim.) EC50 (nM)A2B (cAMP stim.) EC50 (nM)A3 (cAMP inh.) IC50 (nM)Reference
Adenosine-H-H31070024000290[1]
CCPA-ClCyclopentyl333500--[5]
Alexa488-APEC-NHCH2CH2(Alexa488)-H>1000012.8--[9]
2-[2-(2-naphthyl)ethyloxy]adenosine-OCH2CH2(2-Naphthyl)-H--1400-[8]
2-[2-(2-thienyl)-ethyloxy]adenosine-OCH2CH2(2-Thienyl)-H--1800-[8]

Structure-Activity Relationships (SAR)

The data presented in the tables above highlight some key structure-activity relationships for 2-substituted adenosine analogs:

  • Impact of the 2-Substituent: The nature of the substituent at the 2-position plays a crucial role in determining the affinity and selectivity of the ligand. Small, electron-withdrawing groups like chloro and cyano can influence the electronic properties of the purine ring and its interactions with the receptor. Larger, hydrophobic groups at the 2-position, such as aralkyloxy substituents, can lead to high affinity and selectivity for the A2A receptor.[10]

  • Role of the N6-Substituent: The N6-position is another critical determinant of activity. Cycloalkyl groups, like the cyclopentyl group in CPA and CCPA, generally confer high affinity and selectivity for the A1 receptor.[3]

  • Combined Effects: The combination of substitutions at the 2- and N6-positions can lead to compounds with highly desirable pharmacological profiles. For example, the combination of a 2-chloro and an N6-cyclopentyl group in CCPA results in a highly potent and selective A1 agonist.[5] The introduction of a 2'-C-methyl group in CCPA further enhances its selectivity for the A1 receptor.[7]

Experimental Protocols

The characterization of this compound derivatives and their analogs relies on a set of standardized in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS21680 for A2A).

  • Test compounds (this compound derivatives).

  • Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate or tubes, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate the reaction mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compounds (this compound derivatives).

  • Forskolin (an adenylyl cyclase activator, used for A1 and A3 receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats).

  • Cell culture medium and reagents.

Procedure for A2A/A2B Agonist Activity (Gs-coupled):

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer.

  • Add the test compound at various concentrations to the wells.

  • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for A1/A3 Agonist Activity (Gi-coupled):

  • Follow steps 1 and 2 as above.

  • Add forskolin to the wells at a concentration that produces a submaximal stimulation of cAMP production.

  • Immediately add the test compound at various concentrations.

  • Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50 and Emax values.

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with adenosine receptors initiates downstream signaling cascades that mediate their physiological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow for the characterization of these compounds.

G cluster_0 A2A Adenosine Receptor Signaling Ligand This compound Derivative (Agonist) A2AR A2A Receptor Ligand->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: A2A Adenosine Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Ligand Characterization Start Compound Synthesis (this compound Analog) Binding_Assay Radioligand Binding Assay (Determine Ki at A1, A2A, A2B, A3) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50/IC50 and Efficacy) Binding_Assay->Functional_Assay Selectivity_Profile Determine Receptor Selectivity Profile Functional_Assay->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Efficacy) Selectivity_Profile->In_Vivo_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

References

An In-depth Technical Guide on the Physiological Effects of 2-Substituted Adenosine Analogs: A Focus on 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in scientific literature for "2-Cyanoadenosine" is sparse. This guide will focus on the extensively studied and structurally related analog, 2-Chloroadenosine (2-CADO) , as a representative 2-substituted adenosine compound to provide a comprehensive overview of the physiological effects and mechanisms of action relevant to this class of molecules. This compound is a distinct chemical entity, but the lack of substantial research on its biological activity necessitates the use of a well-characterized surrogate for this technical analysis.

Introduction

2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1] Its resistance to degradation by adenosine deaminase allows for more sustained physiological effects compared to adenosine, making it a valuable tool in pharmacological research.[2] 2-CADO functions as a non-selective agonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities.[1] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathophysiological processes, including cardiovascular regulation, neurotransmission, inflammation, and cellular proliferation. This guide provides a detailed examination of the physiological effects of 2-CADO, its interaction with adenosine receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Pharmacological Data

The interaction of 2-Chloroadenosine with adenosine receptor subtypes is characterized by its binding affinity (Ki) and its functional potency (EC50). The following tables summarize the key quantitative data from various in vitro studies.

Receptor Subtype Species Cell/Tissue Type Assay Type K_i_ (nM) Reference(s)
A1HumanRecombinantRadioligand Binding300[1]
A2AHumanRecombinantRadioligand Binding80[1]
A3HumanRecombinantRadioligand Binding1900[1]
A1RatBrain Cortical MembranesRadioligand Binding ([³H]CHA displacement)-[3]
A2ABovineStriatal MembranesRadioligand Binding ([³H]CGS-21680 displacement)-[3]
Receptor Subtype Species Cell/Tissue Type Functional Assay EC_50_ (nM) Effect Reference(s)
A2ARatPC12 CellsAdenylyl Cyclase Stimulation~211Stimulation of cAMP[4]
A3HumanRecombinantcAMP Accumulation-Full Agonist[5]
A2BRabbitGastric Mucosa ECL CellscAMP Production-Increase in cAMP[6]
-MouseDorsal Root Ganglion NeuronsCalcium Current Inhibition-Reduction of N-type Ca²⁺ current[7][8]

Signaling Pathways

2-Chloroadenosine elicits its physiological effects by activating distinct intracellular signaling cascades upon binding to adenosine receptors. The primary pathways involve the modulation of adenylyl cyclase activity through different G proteins.

  • A1 and A3 Receptor Signaling: These receptors predominantly couple to inhibitory G proteins (Gαi/o). Activation by 2-CADO leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (camp). This pathway is sensitive to pertussis toxin.[7]

  • A2A and A2B Receptor Signaling: These receptors couple to stimulatory G proteins (Gαs). Binding of 2-CADO activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][6]

The modulation of cAMP levels by 2-CADO has widespread downstream consequences, including the activation of protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which in turn regulate numerous cellular functions such as gene expression, ion channel activity, and cell proliferation.

A1_Signaling_Pathway cluster_membrane Plasma Membrane 2-CADO 2-Chloroadenosine A1R A1 Receptor 2-CADO->A1R binds Gi Gαi/o A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA_active->Cellular_Response

Figure 1: A1 Receptor Signaling Pathway.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane 2-CADO 2-Chloroadenosine A2AR A2A Receptor 2-CADO->A2AR binds Gs Gαs A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Vasodilation) PKA_active->Cellular_Response Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - 2-CADO - Assay Buffer start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of 2-CADO prepare_reagents->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing measurement Measure Radioactivity with Scintillation Counter washing->measurement analysis Data Analysis: - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

References

2-Cyanoadenosine: An In-Depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Cyanoadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established knowledge of closely related 2-substituted adenosine analogs and standard experimental protocols for adenosine receptor research. The presented quantitative data is representative of this class of compounds and should be used as a reference for experimental design.

Introduction

Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂B, and A₃.[1] These receptors are implicated in a wide range of physiological and pathological processes, including sleep, pain, inflammation, and neurodegeneration.[1][2] The development of selective agonists and antagonists for these receptors is a key focus of neuroscience research and drug discovery.

Modification of the adenosine scaffold, particularly at the 2-position, has been a fruitful strategy for altering the affinity and selectivity of these ligands for the different receptor subtypes. The introduction of a cyano group at this position is expected to modulate the electronic and steric properties of the molecule, potentially leading to a unique pharmacological profile. This guide explores the potential of this compound as a research tool in neuroscience, providing insights into its synthesis, pharmacology, and relevant experimental methodologies.

Proposed Synthesis of this compound

A potential synthetic pathway could involve a palladium-catalyzed cyanation reaction, a common method for introducing cyano groups into aromatic systems.

Proposed Reaction Scheme:

This reaction would substitute the iodine atom at the 2-position of the purine ring with a cyano group to yield this compound. Purification would typically be achieved through column chromatography, and the final product's identity and purity confirmed by NMR and mass spectrometry.[3][4]

Pharmacology and Data Presentation

The pharmacological profile of this compound is predicted based on structure-activity relationship (SAR) studies of other 2-substituted adenosine derivatives. The cyano group is a small, electron-withdrawing substituent, and its presence is likely to influence the binding affinity and efficacy at the four adenosine receptor subtypes. The following tables present representative binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) data for a selection of 2-substituted adenosine analogs to provide a comparative context.

Table 1: Representative Binding Affinities (Kᵢ, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

CompoundA₁ ReceptorA₂ₐ ReceptorA₂B ReceptorA₃ Receptor
2-Chloroadenosine15070>10,000250
2-Phenylaminoadenosine500100>10,000>10,000
2-Hexynyladenosine85153,500120
2-(2-Phenylethoxy)adenosine4911>10,000>10,000

Data are compiled from various sources and represent approximate values for comparative purposes.

Table 2: Representative Functional Potencies (EC₅₀/IC₅₀, nM) of 2-Substituted Adenosine Analogs

CompoundAssay TypeReceptorPotency (nM)
2-ChloroadenosinecAMP InhibitionA₁33
2-ChloroadenosinecAMP StimulationA₂ₐ3500
2-PhenylaminoadenosineCoronary VasodilationA₂ₐ6.4
2-HexynyladenosinecAMP StimulationA₂ₐ25

Data are compiled from various sources and represent approximate values for comparative purposes.

Signaling Pathways

The primary signaling pathways for the A₁ and A₂ₐ adenosine receptors, the most abundant subtypes in the CNS, are well-established.

A1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A₁ Receptor This compound->A1R Binds Gi Gᵢ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Activates Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Neuron_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuron_Hyperpolarization Leads to NT_Release_Inhibition Neurotransmitter Release Inhibition Ca_channel->NT_Release_Inhibition Leads to A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A₂ₐ Receptor This compound->A2AR Binds Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and Compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ scintillation_counting->data_analysis end End data_analysis->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in a Multi-well Plate start->seed_cells pre_treat Pre-treat with PDE Inhibitor seed_cells->pre_treat add_compound Add this compound (and Forskolin for A₁ assays) pre_treat->add_compound incubation Incubate add_compound->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_detection Measure cAMP Levels cell_lysis->cAMP_detection data_analysis Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ or IC₅₀ cAMP_detection->data_analysis end End data_analysis->end Patch_Clamp_Workflow start Start prepare_slice Prepare Acute Brain Slice start->prepare_slice establish_recording Establish Whole-Cell Patch-Clamp Recording prepare_slice->establish_recording record_baseline Record Baseline Neuronal Activity establish_recording->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_effect Record Changes in Neuronal Activity apply_compound->record_effect washout Washout Compound record_effect->washout data_analysis Analyze Recorded Data record_effect->data_analysis washout->record_effect Observe Recovery end End data_analysis->end

References

The Role of 2-Cyanoadenosine in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Introduction to Adenosine Receptor Signaling

Adenosine is a ubiquitous purine nucleoside that functions as a neuromodulator and signaling molecule in numerous physiological and pathological conditions.[1][2] Its effects are mediated by four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating processes such as neurotransmission, inflammation, and cardiovascular function.[1][3][4]

The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase activity and increasing cAMP production.[5][6][7] This fundamental difference in G-protein coupling dictates the downstream signaling cascades initiated by adenosine and its analogs.

The A2A Adenosine Receptor: A Key Target for Adenosine Analogs

The A2A adenosine receptor (A2AR) is a prominent member of the adenosine receptor family, characterized by its high affinity for adenosine.[7] It is particularly abundant in the basal ganglia, vasculature, and immune cells.[8] Activation of the A2AR is generally associated with inhibitory effects on inflammation and excitatory effects on neurotransmitter release.[2]

The Canonical Gs-cAMP-PKA Signaling Pathway

The primary signaling pathway initiated by A2AR activation involves the Gs protein, adenylyl cyclase, and protein kinase A (PKA).[9] Upon agonist binding, the A2AR undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP.[9][10] The accumulation of intracellular cAMP leads to the activation of PKA, which in turn phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB).[9]

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Cyanoadenosine 2-Cyanoadenosine (Agonist) A2AR A2A Receptor 2_Cyanoadenosine->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Canonical A2A Receptor Signaling Pathway.
Non-Canonical Signaling Pathways

In addition to the canonical Gs-cAMP-PKA pathway, A2AR activation can also trigger other signaling cascades. These include the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 1/2 (ERK1/2).[5][8] This can occur through both cAMP-dependent and independent mechanisms. Furthermore, A2AR has been shown to interact with other signaling pathways, including those involving protein kinase C (PKC) and phosphoinositide-3-kinase (PI3K).[8][9]

Quantitative Data on A2A Receptor Agonist Activity

While specific quantitative data for this compound is not available, studies on other A2A receptor agonists provide valuable insights into the potential effects. The following table summarizes data from studies on the well-characterized A2A agonist, CGS 21680.

ParameterCell TypeAgonistConcentrationEffectReference
CCR7 Protein ExpressionHuman THP-1 MacrophagesCGS 216801 µM~33% decrease (p=0.028)[11]
Macrophage MigrationHuman THP-1 MacrophagesCGS 216801 µMSignificant decrease (p=0.0311)[11]
Noradrenaline ReleaseDifferentiated SH-SY5Y cellsCGS 21680100 nMIncreased release[8]
cAMP ProductionDifferentiated SH-SY5Y cellsCGS 21680100 nMIncreased production[8]

Experimental Protocols for Studying Adenosine Receptor Signaling

Investigating the role of a novel compound like this compound in cellular signaling requires a series of well-defined experiments. Below are detailed methodologies for key assays.

cAMP Accumulation Assay

This assay is fundamental to determining if a compound activates Gs-coupled receptors.

Objective: To measure the intracellular accumulation of cAMP in response to agonist stimulation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells transfected with the A2A receptor) in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound (e.g., this compound) and a known A2A agonist (e.g., CGS 21680) as a positive control. Incubate for 15-30 minutes at 37°C.

  • Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

  • Detection: Measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value for the test compound.

cAMP_Assay_Workflow A Cell Seeding (96-well plate) B Pre-treatment (Phosphodiesterase Inhibitor) A->B C Agonist Stimulation (e.g., this compound) B->C D Cell Lysis C->D E cAMP Detection (ELISA or Fluorescence) D->E F Data Analysis (EC50 Calculation) E->F

Workflow for cAMP Accumulation Assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK signaling pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to agonist stimulation.

Methodology:

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free media for 12-24 hours.

  • Stimulation: Treat cells with the test compound for various time points (e.g., 5, 15, 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

Conclusion and Future Directions

While direct evidence for the role of this compound in cellular signaling is currently lacking, its structural similarity to adenosine suggests it likely acts as an agonist at one or more adenosine receptor subtypes. Based on the extensive research on other adenosine analogs, a primary hypothesis is that this compound could activate the A2A receptor, leading to the stimulation of the Gs-cAMP-PKA pathway and potentially other non-canonical signaling cascades.

Future research should focus on systematically characterizing the pharmacological profile of this compound. This includes determining its binding affinities for all four adenosine receptor subtypes and quantifying its functional activity through assays such as cAMP accumulation and ERK1/2 phosphorylation. Such studies will be crucial in elucidating the specific cellular signaling pathways modulated by this compound and will pave the way for exploring its potential therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for initiating these investigations.

References

Investigating the Protein Binding Profile of 2-Cyanoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the protein binding of 2-Cyanoadenosine is limited in publicly available scientific literature. This guide provides a framework for investigating its potential protein interactions based on the well-established pharmacology of structurally related adenosine analogs. The experimental protocols and potential signaling pathways described are standard methodologies and hypotheses based on the broader class of adenosine receptor modulators.

Introduction

This compound is a synthetic derivative of the endogenous nucleoside adenosine. Like other adenosine analogs, it is predicted to interact with a range of protein targets, with the most probable being the family of G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). Understanding the binding affinity, selectivity, and functional consequences of this compound's interaction with these and other potential protein targets is crucial for elucidating its pharmacological profile and therapeutic potential.

This technical guide outlines a systematic approach to investigating the protein binding of this compound. It provides a summary of quantitative binding data for closely related adenosine analogs to serve as a comparative baseline, details relevant experimental protocols for characterizing protein-ligand interactions, and illustrates the key signaling pathways that are likely modulated by this compound.

Potential Protein Targets and Comparative Binding Data of Analogs

The primary hypothesized protein targets for this compound are the four subtypes of adenosine receptors. The binding affinities of various adenosine analogs for these receptors have been extensively studied. The following tables summarize key binding data for 2-chloroadenosine, a structurally similar analog, to provide a predictive context for the potential binding profile of this compound.

Table 1: Binding Affinity of 2-Chloroadenosine for Human Adenosine Receptors

Receptor SubtypeLigandAssay TypeKd (nM)Reference
A12-ChloroadenosineRadioligand Displacement10[1]
A2A2-ChloroadenosineRadioligand Binding280[1]

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a higher binding affinity.

Table 2: Functional Potency of 2-Chloroadenosine at Rat Adenosine Receptors

Receptor SubtypeLigandAssay TypeEC50,u (nM)Reference
A12-ChloroadenosineIn vivo blood pressure/heart rate136[2]
A2a2-ChloroadenosineIn vivo blood pressure/MAP/HR202 - 225[2]

EC50,u (Unbound half-maximal effective concentration): The concentration of the unbound drug that produces 50% of the maximal response.

Experimental Protocols for Investigating Protein Binding

A thorough investigation of this compound's protein binding profile would involve a multi-faceted approach, starting with initial screening and progressing to detailed biophysical characterization.

Radioligand Binding Assay for Adenosine Receptors

This is a standard method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target adenosine receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rates) in addition to affinity data.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of this compound binding to a purified protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein.

  • This compound solutions at various concentrations.

  • Immobilization buffers (e.g., acetate buffer, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each injection, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Visualization of Potential Signaling Pathways and Experimental Workflows

Should this compound bind to adenosine receptors, it would likely modulate downstream signaling cascades. The following diagrams illustrate these pathways and a proposed experimental workflow for characterizing the binding of this compound.

G Proposed Experimental Workflow for this compound Protein Binding cluster_0 Initial Screening cluster_1 Affinity & Kinetic Characterization cluster_2 Functional Assays cluster_3 Structural Analysis A Radioligand Displacement Assays (A1, A2A, A2B, A3 Receptors) C Surface Plasmon Resonance (SPR) A->C B Broad Protein Panel Screen (e.g., Kinase Panel) B->C D Isothermal Titration Calorimetry (ITC) C->D E cAMP Accumulation Assay C->E F ERK Phosphorylation Assay C->F G Calcium Mobilization Assay C->G H X-ray Crystallography D->H I Cryo-Electron Microscopy (Cryo-EM) D->I

Workflow for this compound protein binding characterization.

G Adenosine A2A Receptor Signaling Pathway This compound This compound A2AR A2A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Potential signaling cascade initiated by A2A receptor activation.

G Adenosine A1 Receptor Signaling Pathway This compound This compound A1R A1 Receptor This compound->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Production ↓ Ca Intracellular Ca2+ PLC->Ca Release ↑

Potential signaling cascade initiated by A1 receptor activation.

Conclusion

While direct experimental evidence for the protein binding of this compound is currently lacking, its structural similarity to other well-characterized adenosine analogs strongly suggests that it will interact with adenosine receptors. The technical framework presented in this guide provides a comprehensive strategy for elucidating the binding profile of this compound. By employing a combination of radioligand binding assays, biophysical techniques like SPR, and functional cellular assays, researchers can systematically characterize its affinity, kinetics, and downstream signaling effects. Such studies are essential for understanding the pharmacology of this compound and evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2-Cyanoadenosine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic analog of the endogenous nucleoside adenosine. As a member of the 2-substituted adenosine family, it is anticipated to exhibit agonist activity at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes. This document provides detailed application notes and protocols for utilizing this compound in receptor binding and functional assays to characterize its pharmacological profile.

Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, A₂A and A₂B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[1] Due to the differential roles of these receptor subtypes in various pathologies, including cardiovascular diseases, inflammation, and neurodegenerative disorders, the development of selective ligands is of significant therapeutic interest.

These protocols will guide researchers in determining the binding affinity, selectivity, and functional potency of this compound at the different adenosine receptor subtypes.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of 2-Substituted Adenosine Analogs at Adenosine Receptor Subtypes

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)
2-Chloroadenosine 10[2]Data not availableData not availableData not available
2-Hexynyladenosine 146[3]4.1[3]Data not availableData not available
NECA (non-selective agonist) Data not availableData not availableData not availableData not available
ZM241385 (A₂A antagonist) Data not available0.4[4]Data not availableData not available

Table 2: Functional Potency (EC₅₀) of Adenosine Receptor Agonists in cAMP Assays

CompoundReceptor SubtypeAssay TypeEC₅₀ (nM)
NECA A₂AcAMP Stimulation7.78[5]
CGS-21680 (A₂A agonist) A₂AcAMP Stimulation16.6[6]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂A, A₂B, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 or [³H]ZM241385 for A₂A).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[8]

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Non-specific binding determinator (e.g., a high concentration of a non-labeled standard ligand like NECA).

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[8]

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

    • 150 µL of the membrane preparation.[8]

    • 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of the non-specific binding determinator.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[8]

  • Drying: Dry the filter plate for 30 minutes at 50°C.[8]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the functional effect of this compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels in cells expressing A₂A or A₂B receptors (stimulation) or A₁ or A₃ receptors (inhibition).

Materials:

  • CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

  • This compound stock solution (in DMSO).

  • Assay medium (e.g., DMEM or PBS).

  • cAMP assay kit (e.g., TR-FRET, ELISA, or radioimmunoassay).

  • Forskolin (for inhibition assays).

  • Cell lysis buffer (if required by the cAMP kit).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure for A₂A/A₂B Receptor Agonism (cAMP Stimulation):

  • Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.

  • Compound Addition: Wash the cells with assay medium. Add this compound at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen cAMP assay kit and plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

Procedure for A₁/A₃ Receptor Agonism (cAMP Inhibition):

  • Cell Seeding: Seed the cells as described above.

  • Compound Addition: Wash the cells and pre-incubate with various concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Cell Lysis and cAMP Measurement: Follow steps 4 and 5 from the stimulation assay protocol.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Mandatory Visualizations

G cluster_0 A₂A/A₂B Receptor Signaling Agonist This compound (Agonist) A2_Receptor A₂A/A₂B Receptor Agonist->A2_Receptor Binds G_s Gs Protein A2_Receptor->G_s Activates AC Adenylyl Cyclase G_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: A₂A/A₂B Receptor Signaling Pathway.

G cluster_1 A₁/A₃ Receptor Signaling Agonist This compound (Agonist) A1_Receptor A₁/A₃ Receptor Agonist->A1_Receptor Binds G_i Gi Protein A1_Receptor->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response Reduced Levels Lead to...

Caption: A₁/A₃ Receptor Signaling Pathway.

G cluster_2 Radioligand Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound Start->Prepare_Reagents Incubate Incubate (Receptor + Radioligand + this compound) Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Ligand Incubate->Filter_Wash Count Scintillation Counting of Bound Radioligand Filter_Wash->Count Analyze Data Analysis: - Determine IC₅₀ - Calculate Ki Count->Analyze End End Analyze->End

Caption: Radioligand Competition Binding Assay Workflow.

References

Protocol for the Solubilization and Use of 2-Cyanoadenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanoadenosine is a chemical analog of the endogenous nucleoside adenosine. Adenosine and its analogs are known to exert a wide range of physiological and pharmacological effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. The activation of these receptors modulates various downstream signaling pathways, influencing cellular processes such as proliferation, inflammation, and apoptosis. This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

For successful cell culture experiments, it is crucial to use appropriate concentrations of both the compound of interest and the solvent. The following tables provide essential information regarding this compound and the recommended solvent, Dimethyl Sulfoxide (DMSO).

Table 1: Properties of this compound

PropertyValueSource
Molecular Weight292.25 g/mol [1]
AppearanceSolidN/A
Storage (Solid)-20°CGeneral recommendation for nucleoside analogs

Table 2: Recommended Solvent Properties and Cytotoxicity

SolventRecommended Final Concentration in MediaCell Viability at Recommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≤ 0.1% (v/v)Generally >95%Higher concentrations can be cytotoxic.[2][3][[“]][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = 10 mmol/L * 0.001 L * 292.25 g/mol * 1000 mg/g = 2.92 mg

  • Dissolution:

    • Aseptically weigh 2.92 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the tube thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Short-term (up to 1 month): Store the 10 mM stock solution at -20°C.

    • Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw the 10 mM stock solution of this compound at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Final Concentration: When adding the working solution to your cell culture wells, ensure the final concentration of DMSO does not exceed 0.1%. For instance, if you add 10 µL of a 100 µM working solution to 90 µL of medium in a well, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments.[6] This control should consist of cells treated with the same volume of cell culture medium containing the same final concentration of DMSO as the experimental conditions, but without this compound.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Cyanoadenosine This compound A2A_Receptor Adenosine A2A Receptor 2_Cyanoadenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Putative signaling pathway of this compound via the Adenosine A2A receptor.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (10 mM Stock) Dilute Dilute Stock to Working Concentration in Media Dissolve->Dilute Treat_Cells Treat Cells with This compound Dilute->Treat_Cells Seed_Cells Seed Cells in Culture Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular/Molecular Assays (e.g., Viability, Western Blot) Incubate->Assay

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for 2-Cyanoadenosine as a Tool Compound in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Cyanoadenosine as a tool compound for studying adenosine receptors. Due to the limited availability of specific pharmacological data for this compound, this document leverages data from the closely related and well-characterized analog, 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) , as a representative example of a 2-substituted cyano-adenosine derivative. This compound is a potent and selective agonist for the adenosine A2A receptor.

Introduction

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. These receptors are implicated in a wide array of pathophysiological processes, making them attractive targets for drug discovery. Tool compounds with high affinity and selectivity for specific adenosine receptor subtypes are essential for elucidating the roles of these receptors in health and disease. 2-substituted adenosine analogs have been extensively explored for their potential as selective agonists and antagonists. While specific data for this compound is scarce in publicly available literature, the pharmacological profile of 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) suggests that 2-cyano substituted adenosines can act as potent and selective A2A receptor agonists.

Pharmacological Profile

The pharmacological profile of a tool compound is defined by its binding affinity (Ki) and functional potency (EC50 or IC50) at its target receptor(s) and off-target receptors.

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays.

Table 1: Representative Binding Affinity (Ki) of 2-Substituted Adenosine Analogs for Human Adenosine Receptors

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)Selectivity (Fold, A1/A2A)
2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) Data Not AvailablePotent Agonist Data Not AvailableData Not AvailableA2A Selective
CGS-21680 (Reference A2A Agonist)18022>10,000>10,0008.2
NECA (Non-selective Agonist)142073048~1

Functional potency (EC50 for agonists, IC50 for antagonists) measures the concentration of a compound required to elicit a half-maximal response in a functional assay, such as a cAMP accumulation assay.

Table 2: Representative Functional Potency (EC50) of Adenosine Receptor Agonists in cAMP Assays

CompoundA1 (EC50, nM) (cAMP Inhibition)A2A (EC50, nM) (cAMP Stimulation)A2B (EC50, nM) (cAMP Stimulation)A3 (EC50, nM) (cAMP Inhibition)
2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) Data Not AvailablePotent Agonist Data Not AvailableData Not Available
CGS-21680 (Reference A2A Agonist)>10,00027>10,000>10,000
NECA (Non-selective Agonist)10152,30030

Note: As with binding affinity, specific EC50 values for 2-(6-cyano-1-hexyn-1-yl)adenosine are not widely published.

Signaling Pathways

Activation of adenosine A2A receptors, which are coupled to Gs proteins, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist This compound (Agonist) Agonist->A2A_R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC Response Cellular Response PKA->Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Start->Prep Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Calculate % Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed Seed Receptor-Expressing Cells in a Plate Start->Seed Prepare Wash Cells and Add PDE Inhibitor Seed->Prepare Add_Compound Add Test Compound (and Forskolin for Gi) Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Detect Lyse Cells and Detect cAMP (e.g., HTRF) Incubate->Detect Analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50/IC50 and Emax Detect->Analyze End End Analyze->End

Application of 2-Cyanoadenosine in High-Throughput Screening: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the biological activity of 2-Cyanoadenosine or its direct application in high-throughput screening (HTS). The following application notes and protocols are presented as a hypothetical case study based on the known pharmacology of other adenosine analogs. It is assumed for the purposes of this document that this compound acts as an agonist for the Adenosine A2A receptor, a common target for such molecules. Researchers should validate these assumptions with empirical data before commencing any investigation.

Introduction

Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are critical regulators of numerous physiological processes and represent important targets for drug discovery. The A2A adenosine receptor (A2AAR), in particular, is involved in the modulation of inflammation, neurotransmission, and cardiovascular function.[1][2] High-throughput screening (HTS) for novel A2AAR agonists is a key strategy in the development of new therapeutics for a range of disorders, including Parkinson's disease and inflammatory conditions.[2][3]

This document outlines a hypothetical application of this compound as a reference compound in a high-throughput screening campaign designed to identify novel A2AAR agonists. The protocols described are based on established methodologies for studying A2AAR activation, primarily focusing on the measurement of downstream second messenger signaling.

Hypothetical Signaling Pathway of this compound via the A2A Adenosine Receptor

Activation of the A2A adenosine receptor by an agonist such as this compound is proposed to initiate a canonical Gs protein-coupled signaling cascade. This pathway culminates in the production of cyclic AMP (cAMP), a key second messenger that mediates various cellular responses.

G cluster_membrane Plasma Membrane A2A_receptor A2A Adenosine Receptor Gs_protein Gs Protein (α, β, γ subunits) A2A_receptor->Gs_protein Recruitment AC Adenylyl Cyclase Gs_protein->AC Activation cAMP cAMP AC->cAMP Conversion Two_Cyanoadenosine This compound (Agonist) Two_Cyanoadenosine->A2A_receptor Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Modulation

Figure 1: Hypothetical A2AAR Signaling Pathway for this compound.

High-Throughput Screening Workflow

The following workflow outlines a typical HTS campaign to identify novel A2AAR agonists, using this compound as a positive control. The workflow progresses from a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation and characterization.

HTS_Workflow start Start compound_library Compound Library (e.g., 100,000 compounds) start->compound_library primary_screen Primary HTS: cAMP Assay (384-well format) compound_library->primary_screen hit_identification Hit Identification (Activity > 3 SD above baseline) primary_screen->hit_identification secondary_screen Secondary Assay: Dose-Response Analysis (EC50 determination) hit_identification->secondary_screen Confirmed Hits end End hit_identification->end Inactive Compounds selectivity_assay Tertiary Assay: Counter-screen against other Adenosine Receptors (A1, A2B, A3) secondary_screen->selectivity_assay lead_candidates Lead Candidates selectivity_assay->lead_candidates Selective Hits selectivity_assay->end Non-selective Hits lead_candidates->end

Figure 2: High-Throughput Screening Workflow for A2AAR Agonists.

Experimental Protocols

Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing the human A2A adenosine receptor.

Materials:

  • HEK293 cells stably expressing human A2AAR

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)

  • This compound (positive control)

  • Test compounds

  • HTRF cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate)

  • 384-well white, low-volume assay plates

Procedure:

  • Cell Preparation: Culture A2AAR-HEK293 cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a density of 1 x 106 cells/mL.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (for positive control wells), or DMSO (for negative control wells) into the 384-well assay plates.

  • Cell Dispensing: Add 10 µL of the cell suspension (10,000 cells) to each well of the assay plate.

  • Stimulation: Add 10 µL of stimulation buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 30 minutes.

  • Detection: Add 10 µL of cAMP-d2 solution followed by 10 µL of anti-cAMP-cryptate solution to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.

Secondary Assay: Dose-Response Analysis

This protocol is used to determine the potency (EC50) of the hit compounds identified in the primary screen.

Procedure:

  • Prepare serial dilutions of the hit compounds and this compound, typically in a 10-point, 1:3 dilution series.

  • Perform the HTRF cAMP assay as described above, using the serially diluted compounds.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Data Presentation

The following table presents hypothetical data for this compound and two hypothetical hit compounds from the screening campaign.

CompoundPrimary Screen Activity (% of Control)EC50 (nM)Selectivity (fold vs. A1R)
This compound 10050150
Hit Compound 1 9525200
Hit Compound 2 888050

Conclusion

While the specific biological role of this compound remains to be elucidated, this hypothetical framework provides a robust starting point for its potential application in a high-throughput screening context for the discovery of novel A2A adenosine receptor agonists. The described protocols for a primary HTRF cAMP assay and subsequent dose-response analysis represent a standard and effective approach in modern drug discovery for GPCR targets. Any future research involving this compound should begin with a thorough characterization of its activity and selectivity profile against all adenosine receptor subtypes.

References

Application Notes and Protocols for the Quantification of 2-Cyanoadenosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic derivative of the endogenous nucleoside adenosine. Its unique chemical structure, featuring a nitrile group at the 2-position of the purine ring, suggests potential applications in various research areas, including as a pharmacological tool to probe adenosine receptor function or as a lead compound in drug discovery. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

These application notes provide detailed, hypothetical protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar nucleoside analogs and serve as a starting point for method development and validation.

Disclaimer: The following protocols are proposed methodologies and have not been experimentally validated for this compound. It is imperative that researchers perform in-house validation to ensure the methods meet the specific requirements of their studies, adhering to relevant regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development, particularly for optimizing sample preparation and chromatographic separation.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₆O₄PubChem CID: 11208563[1]
Molecular Weight 292.25 g/mol PubChem CID: 11208563[1]
IUPAC Name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrilePubChem CID: 11208563[1]
Predicted LogP -1.0PubChem CID: 11208563[1]
Predicted Water Solubility SolubleBased on polar functional groups
UV Absorption (Predicted) ~260-280 nmBased on adenosine chromophore

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound in biological samples: HPLC-UV for applications requiring less sensitivity and LC-MS/MS for high-sensitivity and high-selectivity analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for the analysis of samples with relatively high concentrations of this compound. The method relies on the separation of the analyte from matrix components on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, specificity, and wide dynamic range. This technique couples the separation power of HPLC with the precise detection and quantification capabilities of a triple quadrupole mass spectrometer.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are based on typical performance for the analysis of similar nucleoside analogs and should be confirmed during method validation.

ParameterHPLC-UV (Hypothetical)LC-MS/MS (Hypothetical)
Linear Range 0.1 - 50 µg/mL0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.03 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 15%
Selectivity ModerateHigh
Matrix Effect Potential for interferenceManageable with appropriate internal standard

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol describes a general procedure for the extraction and concentration of this compound from plasma samples using a mixed-mode cation exchange SPE sorbent.

Materials:

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • SPE Vacuum Manifold

  • Phosphoric Acid (85%)

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (25%)

  • Water (HPLC Grade)

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar analog like 2-Chloroadenosine) and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water under low vacuum.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply low vacuum to slowly draw the sample through the sorbent.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the initial chromatographic conditions. Vortex and transfer to an autosampler vial for analysis.

Protocol 1: HPLC-UV Method

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 60 40
    10.1 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm (to be optimized based on UV scan of this compound)

  • Injection Volume: 20 µL

Protocol 2: LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    2.5 5 95
    3.5 5 95
    3.6 98 2

    | 5.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (to be determined by infusion of this compound standard):

    • This compound: Q1 (m/z) 293.1 → Q3 (m/z) 136.1 (product ion corresponding to the adenine-cyano moiety)

    • Internal Standard (e.g., 2-Chloroadenosine): Q1 (m/z) 302.1 → Q3 (m/z) 170.0

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Stability and Storage Recommendations

The stability of this compound in biological matrices is unknown and must be evaluated during method validation. General recommendations for handling nucleoside analogs include:

  • Short-term stability: Samples should be kept on ice during processing and stored at 4°C for no more than 24 hours before analysis.

  • Long-term stability: For storage longer than 24 hours, samples should be frozen at -80°C.

  • Freeze-thaw stability: The number of freeze-thaw cycles should be minimized. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

  • Stock solution stability: Stock solutions of this compound and the internal standard should be stored in a solvent like DMSO or methanol at -20°C or -80°C.

Diagrams

SPE_Workflow Sample Plasma Sample Pre_treatment Pre-treatment (Protein Precipitation, IS addition) Sample->Pre_treatment Loading Sample Loading Pre_treatment->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Aqueous and Organic) Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis Signaling_Pathway cluster_membrane Cell Membrane Receptor Adenosine Receptor (e.g., A2A) G_Protein G-Protein Activation Receptor->G_Protein Two_Cyanoadenosine This compound Two_Cyanoadenosine->Receptor Binds AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

References

Application Notes and Protocols for Studying A2A Adenosine Receptor Function with 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 2-Cyanoadenosine, a potent and selective agonist for the A2A adenosine receptor (A2AR), in studying the receptor's function. The A2A receptor, a Gs protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation. Its activation initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. Understanding the function of the A2A receptor is vital for the development of therapeutics for a range of conditions, including Parkinson's disease, inflammation, and cancer.

This compound, chemically known as 2-(6-cyano-1-hexyn-1-yl)adenosine, has been identified as a valuable tool for these studies due to its high affinity and selectivity for the A2A receptor. This document outlines its mechanism of action, provides detailed experimental protocols for its use in binding and functional assays, and presents its pharmacological data in a clear, tabular format.

Mechanism of Action and Signaling Pathway

Upon binding to the A2A adenosine receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular responses.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Response Cellular Response Gene->Response

A2A Adenosine Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) and a related, well-characterized 2-alkynyladenosine analog, 2-(1-Hexynyl)adenosine, at various adenosine receptor subtypes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of 2-Alkynyladenosine Derivatives at Human Adenosine Receptors

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
2-(6-cyano-1-hexyn-1-yl)adenosineHigh Affinity (Specific value not available in searched literature)High Affinity (Specific value not available in searched literature)Low Affinity (Specific value not available in searched literature)Low Affinity (Specific value not available in searched literature)
2-(1-Hexynyl)adenosine1464.1>10,000>10,000

Note: While specific Ki values for 2-(6-cyano-1-hexyn-1-yl)adenosine were not found in the searched literature, it is reported to have high and selective affinity for the A2A receptor. The data for 2-(1-Hexynyl)adenosine is provided as a reference for a structurally similar compound.

Table 2: Functional Potency (EC50) of 2-Alkynyladenosine Derivatives

CompoundFunctional AssayA2A Receptor (EC50, nM)
2-(6-cyano-1-hexyn-1-yl)adenosinecAMP AccumulationPotent Agonist (Specific value not available in searched literature)
2-(1-Hexynyl)adenosinecAMP Accumulation15

Note: 2-(6-cyano-1-hexyn-1-yl)adenosine has been shown to increase cAMP levels, indicating its agonist activity at the A2A receptor. The EC50 value for the related compound 2-(1-Hexynyl)adenosine is provided for comparison.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding and functional cAMP assays to characterize the interaction of this compound with the A2A adenosine receptor.

Protocol 1: Radioligand Displacement Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2A receptor by measuring its ability to displace a known radiolabeled A2A receptor antagonist.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing A2A Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Analyze Data Analysis: IC50 and Ki Determination Measure->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-ZM241385 (a selective A2A antagonist).

  • This compound (test compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS21680).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the A2A receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-ZM241385 (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL [³H]-ZM241385, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-ZM241385, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the A2A receptor.

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells Expressing A2A Receptor Start->Seed_Cells Pre_Incubate Pre-incubate with PDE Inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with Varying Concentrations of this compound Pre_Incubate->Stimulate Lyse_Cells Lyse Cells to Release Intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze Data Analysis: EC50 and Emax Determination Measure_cAMP->Analyze End End Analyze->End

Workflow for cAMP Functional Assay

Materials:

  • Whole cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • This compound (test compound).

  • Cell culture medium (e.g., DMEM).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM.

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF®, ELISA, or AlphaScreen®).

Procedure:

  • Cell Culture: Culture cells expressing the A2A receptor in appropriate multi-well plates (e.g., 96-well or 384-well) until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with Stimulation Buffer and then pre-incubate them with Stimulation Buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (no agonist) and a positive control (e.g., 10 µM Forskolin, a direct activator of adenylyl cyclase). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP detection kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the A2A adenosine receptor. Its high affinity and selectivity, coupled with its agonist activity, make it suitable for a variety of in vitro and in vivo studies. The detailed protocols provided in these application notes will enable researchers to accurately characterize the interaction of this compound with the A2A receptor and to further elucidate the role of this important receptor in health and disease.

experimental design for in vivo studies with 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for In Vivo Studies with 2-Cyanoadenosine

Introduction

This compound is a synthetic analog of the endogenous nucleoside adenosine. It functions as a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in various physiological and pathophysiological processes. Activation of the A2AR has been shown to play a significant role in modulating inflammatory responses, immune cell function, and neuronal activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies involving this compound, with a focus on its potential therapeutic applications in cancer immunotherapy and ischemia-reperfusion injury.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the adenosine A2A receptor. The A2AR is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates the expression of genes involved in inflammation, immune response, and cell survival.[1]

In the context of cancer, the tumor microenvironment is often characterized by high levels of extracellular adenosine, which suppresses the anti-tumor activity of immune cells, such as T cells and natural killer (NK) cells, through A2AR activation.[2] Paradoxically, while A2AR antagonists are being explored to block this immunosuppression, A2AR agonists like this compound may have therapeutic potential in other contexts, such as protecting tissues from inflammatory damage.

Signaling Pathway of this compound via A2A Receptor

A2A_Signaling_Pathway A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression This compound This compound This compound->A2AR

Caption: Signaling pathway of this compound via the A2A receptor.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Rat Model of Retinal Ischemia-Reperfusion Injury

This protocol is adapted from a study investigating the neuroprotective effects of 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), a this compound analog, in a rat model of retinal ischemia.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Ischemia-Reperfusion Induction:

  • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).

  • Induce retinal ischemia by elevating the intraocular pressure of one eye to 130 mm Hg for 60 minutes. This can be achieved by cannulating the anterior chamber and raising a connected saline reservoir.

  • Reperfusion is initiated by lowering the reservoir to restore normal intraocular pressure.

3. Dosing and Administration:

  • Intravenous (i.v.) Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer a single dose of 100 µg/kg via the tail vein 5 minutes before the induction of ischemia.

  • Topical Administration:

    • Prepare this compound as an ophthalmic solution (e.g., 0.3% and 1% concentrations).

    • Instill the solution into the conjunctival sac of the eye at specified time points before and/or after ischemia.

4. Efficacy Endpoints:

  • Histological Analysis:

    • At 7 days post-reperfusion, euthanize the animals and enucleate the eyes.

    • Fix, embed, and section the eyes for histological staining (e.g., hematoxylin and eosin).

    • Quantify retinal damage by measuring the thickness of the inner plexiform layer and the inner nuclear layer, and by counting the number of cells in the ganglion cell layer.

  • Intraocular Pressure (IOP) Measurement:

    • Measure IOP at various time points using a tonometer to assess the effect of this compound on ocular hypertension.

5. Control Groups:

  • Vehicle Control: Administer the vehicle solution using the same route and schedule as the this compound-treated groups.

  • Sham Control: Perform the surgical procedures without inducing ischemia.

Protocol 2: In Vivo Evaluation of A2A Receptor Agonists in a Syngeneic Mouse Cancer Model

1. Animal Model:

  • Species: Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line).

  • Tumor Model:

    • Select a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).

    • Culture the cells and harvest them during the logarithmic growth phase.

    • Inject the tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of the mice.

2. Dosing and Administration:

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for systemic delivery.

  • Dosage: The optimal dose of this compound would need to be determined in preliminary dose-finding studies. Based on studies with other A2A agonists like CGS-21680, a starting dose in the range of 0.1-1 mg/kg administered daily could be considered.[3]

  • Treatment Schedule: Start treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer this compound daily or on an alternating day schedule for a defined period (e.g., 14-21 days).

3. Efficacy Endpoints:

  • Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).

  • Survival: Monitor animal survival over the course of the study.

  • Immunophenotyping:

    • At the end of the study, harvest tumors and spleens.

    • Prepare single-cell suspensions and perform flow cytometry to analyze the infiltration and activation status of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the tumor microenvironment or serum using ELISA or multiplex assays.

4. Control Groups:

  • Vehicle Control: Administer the vehicle solution to a cohort of tumor-bearing mice.

  • Positive Control (Optional): Include a group treated with a known immunotherapy agent (e.g., an anti-PD-1 antibody) to benchmark the efficacy of this compound.

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Model_Induction Model Induction (e.g., Tumor Implantation, Ischemia) Animal_Acclimatization->Model_Induction Compound_Formulation This compound Formulation Treatment_Administration Treatment Administration (this compound or Vehicle) Compound_Formulation->Treatment_Administration Tumor_Cell_Culture Tumor Cell Culture (for cancer models) Tumor_Cell_Culture->Model_Induction Group_Randomization Group Randomization Model_Induction->Group_Randomization Group_Randomization->Treatment_Administration Monitoring In-life Monitoring (Tumor size, Body weight, Clinical signs) Treatment_Administration->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Tumor weight, Tissue samples) Monitoring->Endpoint_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Flow Cytometry, ELISA) Endpoint_Collection->Ex_Vivo_Analysis Data_Analysis Statistical Data Analysis Ex_Vivo_Analysis->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General experimental workflow for in vivo studies.

Data Presentation

Table 1: Quantitative Data from In Vivo Studies with this compound and Analogs
CompoundAnimal ModelDisease/ConditionDosage and Route of AdministrationKey FindingsReference
2-(6-cyano-1-hexyn-1-yl)adenosineRatRetinal Ischemia-Reperfusion100 µg/kg, i.v.Attenuated retinal damage; reduced thinning of inner plexiform and nuclear layers.[4]
2-(6-cyano-1-hexyn-1-yl)adenosineRatRetinal Ischemia-Reperfusion0.3% and 1% topical solutionDose-dependently reduced retinal damage; 1% solution showed significant protection.[4]
CGS-21680RatNeurological (GABA release)10 µM (via microdialysis)Increased spontaneous GABA outflow in young rats and potassium-evoked GABA release in old rats.[5]
CGS-21680MouseHuntington's Disease Model0.5 mg/kg, i.p., daily for 3 weeksModulated the subunit composition of NMDA receptors in the brain.[3]
ATL-146eRabbitSpinal Cord Ischemia0.06 µg/kg/min, i.v. for 3 hoursReduced paralysis and neuronal apoptosis.[6]
ATL-146eMouseAcute Liver Injury0.5-50 µg/kg, single injectionSignificantly reduced serum levels of liver enzymes and pro-inflammatory cytokines.[7]
Table 2: Pharmacokinetic and Toxicity Data (Illustrative for Related Compounds)

Note: Specific pharmacokinetic and toxicity data for this compound from in vivo studies are limited in the public domain. The following table provides data for a related adenosine analog, 2-chlorodeoxyadenosine (Cladribine), to illustrate the type of data that should be generated for this compound.

CompoundSpeciesAdministration RouteKey Pharmacokinetic ParametersObserved ToxicitiesReference
2-chlorodeoxyadenosineHumanContinuous i.v. infusiont½: ~6.7 hoursMyelosuppression, lymphopenia, monocytopenia.[7][8]
2-chlorodeoxyadenosineHumanSubcutaneous injectionSimilar bioavailability to i.v. infusionLocal skin reactions.[9]

Disclaimer: The provided protocols and data are for informational and guidance purposes only. Researchers should develop and validate their own specific protocols based on their experimental objectives and in compliance with all applicable regulations and institutional guidelines for animal care and use. The dosages mentioned for analogous compounds should be considered as starting points for dose-range-finding studies for this compound.

References

Application Notes and Protocols: 2-Cyanoadenosine as a Versatile Precursor for Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a modified nucleoside that holds significant potential as a precursor for the synthesis of radiolabeled ligands targeting adenosine receptors. The presence of the cyano group at the C2 position of the adenine core offers a unique chemical handle for introducing radioisotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), which are commonly used in Positron Emission Tomography (PET) imaging. The strategic placement of this group can also influence the pharmacological properties of the resulting radioligand, potentially enhancing its affinity and selectivity for specific adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

These receptors are implicated in a wide range of physiological and pathological processes, including cardiovascular function, neurotransmission, inflammation, and cancer. Consequently, the development of selective radioligands for adenosine receptors is of great interest for in vivo imaging and drug development, enabling the non-invasive study of receptor distribution, density, and occupancy.

This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of a hypothetical N⁶-substituted radioligand, [¹¹C]2-Cyano-N⁶-cyclopentyladenosine ([¹¹C]2-CN-CPA). The protocols are based on established principles of radiochemistry and organic synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the precursor, this compound, and the hypothetical radioligand, [¹¹C]2-CN-CPA.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₆O₄[1]
Molecular Weight292.25 g/mol [1]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, partially soluble in water
Storage-20°C, desiccated

Table 2: Radiosynthesis and Quality Control of [¹¹C]2-CN-CPA (Hypothetical Data)

ParameterValue
Radiochemical Yield (RCY)35-45% (decay-corrected)
Molar Activity (Aₘ)> 74 GBq/µmol (> 2 Ci/µmol) at end of synthesis
Radiochemical Purity> 98%
Synthesis Time~30 minutes
Analytical MethodRadio-HPLC

Table 3: In Vitro Binding Affinity of 2-CN-CPA (Hypothetical Data)

Receptor SubtypeKᵢ (nM)
Human A₁5.2
Human A₂ₐ850
Human A₃120

Experimental Protocols

Protocol 1: Synthesis of the Precursor, N⁶-Cyclopentyl-2-cyanoadenosine

This protocol describes the synthesis of the non-radioactive precursor required for the radiosynthesis of [¹¹C]2-CN-CPA.

Materials:

  • This compound

  • Cyclopentyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add cyclopentyl bromide (1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N⁶-cyclopentyl-2-cyanoadenosine as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiosynthesis of [¹¹C]2-Cyano-N⁶-cyclopentyladenosine ([¹¹C]2-CN-CPA)

This protocol outlines the automated synthesis of [¹¹C]2-CN-CPA using [¹¹C]methyl iodide.

Materials:

  • N⁶-Cyclopentyl-2-cyanoadenosine (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.

  • Mobile phase for HPLC purification (e.g., acetonitrile/water mixture with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol, USP

Procedure:

  • Preparation of the Precursor Solution: In a reaction vial, dissolve the precursor, N⁶-cyclopentyl-2-cyanoadenosine (0.5-1.0 mg), in anhydrous DMF (300 µL).

  • [¹¹C]Methyl Iodide Trapping: Bubble the incoming [¹¹C]CH₃I gas from the cyclotron target through the precursor solution at room temperature.

  • Radiolabeling Reaction: Add NaH (approx. 1-2 mg of 60% dispersion) to the reaction vial. Seal the vial and heat at 80-100°C for 5-7 minutes in an automated synthesis module.

  • Quenching and Dilution: After the heating step, cool the reaction vial and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • HPLC Purification: Inject the reaction mixture onto the semi-preparative HPLC column. Collect the radioactive peak corresponding to [¹¹C]2-CN-CPA, which is identified by co-injection with the non-radioactive standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water (e.g., 20 mL).

    • Trap the diluted product on a C18 SPE cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove any remaining HPLC solvents.

    • Elute the final product, [¹¹C]2-CN-CPA, from the cartridge with a small volume of ethanol (0.5-1.0 mL) followed by sterile saline for injection.

  • Quality Control: Analyze an aliquot of the final product by analytical radio-HPLC to determine radiochemical purity and molar activity.

Visualizations

Signaling Pathway of Adenosine A₁ Receptor

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_protein Gᵢ/Gₒ Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine / [¹¹C]2-CN-CPA Adenosine->A1R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion channel modulation) PKA->Downstream Phosphorylates Radiosynthesis_Workflow cluster_synthesis Automated Synthesis Module cluster_purification Purification and Formulation cluster_qc Quality Control start Start: [¹¹C]CO₂ from Cyclotron meI [¹¹C]CH₃I Synthesis start->meI reaction Radiolabeling Reaction: Precursor + [¹¹C]CH₃I meI->reaction quench Quenching reaction->quench hplc Semi-preparative Radio-HPLC quench->hplc formulation SPE Formulation hplc->formulation qc Analytical Radio-HPLC formulation->qc end Final Product: [¹¹C]2-CN-CPA for Injection qc->end Precursor_to_Radioligand Precursor This compound (Starting Material) Intermediate N⁶-Cyclopentyl-2-cyanoadenosine (Non-radioactive Precursor) Precursor->Intermediate N⁶-Alkylation Radiolabeling [¹¹C]Methylation Intermediate->Radiolabeling Reacts with [¹¹C]CH₃I Radioligand [¹¹C]2-Cyano-N⁶-cyclopentyladenosine (Final Radioligand) Radiolabeling->Radioligand

References

Application Notes and Protocols for Nucleic Acid Modification with 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a modified nucleoside analog of adenosine that offers unique properties for the study of nucleic acid structure, dynamics, and interactions. The introduction of a cyano group at the 2-position of the adenine base can serve as a useful spectroscopic probe without significantly perturbing the overall structure of DNA and RNA. These application notes provide a comprehensive overview of the synthesis of this compound phosphoramidite, its incorporation into oligonucleotides, and its potential applications as a fluorescent probe. The provided protocols are based on established methodologies for the synthesis and handling of modified nucleic acids.

Key Applications

  • Fluorescent Probing of Nucleic Acid Structure and Dynamics: The intrinsic fluorescence of this compound can be exploited to monitor changes in nucleic acid conformation, such as duplex formation, melting, and protein-nucleic acid interactions.

  • Site-Specific Labeling: this compound can be incorporated at specific sites within a DNA or RNA sequence, providing a localized probe for studying structure-function relationships.

  • Development of Diagnostic Tools: The fluorescence properties of this compound-modified oligonucleotides can be utilized in the development of hybridization probes for the detection of specific nucleic acid sequences.

Data Presentation

While specific photophysical data for this compound in oligonucleotides is not extensively available in the literature, data from a closely related analog, 2CNqA (a quinoline-modified 2-cyanoadenine), provides valuable insights into its expected performance. The following tables summarize the fluorescence quantum yields and lifetimes of 2CNqA in various nucleic acid contexts.[1] It is anticipated that this compound will exhibit similar trends, though absolute values may differ.

Table 1: Photophysical Properties of 2CNqA in Single-Stranded and Double-Stranded DNA [1]

Sequence Context (5'-X-Y-Z-3')Quantum Yield (Φ) - ssDNAQuantum Yield (Φ) - dsDNALifetime (τ) - ssDNA (ns)Lifetime (τ) - dsDNA (ns)
A-2CNqA-A0.440.32--
G-2CNqA-G0.100.22--
C-2CNqA-C0.250.28--
T-2CNqA-T0.150.25--

Data for lifetimes were not explicitly provided in the same format.

Table 2: Photophysical Properties of 2CNqA in Duplex RNA [1]

PropertyValue
Average Quantum Yield (Φ)0.12

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-Cyano-2'-deoxyadenosine Phosphoramidite

This protocol is a proposed synthetic route based on established phosphoramidite chemistry for modified nucleosides.

Workflow Diagram:

Synthesis_Workflow Start Start: 2'-deoxyadenosine Protect_NH2 Protection of Exocyclic Amine Start->Protect_NH2 Protect_5OH 5'-OH Protection (DMT-Cl) Protect_NH2->Protect_5OH Phosphitylation Phosphitylation at 3'-OH Protect_5OH->Phosphitylation Purification Purification Phosphitylation->Purification End 2-Cyano-2'-deoxyadenosine Phosphoramidite Purification->End

Caption: Proposed workflow for the synthesis of 2-Cyano-2'-deoxyadenosine phosphoramidite.

Materials:

  • 2'-deoxyadenosine

  • Phthalic anhydride

  • Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Protection of the Exocyclic Amino Group:

    • Dissolve 2'-deoxyadenosine in anhydrous pyridine.

    • Add phthalic anhydride in portions while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol and evaporate the solvent.

    • Purify the N6-phthaloyl-2'-deoxyadenosine by silica gel chromatography.

  • Protection of the 5'-Hydroxyl Group:

    • Co-evaporate the N6-phthaloyl-2'-deoxyadenosine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add DMT-Cl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench with methanol and purify the 5'-O-DMT-N6-phthaloyl-2'-deoxyadenosine by silica gel chromatography.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve the 5'-O-DMT-N6-phthaloyl-2'-deoxyadenosine in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

    • Monitor the reaction by TLC or 31P NMR.

  • Purification:

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the final 2-cyano-2'-deoxyadenosine phosphoramidite by silica gel chromatography.

Protocol 2: Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard cycle for incorporating the custom phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

Workflow Diagram:

Oligo_Synthesis_Cycle Start Start Cycle Deblocking Deblocking: Removal of DMT group Start->Deblocking Coupling Coupling: Addition of this compound phosphoramidite Deblocking->Coupling Capping Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation Oxidation: P(III) to P(V) Capping->Oxidation Next_Cycle Next Cycle or Cleavage/Deprotection Oxidation->Next_Cycle

Caption: Standard cycle for solid-phase oligonucleotide synthesis.

Materials:

  • Automated DNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • 2-Cyano-2'-deoxyadenosine phosphoramidite solution (in anhydrous acetonitrile)

  • Standard DNA synthesis reagents (Activator, Capping A and B, Oxidizer, Deblocking solution)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup:

    • Prepare a solution of the 2-cyano-2'-deoxyadenosine phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer.

    • Install the phosphoramidite vial on the synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for the incorporation of this compound.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the CPG support is removed using a mild acid (e.g., trichloroacetic acid in DCM).

    • Coupling: The 2-cyano-2'-deoxyadenosine phosphoramidite is activated by an activator (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

  • Chain Elongation:

    • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using a concentrated ammonium hydroxide solution.

    • This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (phthaloyl group).

  • Purification:

    • The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.

Conclusion

The modification of nucleic acids with this compound presents a promising avenue for the development of novel fluorescent probes for a wide range of applications in research and diagnostics. The protocols outlined in this document provide a framework for the synthesis and incorporation of this modified nucleoside. While further characterization of the specific photophysical properties of this compound is warranted, the data from analogous compounds suggest that it will be a valuable tool for elucidating the complex world of nucleic acid biology.

References

Application of 2-Cyanoadenosine Analogs in Neurodegenerative Disease Research: A Focus on Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-cyanoadenosine analogs, specifically 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) , in the study of neurodegenerative diseases. While direct research on "this compound" is limited, 2-CN-Ado, a potent and selective agonist for the adenosine A₂A receptor, has demonstrated neuroprotective effects in preclinical models of neuronal injury, offering a valuable tool for investigating therapeutic strategies targeting the adenosinergic system.[1]

Application Notes

Compound of Interest: 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado)

Molecular Target: Adenosine A₂A Receptor

Therapeutic Rationale: The adenosine A₂A receptor is a G-protein coupled receptor widely expressed in the central nervous system. Its activation is linked to neuroprotective mechanisms, including increased cerebral blood flow, modulation of neuroinflammation, and direct neuronal survival pathways.[1] Agonists of the A₂A receptor, such as 2-CN-Ado, are therefore of significant interest for their potential to mitigate neuronal damage in various neurodegenerative conditions.

Primary Applications in Neurodegenerative Research:

  • Models of Ischemic Injury: 2-CN-Ado has shown efficacy in protecting neurons from ischemic damage in models of retinal ischemia/reperfusion, a condition that shares pathological pathways with cerebral ischemia (stroke) and certain aspects of chronic neurodegenerative disorders.[1]

  • Glaucoma Research: Given its protective effects on retinal ganglion cells, 2-CN-Ado is a relevant tool for studying potential treatments for glaucoma, a neurodegenerative disease of the optic nerve.[1]

  • Screening for Neuroprotective Compounds: 2-CN-Ado can serve as a reference compound in assays designed to identify new molecules that target the adenosine A₂A receptor for neuroprotection.

Data Summary: Neuroprotective Effects of 2-CN-Ado in a Rat Model of Retinal Ischemia

The following table summarizes key quantitative findings from a study evaluating the efficacy of 2-CN-Ado in a rat model of retinal ischemia/reperfusion injury.[1]

MeasurementIschemia/Reperfusion (Control)2-CN-Ado (10 µg/kg) + Ischemia/Reperfusion
Histology
Ganglion Cell Layer Count (cells/mm)18.3 ± 1.535.6 ± 2.4
Inner Plexiform Layer Thickness (µm)35.8 ± 2.158.2 ± 3.1
Inner Nuclear Layer Thickness (µm)42.1 ± 1.855.4 ± 2.5
Retinal Function (Electroretinogram)
a-wave amplitude (µV)15.2 ± 2.128.9 ± 3.5
b-wave amplitude (µV)45.3 ± 5.885.7 ± 9.2

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 2-CN-Ado are provided below.[1]

Protocol 1: In Vivo Model of Retinal Ischemia/Reperfusion

Objective: To induce transient ischemic injury to the rat retina to model neurodegenerative processes.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Pentobarbital sodium (anesthetic)

  • Proparacaine hydrochloride (topical anesthetic)

  • 30-gauge infusion needle connected to a sterile saline reservoir

  • Tonometer

Procedure:

  • Anesthetize the rat via intraperitoneal injection of pentobarbital sodium.

  • Apply topical anesthetic to the cornea of the eye to be operated on.

  • Carefully insert the 30-gauge infusion needle into the anterior chamber of the eye.

  • Induce ischemia by elevating the saline reservoir to raise the intraocular pressure to 130 mmHg for 60 minutes. Ocular ischemia is confirmed by the whitening of the iris and fundus.

  • After 60 minutes, lower the reservoir to allow for retinal reperfusion.

  • Remove the needle and apply a topical antibiotic to prevent infection. The contralateral eye can be used as a non-ischemic control.

Protocol 2: Administration of 2-CN-Ado

Objective: To administer the therapeutic agent to the animal model.

Materials:

  • 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado)

  • Sterile saline (vehicle)

  • Appropriate syringes and needles for intravenous injection

Procedure:

  • Dissolve 2-CN-Ado in sterile saline to the desired concentration.

  • Administer the 2-CN-Ado solution intravenously (e.g., via the tail vein) at a dose of 10 µg/kg immediately before the start of reperfusion.

  • The control group should receive an equivalent volume of the saline vehicle.

Protocol 3: Histological Analysis of Neuroprotection

Objective: To quantify the extent of retinal cell death and structural damage.

Materials:

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Paraffin and embedding equipment

  • Microtome

  • Hematoxylin and eosin (H&E) staining reagents

  • Light microscope with imaging capabilities

Procedure:

  • Seven days post-ischemia, euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Process the fixed tissue for paraffin embedding and sectioning (5 µm sections).

  • Stain the retinal sections with H&E.

  • Under a light microscope, count the number of cells in the ganglion cell layer and measure the thickness of the inner plexiform and inner nuclear layers.

Protocol 4: Functional Assessment via Electroretinography (ERG)

Objective: To assess the functional integrity of the retina following ischemia and treatment.

Materials:

  • ERG recording system

  • Anesthetic

  • Corneal electrode, reference electrode, and ground electrode

Procedure:

  • Dark-adapt the rats for at least 12 hours prior to ERG recording.

  • Anesthetize the animal and place the electrodes on the cornea, forehead, and tail.

  • Record the electrical responses of the retina to light stimuli of varying intensities.

  • Measure the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).

Visualizations

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Rat Model of Retinal Ischemia B 2-CN-Ado Administration (i.v.) A->B C Vehicle Control (i.v.) A->C D Histological Assessment B->D E Functional Assessment (ERG) B->E C->D C->E

Caption: Workflow for evaluating 2-CN-Ado in a model of retinal neurodegeneration.

Proposed Signaling Pathway of 2-CN-Ado

cluster_effects Neuroprotective Mechanisms A 2-CN-Ado B Adenosine A2A Receptor A->B C Increased Blood Flow B->C D Anti-inflammation B->D E Direct Neuronal Protection B->E F Reduced Neuronal Damage C->F D->F E->F

Caption: Simplified signaling pathway for the neuroprotective effects of 2-CN-Ado.

References

Application Notes and Protocols for Developing Cell-Based Assays with 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoadenosine is a synthetic adenosine analog that is of significant interest in the study of purinergic signaling. As a potential agonist for adenosine receptors, particularly the A2A subtype, it serves as a valuable tool for investigating the physiological and pathophysiological roles of these receptors in various cellular processes. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key regulator in inflammation, neurotransmission, and cardiovascular function. Activation of the A2A receptor is known to stimulate the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

A2A Adenosine Receptor Signaling Pathway

The activation of the A2A adenosine receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon agonist binding, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes, culminating in a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Cyanoadenosine This compound (Agonist) A2AR A2A Receptor 2_Cyanoadenosine->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene Modulates Response Cellular Response Gene->Response

Caption: A2A Adenosine Receptor Signaling Pathway.

Data Presentation: Quantitative Pharmacodynamics of A2A Agonists

The pharmacodynamic properties of A2A adenosine receptor agonists are defined by their binding affinity (Ki) and functional potency (EC50). The following tables provide representative data for well-characterized A2A agonists. These values can serve as a benchmark when characterizing this compound.

Table 1: Binding Affinity (Ki) of A2A Receptor Agonists

Compound Ki (nM) Radioligand Cell Line/Tissue Reference
CGS21680 376 ± 12 [3H]-ZM241385 HEK293hA2AR [1]
NECA 15 ± 4 [3H]-ZM241385 HEK293hA2AR [1]

| Adenosine | 174 (EC50) | - | CHO-A2AAR |[2] |

Note: Ki values can vary depending on experimental conditions such as the radioligand used and the specific cell line expressing the receptor.

Table 2: Functional Potency (EC50) of A2A Receptor Agonists in cAMP Assays

Compound EC50 (nM) Cell Line Reference
CGS21680 16.6 CHO-A2A cells [2]
NECA 0.7 (high potency) NG108-15 cells [3]

| Alexa488-APEC | 12.8 | CHO-hA2AR |[4] |

Note: EC50 values are highly dependent on the specific functional assay and cell system used.

Experimental Protocols

Protocol 1: cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a quantitative measure of its functional potency (EC50).

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor (HEK293-hA2AR)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • This compound and reference agonists (e.g., CGS21680)

  • Phosphodiesterase (PDE) inhibitors (e.g., 50 µM Rolipram and 50 µM Cilostamide)

  • Adenosine deaminase (ADA) (0.8 IU/mL)

  • cAMP assay kit (e.g., LANCE cAMP 384 kit or similar)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hA2AR cells in appropriate cell culture medium.

    • Harvest cells and resuspend in fresh medium.

    • Seed the cells into a white, opaque 384-well plate at a density of approximately 2,500 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference agonists in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer (e.g., cell culture medium containing PDE inhibitors and ADA) to achieve a range of concentrations for the dose-response curve.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with solvent) for baseline measurement and a known agonist for positive control.

    • Incubate the plate at 37°C for 45 minutes, followed by incubation at room temperature for 3 hours.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.

    • Normalize the data to the vehicle control and the maximal response of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.

cAMP_Assay_Workflow Start Start Seed Seed HEK293-hA2AR cells in a 384-well plate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare serial dilutions of This compound & controls Incubate1->Prepare Add_Compound Add compounds to cells Prepare->Add_Compound Incubate2 Incubate (37°C, 45 min then RT, 3 hr) Add_Compound->Incubate2 Lyse Lyse cells and add cAMP detection reagents Incubate2->Lyse Read Measure signal (e.g., luminescence) Lyse->Read Analyze Analyze data and determine EC50 Read->Analyze End End Analyze->End

Caption: Workflow for cAMP Accumulation Assay.
Protocol 2: Radioligand Binding Assay

This assay measures the binding affinity (Ki) of this compound for the A2A receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293-hA2AR cells

  • Radioligand (e.g., [3H]-ZM241385 or [3H]-CGS21680)

  • This compound and a non-labeled reference compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest a large batch of HEK293-hA2AR cells.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer

      • Serial dilutions of this compound or the reference compound.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • The cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled reference compound).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes from HEK293-hA2AR cells Start->Prepare_Membranes Setup_Assay Set up assay plate with buffer, This compound dilutions, radioligand, and membranes Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter Filter through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze End End Analyze->End

References

Troubleshooting & Optimization

improving 2-Cyanoadenosine solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with 2-Cyanoadenosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical analog of the endogenous nucleoside adenosine. Its primary mechanism of action is as an agonist for adenosine receptors (A1, A2A, A2B, and A3). The activation of these G protein-coupled receptors can trigger various downstream signaling pathways, influencing a wide range of physiological processes.

Q2: In which solvents can I dissolve this compound?

A2: While specific quantitative solubility data for this compound is not consistently published, it is generally recommended to first attempt dissolution in dimethyl sulfoxide (DMSO). For aqueous solutions, subsequent dilution of the DMSO stock in a buffered solution (e.g., PBS) or cell culture medium is a common practice. Direct dissolution in water or ethanol may be limited, and empirical testing is recommended to determine the solubility for your specific experimental needs.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For instance, you can prepare a 10 mM stock solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. See the detailed protocol below for preparing a stock solution.

Q4: What is the stability of this compound in solution?

Q5: What concentration of DMSO is safe for my cell culture experiments?

A5: The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. It is always best practice to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Problem: The this compound powder is not fully dissolving in the chosen solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent: this compound may have limited solubility in aqueous solutions.

    • Solution: Use an organic solvent such as DMSO to prepare a concentrated stock solution first.

  • Low Temperature: Dissolution may be slower at room temperature.

    • Solution: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of the compound in DMSO. Vortexing the solution can also help.

  • Precipitation upon Dilution: The compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.

    • Solution 1: Decrease the final concentration of this compound in your working solution.

    • Solution 2: Increase the final percentage of DMSO in your working solution, but be mindful of the tolerance of your specific cell line (typically ≤0.5%).

    • Solution 3: Prepare the working solution by adding the DMSO stock to the aqueous buffer or medium dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent Experimental Results

Problem: Variability in results is observed between experiments.

Possible Causes & Solutions:

  • Stock Solution Degradation: Repeated freeze-thaw cycles of the main stock solution can lead to degradation of the compound.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Instability in Working Solution: The compound may not be stable in the final aqueous buffer or medium over the duration of the experiment.

    • Solution: Prepare fresh working solutions immediately before each experiment from a frozen stock.

  • pH Fluctuation: The pH of the experimental medium may be affecting the compound's stability or activity.

    • Solution: Ensure your final working solution is adequately buffered to a physiological pH (typically 7.2-7.4).

Quantitative Data

Due to the limited availability of publicly accessible, specific quantitative solubility data for this compound, we recommend an empirical approach to determine its solubility in your specific experimental solvents. Below is a protocol to guide you in this determination.

Table 1: Recommended Solvents for Initial Solubility Testing

SolventRecommended UseNotes
DMSO Primary solvent for creating high-concentration stock solutions.Anhydrous or molecular sieve-dried DMSO is preferred.
Ethanol Alternative organic solvent for stock solutions.Solubility may be lower than in DMSO.
Water Not recommended for primary dissolution.Use for subsequent dilutions of organic stock solutions.
PBS (pH 7.4) Aqueous buffer for preparing working solutions.Test for precipitation after diluting the stock solution.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility

This protocol outlines a method to estimate the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Chosen solvent (e.g., DMSO, Ethanol, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Analytical balance

  • Spectrophotometer or HPLC (for concentration measurement)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube (e.g., 5 mg in 1 mL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Isolate the Supernatant:

    • Carefully collect the supernatant without disturbing the pellet.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the supernatant in the same solvent.

  • Measure Concentration:

    • Measure the concentration of this compound in the dilutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculate Solubility:

    • Determine the concentration of the undiluted supernatant from the measurements of the diluted samples. This concentration represents the solubility of this compound in that solvent at the tested temperature.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 292.25 g/mol )

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.92 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

    • Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.92 mg of This compound add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex and/or warm to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock in culture medium (e.g., to 10 µM) thaw->dilute mix Vortex briefly dilute->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Adenosine Receptor Signaling Pathways cluster_receptor Cell Membrane A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs activates extracellular This compound extracellular->A2A_A2B AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression regulates

Caption: Gs-coupled adenosine receptor signaling pathway.

References

preventing 2-Cyanoadenosine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Cyanoadenosine in solution.

Troubleshooting Guide

Users encountering issues with this compound stability can consult the following guide for direct solutions to common experimental problems.

Problem Potential Cause Recommended Solution
Rapid loss of compound activity in aqueous stock solution. Acidic pH leading to hydrolysis of the N-glycosidic bond.Prepare stock solutions in neutral or slightly basic buffers (pH 7-8). Use high-purity water and buffers to avoid acidic contaminants.
Elevated storage temperature.Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, keep solutions on ice.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of this compound into its purine base (2-Cyano-adenine) and ribose sugar.Confirm the identity of the degradation product using a reference standard if available. Follow the recommended handling and storage conditions to minimize degradation.
Presence of enzymatic activity in the experimental system (e.g., cell culture media).Consider the possibility of enzymatic degradation by enzymes like adenosine deaminase. If suspected, the use of appropriate enzyme inhibitors may be necessary.
Inconsistent results in biological assays. Degradation of the compound during the experiment.Prepare fresh dilutions of this compound for each experiment from a properly stored concentrated stock. Minimize the time the compound spends in acidic or high-temperature conditions during the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary non-enzymatic degradation pathway for this compound in aqueous solution is likely the acid-catalyzed hydrolysis of the N-glycosidic bond.[1] This reaction cleaves the molecule into the purine base, 2-Cyano-adenine, and a ribose sugar. This is a common degradation pathway for nucleoside analogs.[1][2]

Q2: How does pH affect the stability of this compound?

Based on studies of similar nucleoside analogs such as 2-chloro-2'-deoxyadenosine, this compound is expected to be significantly less stable in acidic conditions (pH < 7) and more stable at neutral to basic pH.[2] Acidic pH catalyzes the hydrolysis of the N-glycosidic bond, leading to rapid degradation.

Q3: What are the optimal storage conditions for this compound solutions?

For long-term storage, this compound solutions should be prepared in a neutral or slightly basic buffer (pH 7-8) and stored at -20°C or -80°C. For short-term use, solutions should be kept on ice to minimize degradation.

Q4: How does temperature influence the degradation of this compound?

Elevated temperatures accelerate the rate of hydrolysis, especially in acidic solutions.[2] Therefore, it is crucial to avoid high temperatures during the preparation, storage, and handling of this compound solutions.

Q5: Are there any known enzymatic degradation pathways for this compound?

While specific enzymatic degradation pathways for this compound are not well-documented in the provided search results, it is important to consider that nucleoside analogs can be substrates for enzymes such as adenosine deaminase.[1] This enzyme converts adenosine and its analogs to their corresponding inosine forms. If working with biological systems that may contain such enzymes, the possibility of enzymatic degradation should be considered.

Quantitative Data

The following table summarizes the stability of a related nucleoside analog, 2-chloro-2'-deoxyadenosine (2-CdA), under various pH and temperature conditions. This data can serve as a valuable reference for understanding the potential stability profile of this compound.

Table 1: Stability of 2-chloro-2'-deoxyadenosine (2-CdA) in Solution [2]

pHTemperature (°C)Time (hours)Remaining 2-CdA (%)Half-life (T½) (hours)
137220.37
2376131.6
Neutral & Basic37 - 80-Stable-

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC-UV

This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound
  • High-purity water
  • Buffer solutions of desired pH (e.g., pH 4, 7, 8)
  • Temperature-controlled incubator or water bath
  • HPLC system with a UV detector and a C18 reversed-phase column
  • pH meter
  • Volumetric flasks and pipettes

2. Procedure:

  • Solution Preparation:
  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare buffer solutions at the desired pH values.
  • Add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration.
  • Incubation:
  • Incubate the solutions at a constant temperature (e.g., 37°C).
  • Sampling:
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately store the samples at a low temperature (e.g., -20°C) until analysis to quench the degradation reaction.
  • HPLC Analysis:
  • Analyze the samples using a validated HPLC method to separate and quantify the remaining this compound and any degradation products.
  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer is typically used.
  • Detection: Monitor the absorbance at a wavelength where both the parent compound and the degradation product can be detected (e.g., ~260 nm).
  • Data Analysis:
  • Calculate the concentration of this compound at each time point.
  • Plot the natural logarithm of the concentration of this compound versus time.
  • The degradation is expected to follow pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
  • Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

Visualizations

Proposed Degradation Pathway of this compound cluster_main Proposed Degradation Pathway of this compound cluster_conditions Accelerated by 2_Cyanoadenosine This compound Degradation_Product_1 2-Cyano-adenine 2_Cyanoadenosine->Degradation_Product_1  Hydrolysis of N-glycosidic bond Degradation_Product_2 Ribose 2_Cyanoadenosine->Degradation_Product_2 Acidic_pH Acidic pH High_Temp High Temperature

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Assessment Start Start Prep_Solutions Prepare this compound solutions in buffers of varying pH Start->Prep_Solutions Incubate Incubate solutions at a constant temperature Prep_Solutions->Incubate Sample Withdraw aliquots at different time points Incubate->Sample Analyze Analyze samples by HPLC-UV Sample->Analyze Data_Analysis Calculate degradation rate and half-life Analyze->Data_Analysis End End Data_Analysis->End Troubleshooting Logic for Degradation Issues Issue Degradation of This compound Observed Check_pH Is the solution pH acidic? Issue->Check_pH Check_Temp Was the solution exposed to high temperatures? Issue->Check_Temp Check_Bio Is the experiment in a biological system? Issue->Check_Bio Adjust_pH Adjust pH to neutral/basic (7-8) Check_pH->Adjust_pH Yes Control_Temp Store and handle at low temperatures Check_Temp->Control_Temp Yes Consider_Enzymes Consider enzymatic degradation (e.g., adenosine deaminase) Check_Bio->Consider_Enzymes Yes

References

troubleshooting 2-Cyanoadenosine assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during 2-Cyanoadenosine assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which adenosine receptor subtype does it target?

This compound is a modified adenosine analog. While its precise pharmacological profile is not extensively documented in publicly available literature, it is presumed to act as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Given its structural similarity to other 2-substituted adenosine analogs, it may exhibit activity at A2A receptors. However, it is crucial for researchers to experimentally determine the selectivity and potency of this compound for each receptor subtype in their specific assay system.

Q2: My dose-response curve for this compound is not sigmoidal or shows high variability between replicates. What are the potential causes?

High variability or an irregular dose-response curve can stem from several factors:

  • Compound Stability and Solubility: this compound may be unstable or have poor solubility in your assay buffer. Based on the stability of similar compounds like 2-chloroadenosine, it is likely more stable at neutral to basic pH and may degrade under acidic conditions.[1] Ensure the compound is fully dissolved and the pH of your stock solutions and final assay buffer is appropriate.

  • Cell Health and Density: Inconsistent cell health, passage number, and plating density can significantly impact assay results.[2] It is essential to use cells that are in a logarithmic growth phase and to maintain consistent cell seeding densities across all experiments.

  • Receptor Expression Levels: The level of adenosine receptor expression can vary with cell passage number. Low or variable receptor expression will lead to a weak and inconsistent signal. Regularly check receptor expression levels via methods like qPCR or western blotting.

  • Assay-Specific Issues: Problems with reagents, incubation times, or plate reader settings can all contribute to variability. Refer to the specific troubleshooting guides for your assay type below.

Q3: I am observing a weaker than expected response with this compound. What should I check?

A weak or absent response could be due to:

  • Compound Potency: this compound may have a lower potency for the target receptor than anticipated.

  • Compound Degradation: The compound may have degraded due to improper storage or handling. It is recommended to prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature.

  • Presence of Endogenous Adenosine: Endogenous adenosine in cell culture media or released from cells can compete with this compound, dampening the observed response. The addition of adenosine deaminase (ADA) to the assay medium can help to degrade endogenous adenosine.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Optimize the incubation time to capture the peak response.

Q4: Can this compound activate signaling pathways other than the canonical G-protein pathway?

Yes, like many GPCR agonists, this compound could exhibit "biased agonism," meaning it may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It is advisable to characterize its activity in multiple functional assays to get a complete picture of its signaling profile.

Data Presentation

Due to the limited availability of public data on the specific receptor subtype selectivity and potency of this compound, a quantitative data table cannot be provided at this time. Researchers are strongly encouraged to perform their own characterization of this compound across all four adenosine receptor subtypes (A1, A2A, A2B, A3) in their experimental systems. The table below serves as a template for organizing such data.

Table 1: Pharmacological Profile of this compound at Human Adenosine Receptors (Template)

Receptor SubtypeAssay TypeParameterValue (nM)
A1 Radioligand BindingKiUser-determined
cAMP InhibitionEC50User-determined
β-arrestin RecruitmentEC50User-determined
A2A Radioligand BindingKiUser-determined
cAMP AccumulationEC50User-determined
β-arrestin RecruitmentEC50User-determined
A2B Radioligand BindingKiUser-determined
cAMP AccumulationEC50User-determined
β-arrestin RecruitmentEC50User-determined
A3 Radioligand BindingKiUser-determined
cAMP InhibitionEC50User-determined
β-arrestin RecruitmentEC50User-determined

Troubleshooting Guides

General Assay Variability

Table 2: General Troubleshooting for this compound Assays

IssuePossible CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seedingUse a calibrated multichannel pipette or an automated cell dispenser. Ensure a homogenous cell suspension.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects on platesAvoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Inconsistent Day-to-Day Results Variation in cell passage numberUse cells within a defined passage number range.
Reagent variabilityPrepare large batches of reagents and aliquot for single use. Avoid repeated freeze-thaw cycles.
Inconsistent incubation timesUse a timer and process plates consistently.
Specific Assay Troubleshooting

Table 3: Troubleshooting for cAMP Assays

IssuePossible CauseRecommended Solution
Low Signal Window (A2A/A2B Agonist) Low adenylyl cyclase activityOptimize the concentration of the adenylyl cyclase stimulator (e.g., forskolin).
High phosphodiesterase (PDE) activityInclude a PDE inhibitor (e.g., IBMX) in the assay buffer.
Low receptor expressionUse a cell line with higher receptor expression or consider transient transfection.
High Basal Signal (A1/A3 Agonist) High basal adenylyl cyclase activityReduce the concentration of the adenylyl cyclase stimulator.
Presence of serum or other stimulants in the mediaSerum-starve the cells prior to the assay.
No Inhibition by A1/A3 Agonist Insufficient Gαi couplingEnsure the cell line expresses the appropriate G-proteins.
Forskolin concentration too highTitrate the forsklin concentration to a submaximal level (EC50-EC80).

Table 4: Troubleshooting for β-Arrestin Recruitment Assays

IssuePossible CauseRecommended Solution
Low Signal-to-Background Ratio Low receptor or β-arrestin expressionUse a cell line with higher expression levels or optimize transfection efficiency.
Suboptimal substrate concentrationTitrate the detection substrate to find the optimal concentration.
Incorrect incubation timePerform a time-course experiment to determine the optimal incubation time for agonist-induced recruitment.
High Background Signal Constitutive receptor activityThis may be inherent to the receptor. Consider using an inverse agonist to establish a baseline.
Non-specific binding of detection reagentsEnsure proper washing steps and use recommended blocking agents.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (for A2A/A2B Receptor Activation)
  • Cell Seeding: Seed cells expressing the target A2A or A2B adenosine receptor into a 96-well or 384-well white, opaque plate at a predetermined optimal density. Culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 100 µM).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., a known A2A/A2B agonist).

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay
  • Cell Seeding: Seed cells co-expressing the target adenosine receptor and a β-arrestin reporter system (e.g., enzyme fragment complementation) into a 96-well or 384-well white, opaque plate at an optimized density. Culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Cell Treatment:

    • Add the this compound dilutions to the wells. Include a vehicle control and a positive control agonist.

    • Incubate the plate at 37°C for an optimized duration (e.g., 60-90 minutes).

  • Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).

  • Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all readings.

    • Normalize the data to the response of a saturating concentration of a known full agonist (set to 100%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Adenosine_Signaling_Pathways cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling cluster_BArrestin β-Arrestin Pathway A1_A3 A1 / A3 Receptors Gi Gαi/o A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib A2A_A2B A2A / A2B Receptors Gs Gαs A2A_A2B->Gs Agonist AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim GPCR Adenosine Receptor P_GPCR Phosphorylated Receptor GPCR->P_GPCR Agonist + GRK GRK GRK B_Arrestin β-Arrestin P_GPCR->B_Arrestin Recruitment Internalization Receptor Internalization & Downstream Signaling B_Arrestin->Internalization Two_Cyanoadenosine This compound Two_Cyanoadenosine->A1_A3 Two_Cyanoadenosine->A2A_A2B Two_Cyanoadenosine->GPCR

Caption: Canonical adenosine receptor signaling pathways.

Troubleshooting_Workflow start Assay Variability Observed check_compound Check this compound - Purity - Solubility - Stability start->check_compound check_cells Check Cell Culture - Health & Viability - Passage Number - Seeding Density start->check_cells check_protocol Review Assay Protocol - Reagent Prep - Incubation Times - Pipetting Technique start->check_protocol analyze_data Re-analyze Data - Normalization - Curve Fitting check_compound->analyze_data check_cells->analyze_data check_instrument Verify Instrument Settings - Plate Reader Calibration - Wavelengths/Filters check_protocol->check_instrument check_instrument->analyze_data resolve Issue Resolved analyze_data->resolve

Caption: A logical workflow for troubleshooting assay variability.

References

Technical Support Center: Optimizing 2-Cyanoadenosine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and optimize the effective concentration of 2-Cyanoadenosine for cell treatment. Given the limited specific public data on this compound, this document establishes a general workflow for novel adenosine analogs, referencing data from structurally related compounds to provide a scientifically-grounded starting point.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a synthetic derivative of adenosine, a naturally occurring nucleoside. Like other adenosine analogs, it is expected to function as an agonist for adenosine receptors (A1, A2A, A2B, and A3).[1] These are G protein-coupled receptors that mediate a wide range of physiological effects, including neurotransmission, inflammation, and cardiovascular function. The specific effects and potency of this compound will depend on its binding affinity for each receptor subtype. For instance, activation of A2A and A2B receptors typically stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP), while A1 and A3 activation often has the opposite effect.[1][2]

Q2: How do I determine the optimal concentration of this compound for my cell line?

Determining the optimal concentration is a critical, multi-step process. The standard approach is to perform a dose-response study to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a specific biological activity (like cell viability) by 50%.[3] This involves:

  • Broad-Range Screening: Treat your cells with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the general range of activity.

  • Narrow-Range Titration: Perform a second experiment with more concentrations centered around the active range identified in the first screen.

  • IC50 Calculation: Use the data from the narrow-range titration to plot a dose-response curve and calculate the precise IC50 value.[3]

Q3: What are the expected cellular effects of this compound treatment?

Based on the activity of related adenosine analogs like 2-Chlorodeoxyadenosine (Cladribine), treatment with this compound could induce a variety of cellular responses, including:

  • Cytotoxicity: Inhibition of cell growth and proliferation, particularly in cancer cell lines.

  • Apoptosis: Programmed cell death.

  • Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints.

  • Immunomodulation: Altering inflammatory responses through receptor-mediated signaling.

The magnitude of these effects is highly dependent on the cell type and the concentration used.

Q4: Which signaling pathways are likely activated by this compound?

This compound is predicted to activate canonical adenosine receptor signaling pathways. The primary pathways are mediated by G proteins:

  • A2A and A2B Receptors: These receptors typically couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2]

  • A1 and A3 Receptors: These receptors often couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[2]

The ultimate cellular response will be determined by the specific subtype of adenosine receptors expressed on your cell line and the compound's affinity for each.

Experimental Protocols

Protocol: Determining IC50 via MTS Cell Viability Assay

This protocol provides a reliable method for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well, clear-bottom, tissue culture-treated plates

  • This compound (powder)

  • Anhydrous DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for "cells + vehicle" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and resume growth.

  • Compound Dilution and Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions in complete culture medium to prepare working concentrations. For a broad-range screen, you might aim for final well concentrations of 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration (or vehicle).

    • Treat cells in triplicate for each concentration.

  • Incubation:

    • Incubate the treated plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent in the control wells.

    • Gently mix the plate to ensure a homogenous solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Quantitative Data Summary

As direct IC50 values for this compound are not widely published, the following tables provide reference data for a related compound, 2-Chlorodeoxyadenosine (Cladribine) , and suggest starting concentrations for your optimization experiments.

Table 1: Reference IC50 Values for 2-Chlorodeoxyadenosine (Cladribine) Note: This data is for a related compound and should be used as a preliminary guide only.

Cell LineIC50 Value (µM)Reference
H9 (T-lymphoid)0.44[4]
H9-araC (AZT-resistant)0.82[4]

Table 2: Recommended Starting Concentrations for a Novel Adenosine Analog

Screening PhaseConcentration RangePurpose
Phase 1: Broad Range 1 nM to 100 µM (using log dilutions)To identify the general window of biological activity.
Phase 2: Narrow Range Centered around the active range from Phase 1To generate a detailed dose-response curve for accurate IC50 calculation.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Application prep_stock Prepare 10mM Stock in DMSO broad_screen Phase 1: Broad Screen (1nM - 100µM) prep_stock->broad_screen seed_cells Seed Cells in 96-Well Plate seed_cells->broad_screen viability_assay Perform Cell Viability Assay (MTS) broad_screen->viability_assay narrow_screen Phase 2: Narrow Screen (e.g., 10 points around IC50) narrow_screen->viability_assay Repeat Assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 Analyze Data calc_ic50->narrow_screen Refine Concentration functional_assay Proceed to Functional Assays (e.g., Western, Flow Cytometry) calc_ic50->functional_assay Use Optimal Dose

Caption: Experimental workflow for optimizing compound concentration.

signaling_pathway compound This compound receptor Adenosine A2A/A2B Receptor compound->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Downstream Cellular Response pka->response phosphorylates targets

Caption: Postulated signaling pathway via A2 adenosine receptors.

Troubleshooting Guide

Q5: I am not observing any effect from the this compound treatment. What should I do?

If you observe no cellular response, consider the following possibilities and solutions.

no_effect_troubleshooting start Problem: No Observable Effect cause1 Is the concentration range appropriate? start->cause1 sol1 Solution: Test a wider range, including higher concentrations (e.g., up to 200µM). cause1->sol1 No cause2 Is the compound soluble and stable? cause1->cause2 Yes sol2 Solution: Prepare fresh stock/working solutions. Visually inspect for precipitation. Consider a solubility assay. cause2->sol2 No cause3 Is the cell line resistant? cause2->cause3 Yes sol3 Solution: Test a different, potentially more sensitive cell line. Review literature for adenosine receptor expression. cause3->sol3 Possibly cause4 Was the incubation time sufficient? cause3->cause4 Unlikely sol4 Solution: Increase the treatment duration (e.g., from 24h to 48h or 72h). cause4->sol4 No

References

Technical Support Center: Overcoming Off-Target Effects of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Troubleshooting Guide

Researchers using this compound may encounter unexpected physiological responses due to its potential interaction with multiple adenosine receptor subtypes. Adenosine receptors are broadly classified into A1, A2A, A2B, and A3 subtypes, each coupled to different signaling pathways and mediating distinct physiological effects.[1][2][3] Off-target effects arise when this compound activates receptors other than the intended target, leading to a complex biological response.

Common Issues and Troubleshooting Strategies

IssuePotential CauseRecommended Action
Cardiovascular Irregularities (e.g., bradycardia, hypotension) Off-target activation of A1 adenosine receptors in the heart.[4][5]1. Confirm A1 Receptor Activity: Perform a radioligand binding assay or a functional assay (e.g., cAMP inhibition) using cells expressing the A1 receptor. 2. Use a Selective Antagonist: Co-administer a selective A1 antagonist, such as DPCPX, to block the off-target effect.[6] 3. Dose-Response Analysis: Perform a careful dose-response study to identify a therapeutic window where the on-target effect is maximized and the off-target effect is minimized.
Inflammatory or Anti-inflammatory Responses Activation of A2A or A2B receptors on immune cells, which can modulate inflammatory signaling.[3]1. Profile Immune Cell Activation: Use flow cytometry to assess the activation state of various immune cell populations (e.g., T cells, macrophages) in response to this compound. 2. Measure Cytokine Release: Quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) in your experimental system. 3. Employ Selective Antagonists: Use selective A2A (e.g., SCH-58261) or A2B antagonists to dissect the contribution of each receptor subtype.[6]
Unexpected Neurological Effects (e.g., sedation, motor impairment) Off-target activation of A1 or A2A receptors in the central nervous system.[4][6]1. Behavioral Phenotyping: Conduct behavioral assays in animal models to characterize the neurological effects. 2. Receptor Localization Studies: Use immunohistochemistry or in situ hybridization to determine the expression pattern of adenosine receptor subtypes in the brain regions of interest.[7] 3. Compare with Selective Agonists: Benchmark the effects of this compound against highly selective A1 and A2A agonists.
Inconsistent Experimental Results Variability in the expression levels of off-target receptors in different cell lines or tissues.1. Characterize Your Model System: Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of all four adenosine receptor subtypes in your experimental model.[7] 2. Use a Receptor-Null Cell Line: If possible, use a cell line that does not express the off-target receptor as a negative control. 3. Standardize Experimental Conditions: Ensure consistent experimental conditions, including cell passage number and confluency, which can influence receptor expression.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with a novel adenosine agonist like this compound?

The primary concern is the lack of selectivity, leading to the activation of multiple adenosine receptor subtypes (A1, A2A, A2B, A3) simultaneously.[8][9] This can result in a complex pharmacological profile with unintended side effects, such as cardiovascular changes, modulation of inflammation, and neurological effects, making it difficult to attribute the observed biological response to a single receptor target.[4][5][6]

Q2: How can I determine the selectivity profile of this compound in my lab?

To determine the selectivity profile, you should perform radioligand binding assays and functional assays for each of the four adenosine receptor subtypes.

  • Radioligand Binding Assays: These assays measure the affinity (Ki) of this compound for each receptor subtype by assessing its ability to displace a known high-affinity radiolabeled ligand.

  • Functional Assays: These assays measure the potency (EC50) and efficacy of this compound at each receptor. For A1 and A3 receptors, which couple to Gi, you can measure the inhibition of adenylyl cyclase (cAMP assay).[1][3] For A2A and A2B receptors, which couple to Gs, you can measure the stimulation of adenylyl cyclase.[1][3]

Q3: What are some strategies to improve the selectivity of my experiments without synthesizing new compounds?

  • Use of Selective Antagonists: Co-administration of a selective antagonist for the off-target receptor can pharmacologically isolate the activity of the on-target receptor.

  • Dose Optimization: Carefully titrate the concentration of this compound to find a dose that elicits the desired on-target effect with minimal off-target engagement.

  • Choice of Experimental Model: Select a cell line or tissue that has a high expression of your target receptor and low expression of the off-target receptors.

Q4: Are there computational tools that can predict the off-target effects of this compound?

While specific computational models for this compound may not be publicly available, you can use general pharmacophore modeling and molecular docking approaches. These methods can predict the binding of this compound to the known crystal structures of the different adenosine receptors, providing an initial estimate of its potential selectivity profile.

Quantitative Data Summary

The following table presents a hypothetical selectivity profile for this compound, illustrating the type of data you should aim to generate.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Primary Signaling PathwayPotential Off-Target Effect
A1 50120Gi (Inhibition of cAMP)Bradycardia, Sedation
A2A 1535Gs (Stimulation of cAMP)Vasodilation, Anti-inflammatory
A2B 8001500Gs (Stimulation of cAMP)Pro-inflammatory in some tissues
A3 450900Gi (Inhibition of cAMP)Pro-inflammatory, Cardioprotection

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands:

    • A1: [³H]DPCPX

    • A2A: [³H]ZM241385

    • A2B: [³H]PSB-603

    • A3: [¹²⁵I]AB-MECA

  • This compound

  • Non-specific binding control (e.g., 10 µM NECA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.

  • Incubate at room temperature for 2 hours to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Adenosine Receptor Activity

This protocol measures the functional activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell lines stably expressing a single human adenosine receptor subtype.

  • This compound

  • Forskolin (for A1 and A3 assays)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Plate the cells in a 96-well plate and grow to confluency.

  • Replace the culture medium with serum-free medium and incubate for 1 hour.

  • For A2A and A2B receptors (Gs-coupled):

    • Add serial dilutions of this compound to the cells.

    • Incubate for 30 minutes at 37°C.

  • For A1 and A3 receptors (Gi-coupled):

    • Add serial dilutions of this compound.

    • Incubate for 15 minutes at 37°C.

    • Add a fixed concentration of forskolin (to stimulate cAMP production) and incubate for another 15 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • For A2A and A2B, fit the data to a sigmoidal dose-response curve to determine the EC50 for cAMP stimulation.

  • For A1 and A3, fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Visualizations

Adenosine_Signaling_Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling 2-Cyanoadenosine_A1A3 This compound A1_A3 A1 / A3 Receptors 2-Cyanoadenosine_A1A3->A1_A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 2-Cyanoadenosine_A2A2B This compound A2A_A2B A2A / A2B Receptors 2-Cyanoadenosine_A2A2B->A2A_A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Experimental_Workflow cluster_characterization Step 1: Characterize Off-Target Activity cluster_mitigation Step 2: Mitigate Off-Target Effects start Start: Unexpected Biological Effect Observed binding_assay Radioligand Binding Assays (Determine Ki for A1, A2A, A2B, A3) start->binding_assay functional_assay Functional Assays (cAMP) (Determine EC50 for A1, A2A, A2B, A3) start->functional_assay selective_antagonist Use Selective Antagonists for Off-Target Receptors binding_assay->selective_antagonist dose_response Optimize Dose to Minimize Off-Target Engagement functional_assay->dose_response model_selection Select Model with Favorable Receptor Expression Profile functional_assay->model_selection confirm Step 3: Confirm On-Target Mechanism selective_antagonist->confirm dose_response->confirm model_selection->confirm

References

Technical Support Center: Synthesis of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyanoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in this synthetic process. Here you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and a comprehensive experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through a transition-metal-catalyzed cross-coupling reaction. This typically involves the cyanation of a 2-haloadenosine precursor, most commonly 2-chloroadenosine, using a cyanide source in the presence of a palladium catalyst.

Q2: Why is the cyanation of 2-chloroadenosine challenging?

The synthesis of this compound can be challenging due to several factors. The purine ring system can be sensitive to harsh reaction conditions, and the presence of multiple nitrogen atoms can lead to catalyst inhibition or poisoning.[1][2] Furthermore, achieving high yields and purity can be difficult due to the potential for side reactions and the similar physicochemical properties of the product and starting materials, complicating purification.

Q3: What are the key parameters to control in a palladium-catalyzed cyanation reaction?

For a successful synthesis, it is crucial to carefully control the choice of catalyst and ligand, the cyanide source, the base, the solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve high conversion and minimize byproduct formation.[2]

Q4: What are some common side reactions or byproducts?

Common side reactions may include hydrolysis of the nitrile group to an amide or carboxylic acid, especially during workup or purification. Incomplete conversion will result in the presence of the starting material, 2-chloroadenosine. Other potential byproducts can arise from degradation of the purine ring under harsh conditions or reactions involving the ribose hydroxyl groups if they are not properly protected.

Q5: How can I purify the final this compound product?

Purification is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common and effective method for obtaining high-purity this compound.[3] Column chromatography on silica gel can also be employed, though it may be less effective at separating closely related impurities.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conversion of 2-Chloroadenosine 1. Inactive catalyst: Palladium catalyst has been oxidized or poisoned. 2. Insufficient catalyst or ligand loading. 3. Reaction temperature is too low. 4. Poor quality of cyanide source or solvent. 5. Ineffective base.1. Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure inert atmosphere (N₂ or Ar). 2. Increase catalyst and/or ligand loading in increments (e.g., from 1 mol% to 3 mol%). 3. Gradually increase the reaction temperature (e.g., in 10 °C increments). 4. Use freshly opened, anhydrous solvents and a high-purity cyanide source. 5. Screen different bases (e.g., KOAc, K₂CO₃).
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to degradation. 2. Presence of oxygen or water in the reaction. 3. Hydrolysis of the product during workup. 4. Side reactions involving unprotected ribose hydroxyls.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is performed under a strictly inert atmosphere with anhydrous solvents. 3. Perform the aqueous workup under neutral or slightly acidic pH conditions and at low temperatures. 4. Consider protecting the 3'- and 5'-hydroxyl groups of the ribose moiety (e.g., as silyl ethers).
Low Isolated Yield After Purification 1. Product loss during extraction due to its polarity. 2. Inefficient chromatographic separation. 3. Degradation of the product on silica gel.1. Use a more polar solvent for extraction (e.g., ethyl acetate, or a mixture of dichloromethane and isopropanol). 2. Optimize the HPLC gradient or the solvent system for column chromatography. 3. Consider using a neutral stationary phase like alumina or opt for purification by preparative HPLC.
Irreproducible Results 1. Catalyst deactivation by cyanide.[2] 2. Variability in reagent quality. 3. Inconsistent reaction setup and conditions (e.g., stirring rate, heating).1. Use a robust catalyst system, such as a palladacycle precatalyst, which is less prone to poisoning.[2] 2. Use reagents from a reliable source and ensure they are properly stored. 3. Standardize all reaction parameters and ensure consistent execution of the protocol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the cyanation of chloropurine derivatives, which can serve as a starting point for the optimization of this compound synthesis.

PrecursorCatalyst (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)
6-Chloro-9-benzylpurinePd₂(dba)₃ (5)dppf (10)Zn(CN)₂-DMF1201285
Ethyl 4-chlorobenzoatePalladacycle P1 (0.2)XPhos (0.2)K₄[Fe(CN)₆]KOAcDioxane/H₂O100195
4-Chloro-7-azaindole(dppf)Pd (3.2)-Zn(CN)₂-DMF120280
4-Chloro-7-azaindolePalladacycle P1 (1.5)XPhos (1.5)K₄[Fe(CN)₆]KOAcDioxane/H₂O80182

Visualized Experimental Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical flow for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Add 2-Chloroadenosine, Catalyst, Ligand, Base A->B C Purge with Inert Gas (N2 or Ar) B->C D Add Anhydrous Solvent & Cyanide Source C->D E Heat to Reaction Temp D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Filter F->G Reaction Complete H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify by HPLC I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for this compound synthesis.

G rect_node rect_node start Low Yield or Incomplete Reaction q1 Is Starting Material Consumed (TLC/LC-MS)? start->q1 q2 Are there significant byproducts? q1->q2 Yes q3 Is catalyst fresh & atmosphere inert? q1->q3 No sol2 Optimize Purification: - Check extraction pH - Modify HPLC gradient q2->sol2 No, single major product sol3 Troubleshoot Reaction: - Lower Temperature - Check Reagent Purity q2->sol3 Yes sol1 Increase Reaction Time or Temperature q3->sol1 Yes sol4 Prepare Fresh Reaction: - Use new catalyst/ligand - Ensure anhydrous conditions q3->sol4 No

Caption: Troubleshooting flowchart for this compound synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative procedure adapted from general methods for palladium-catalyzed cyanation of heteroaryl chlorides.[2] Optimization may be required based on laboratory-specific conditions and reagent batches.

Materials and Reagents:

  • 2-Chloroadenosine

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable palladacycle precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroadenosine (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add potassium ferrocyanide (0.6 mmol) and potassium acetate (0.15 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove solid residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by preparative reversed-phase HPLC using a suitable gradient of water and acetonitrile to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

Technical Support Center: 2-Cyanoadenosine In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for minimizing the cytotoxicity of 2-Cyanoadenosine in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for nucleoside analogs like this compound?

A1: The cytotoxicity of nucleoside analogs, a class to which this compound belongs, typically arises from their interference with nucleic acid synthesis.[1] After cellular uptake, these compounds are often phosphorylated by cellular kinases to their active triphosphate forms.[2] These triphosphates can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell cycle arrest.[1][3] Additionally, cytotoxicity can result from off-target effects, such as the inhibition of essential host cell enzymes, including mitochondrial DNA polymerase, which can impair mitochondrial function and trigger apoptosis.[4][5]

Q2: What are the expected off-target effects of this compound?

A2: While specific off-target effects for this compound are not extensively documented, related nucleoside analogs are known to inhibit host cell polymerases.[4] Mitochondrial toxicity is a significant concern, as the inhibition of mitochondrial DNA polymerase γ can deplete mitochondrial DNA, disrupt energy production, and induce apoptosis.[4][5] It is also possible for metabolic byproducts of the analog to be toxic to the cells.[4]

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A3: A panel of assays is recommended to comprehensively evaluate cytotoxicity. Colorimetric assays like MTT or MTS are suitable for measuring metabolic activity as an indicator of cell viability.[1][4][6] To specifically assess membrane integrity, a lactate dehydrogenase (LDH) release assay can be employed. For determining the mode of cell death, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is recommended to distinguish between apoptosis and necrosis.[6]

Q4: How does this compound enter the cells?

A4: Nucleoside analogs typically require specific membrane transporters to enter cells.[3] The efficiency of transport can vary between different cell lines, which can contribute to variations in observed cytotoxicity.

Q5: What is the role of adenosine receptors in the activity of this compound?

A5: this compound, as an adenosine analog, is expected to interact with adenosine receptors (A1, A2A, A2B, and A3).[7] These receptors are G-protein coupled receptors that can modulate various signaling pathways, including those involving adenylyl cyclase and cyclic AMP (cAMP).[8] The specific effects on these pathways will depend on whether this compound acts as an agonist or antagonist at each receptor subtype and the expression levels of these receptors on the cell type being studied.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed at low concentrations The cell line is highly sensitive to the compound.Perform a dose-response study with a wider range of concentrations to determine the optimal working concentration. Consider using a less sensitive cell line if appropriate for the experimental goals.
The compound has significant off-target effects.Investigate markers of mitochondrial toxicity. Consider co-treatment with antioxidants if oxidative stress is suspected.
Inconsistent cytotoxicity results between experiments Variability in cell seeding density or cell health.Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase during treatment.[9]
Degradation of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Minimize the time the compound is in the incubator.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1]
Low or no observed cytotoxicity The cell line is resistant to the compound.This could be due to low expression of the necessary nucleoside transporters or phosphorylating kinases.[10] Consider using a different cell line.
The compound is precipitating in the culture medium.Visually inspect the culture medium for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
Discrepancy between different cytotoxicity assays Different assays measure different cellular parameters.Use a multi-parametric approach. For example, complement a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V/PI) to get a more complete picture of the cytotoxic mechanism.

Quantitative Data Summary

Table 1: IC50 Values of Related Adenosine Analogs in CCRF-CEM Human T-lymphoblastoid Cells

CompoundIC50 (µM)Reference
2-chloro-2'-deoxyadenosine0.045[11]
2-bromo-2'-deoxyadenosine0.068[11]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[6]

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 48h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay measure_signal Measure Signal (Absorbance/Fluorescence) viability_assay->measure_signal quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->quantify_apoptosis calc_ic50 Calculate % Viability and IC50 measure_signal->calc_ic50

Caption: A general workflow for in vitro cytotoxicity assessment.

Potential Cytotoxicity Pathway of this compound C2A This compound transporter Nucleoside Transporter C2A->transporter Uptake C2A_intra Intracellular This compound transporter->C2A_intra kinases Cellular Kinases (e.g., dCK, dGK) C2A_intra->kinases Phosphorylation C2A_TP This compound Triphosphate kinases->C2A_TP dna_pol DNA/RNA Polymerases C2A_TP->dna_pol Inhibition/ Incorporation mito_pol Mitochondrial Polymerase C2A_TP->mito_pol Off-target Inhibition chain_termination Chain Termination dna_pol->chain_termination cell_cycle_arrest Cell Cycle Arrest chain_termination->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mito_dysfunction Mitochondrial Dysfunction mito_pol->mito_dysfunction mito_dysfunction->apoptosis

Caption: A putative mechanism of this compound cytotoxicity.

Adenosine Receptor Signaling Pathways cluster_receptors Adenosine Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers A1_A3 A1 / A3 Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation (some cases) Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA cellular_response Cellular Response PKA->cellular_response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Ca2->cellular_response C2A This compound (as agonist) C2A->A1_A3 C2A->A2A_A2B

Caption: General adenosine receptor signaling pathways.

References

addressing poor bioavailability of 2-Cyanoadenosine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of 2-Cyanoadenosine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or negligible efficacy of this compound in my in vivo experiments despite promising in vitro results?

A1: Poor in vivo bioavailability is a common challenge for many nucleoside analogs. This discrepancy often arises from two main factors:

  • Low Membrane Permeability: this compound, like other nucleoside analogs, is often polar, which limits its ability to passively diffuse across the intestinal membrane for oral absorption and cellular membranes to reach its intracellular target.[1][2]

  • Rapid Metabolic Degradation: The primary culprit for adenosine analogs is the enzyme Adenosine Deaminase (ADA), which is abundant in plasma and tissues.[3][4] ADA rapidly and irreversibly deaminates adenosine and its analogs to their corresponding inosine forms, which are typically inactive.[3][4] This enzymatic degradation can clear the active compound from circulation before it has a chance to exert its therapeutic effect.

Q2: What is the most likely metabolic pathway responsible for the rapid degradation of this compound?

A2: The most probable metabolic pathway is deamination catalyzed by Adenosine Deaminase (ADA). This enzyme converts adenosine and 2'-deoxyadenosine into inosine and 2'-deoxyinosine, respectively.[3][4] It is highly likely that this compound is also a substrate for ADA, leading to its conversion into an inactive 2-Cyano-inosine analog. This process is a major contributor to its poor in vivo stability and short half-life.

Q3: What are "prodrug" strategies, and how can they help improve the bioavailability of this compound?

A3: A prodrug is a chemically modified, inactive version of a drug that, after administration, is metabolized in vivo to release the active parent drug.[1][5] This is a highly effective strategy for overcoming the bioavailability issues of nucleoside analogs.[6] Key approaches include:

  • Increasing Lipophilicity: Attaching lipophilic (fat-soluble) moieties, such as esters, to the sugar ring can improve membrane permeability and oral absorption.[1][7]

  • Targeting Transporters: Modifying the drug with specific groups, like amino acids, can enable it to be actively transported across the intestinal wall by transporters such as PepT1.[1]

  • Bypassing Rate-Limiting Steps: The "ProTide" (Pro-Nucleotide) technology masks the monophosphate group, allowing the drug to enter the cell before being converted to its active nucleotide form.[2][5] This bypasses the often inefficient first phosphorylation step and can protect against degradation.[7]

Q4: Besides prodrugs, are there other chemical modifications that can enhance the stability of this compound?

A4: Yes. Chemical modifications to the nucleoside structure itself can confer resistance to metabolic enzymes. For instance, modifications to the ribose sugar, such as 2'-O-(2-methoxyethyl) (2'-O-MOE), have been shown to significantly improve stability against degradation in the gastrointestinal tract.[8] While often used for antisense oligonucleotides, the principle of using sugar modifications to enhance metabolic stability is broadly applicable.[8][9]

Troubleshooting Guides

Problem 1: Near-zero plasma concentration of this compound detected after oral administration.
Potential CauseRecommended Solution / Next Step
Poor Intestinal Absorption The high polarity of this compound limits its passive diffusion across the gut wall.[1]
First-Pass Metabolism The compound is absorbed but rapidly metabolized in the liver before reaching systemic circulation.
Problem 2: Rapid disappearance of this compound from plasma after intravenous (IV) injection.
Potential CauseRecommended Solution / Next Step
Rapid Deamination by Adenosine Deaminase (ADA) This compound is likely a substrate for ADA, which rapidly converts it to an inactive metabolite.[3][4] This is a common issue for adenosine analogs.[10]
Rapid Renal Clearance The compound is being quickly filtered out of the blood by the kidneys and excreted in urine.

Data Presentation: Example Pharmacokinetic Parameters

Quantitative data should be structured to allow for clear comparison between different formulations or administration routes. Below is an example table using published data for the related nucleoside analog, 2-Chloro-2'-deoxyadenosine (CdA), which can serve as a template for your experiments with this compound.

Table 1: Example Pharmacokinetic Data for 2-Chloro-2'-deoxyadenosine (CdA) in Humans Data is illustrative for formatting purposes and is based on studies of CdA.

Administration RouteDose (mg/kg)Bioavailability (F%)Cmax (nM)Tmax (hours)AUC (nM·h)Reference
Intravenous (IV) Infusion 0.14100% (Reference)~22.5 (steady-state)N/A588[11]
Subcutaneous (SC) Injection 0.14~100%~225 (peak)0.3 - 1.0608[12]
Oral (in PBS solution) 0.1448%---[13]
Oral (in PBS solution) 0.2855%---[13]
Oral (with food) 0.2442%83Delayed by ~0.8h-[14]
Oral (fasting) 0.2446%116--[14]

Experimental Protocols

Protocol: In Vivo Bioavailability Assessment

This protocol provides a general framework for assessing the bioavailability of this compound in a rodent model.

1. Objective: To determine and compare the key pharmacokinetic parameters (AUC, Cmax, Tmax) of this compound following IV, SC, and oral administration.

2. Materials:

  • This compound (and/or its prodrug version)

  • Vehicle suitable for administration (e.g., saline, PBS with 5% DMSO)

  • Test subjects (e.g., Sprague-Dawley rats or BALB/c mice)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (LC-MS/MS for quantification)

3. Study Design:

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) - Serves as the 100% bioavailability reference.[15]

    • Group 2: SC administration (e.g., 5 mg/kg)

    • Group 3: Oral gavage (e.g., 10 mg/kg)

  • Subjects: Use a sufficient number of animals per group (n=3-5) to ensure statistical power. Subjects should be fasted overnight prior to dosing.[16]

  • Washout Period: If using a crossover design, ensure a sufficient washout period between administrations.[16]

4. Procedure:

  • Administration: Administer the compound to each group via the designated route.

  • Blood Sampling: Collect blood samples at predetermined time points. The sampling schedule should be frequent enough to define the absorption, peak, and elimination phases.[16]

    • Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Immediately process blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

5. Data Analysis:

  • Plot the mean plasma concentration versus time for each administration route.

  • Calculate pharmacokinetic parameters using appropriate software:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.[17]

    • AUC (Area Under the Curve): Calculated from time zero to the last measurable concentration point.[15]

  • Calculate Absolute Bioavailability (F%):

    • F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[15]

Visualizations

metabolic_pathway cluster_main Primary Metabolic Challenge C2A This compound (Active) C2I 2-Cyano-inosine (Inactive Metabolite) C2A->C2I Deamination ADA Adenosine Deaminase (ADA) ADA->C2A Acts on

Caption: Likely metabolic degradation of this compound via Adenosine Deaminase (ADA).

experimental_workflow cluster_workflow In Vivo Bioavailability Study Workflow start Study Design (Groups: IV, Oral, SC) admin Compound Administration start->admin sampling Serial Blood Sampling admin->sampling process Plasma Separation & Storage (-80°C) sampling->process analysis LC-MS/MS Quantification process->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_calc bioavailability Calculate Bioavailability (F%) pk_calc->bioavailability

Caption: Standard workflow for an in vivo bioavailability and pharmacokinetics study.

Caption: Decision tree for troubleshooting the poor in vivo bioavailability of this compound.

References

Technical Support Center: 2-Cyanoadenosine & Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome Researchers, Scientists, and Drug Development Professionals.

This guide provides troubleshooting and technical support for experiments involving 2-Cyanoadenosine and other synthetic nucleoside analogs. While direct experimental data for this compound can be limited, the principles and potential artifacts are often shared across the class of adenosine analogs. This resource leverages data from well-studied analogs, such as 2-chloro-2'-deoxyadenosine (2-CdA), to provide a robust framework for identifying and controlling for experimental artifacts.

Section 1: FAQs on Compound Stability and Handling

Unexplained loss of activity or inconsistent results can often be traced back to compound instability. Nucleoside analogs can be sensitive to environmental conditions.

Q: My experimental results with an adenosine analog are inconsistent or show diminishing effects over time. What could be the cause?

A: The most likely cause is the degradation of your compound due to improper pH and temperature conditions. Many adenosine analogs, including 2-chloro-2'-deoxyadenosine (2-CdA), are stable at neutral or basic pH but degrade rapidly in acidic environments.[1] This degradation is accelerated at higher temperatures. If your cell culture medium becomes acidic during incubation (a common occurrence with high metabolic activity), your compound may be degrading over the course of the experiment.

Q: What is the primary degradation pathway for adenosine analogs like 2-CdA, and what are the products?

A: The primary degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the N-glycosidic bond. This chemical reaction cleaves the molecule, separating the purine base from the deoxyribose sugar. For 2-CdA, the main degradation product is 2-chloroadenine.[2] This breakdown product is biologically inactive in the same manner as the parent compound, leading to a loss of efficacy in your experiment.

Q: How should I prepare and store stock solutions of adenosine analogs to ensure stability?

A: To maximize stability and ensure reproducibility, follow these guidelines:

  • Storage of Dry Compound: Store the lyophilized powder at +4°C for short-term and -20°C for long-term storage, protected from light and moisture.[3]

  • Stock Solutions: Prepare high-concentration stock solutions in a stable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working dilutions in a neutral or basic buffer (pH ≥ 7) immediately before each experiment.[2] If your experimental conditions must be acidic, minimize the time the compound spends in the acidic medium before it reaches the cells. For experiments in plasma or biological fluids, samples should be kept on ice or refrigerated to prevent degradation.[4]

Quantitative Data: Stability of 2-chloro-2'-deoxyadenosine (2-CdA) at 37°C

This table summarizes the significant impact of pH on the stability of 2-CdA, a representative adenosine analog.

pHHalf-life (T½)% Compound Remaining (after 2 hours)% Compound Remaining (after 6 hours)
1.0 0.37 hours2%Not Applicable
2.0 1.6 hoursNot Reported13%
Neutral/Basic Stable>95%>95%
Data sourced from Tarasiuk et al., 1994.[1][5]

Section 2: Troubleshooting Off-Target Effects & Non-Specific Binding

Observing a cellular phenotype does not guarantee it is caused by the intended mechanism of action. Off-target effects and non-specific binding are common artifacts that require careful control experiments to rule out.

Q: I'm observing a cellular effect, but I'm not certain it's due to the specific inhibition/activation of my intended target. How can I validate this?

A: Validating on-target effects is crucial. This involves a series of control experiments designed to demonstrate that the observed phenotype is a direct result of the compound's interaction with its intended target. Key strategies include:

  • Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This control should not bind to the target but shares similar physicochemical properties. If the phenotype disappears with the inactive analog, it supports an on-target mechanism.

  • Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If treating the knockdown/knockout cells with your compound no longer produces the phenotype, it strongly suggests the effect is target-dependent.[6]

  • Competitive Displacement: In binding assays, use a known ligand for the target to compete with your compound. A successful competition indicates that both molecules are binding to the same site.

Q: My results show high background noise or seem inconsistent between replicates. Could this be due to non-specific binding?

A: Yes, high background and poor reproducibility are classic signs of non-specific binding (NSB).[7] NSB occurs when a compound binds to unintended cellular components, surfaces of the assay plate, or other proteins in the medium. This is particularly common with lipophilic (fat-soluble) molecules.[7]

Q: What practical steps can I take in my experimental setup to minimize non-specific binding?

A: Several protocol modifications can help reduce NSB:

  • Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffers. BSA can coat surfaces and other proteins, reducing the available sites for your compound to bind non-specifically.

  • Detergents: Add a small amount of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to your buffers. Detergents can help prevent hydrophobic interactions that lead to NSB.

  • Optimize Compound Concentration: Use the lowest concentration of your compound that still produces a robust on-target effect. Higher concentrations are more likely to result in off-target and non-specific interactions.

  • Washing Steps: Increase the number and stringency of wash steps in your protocol to remove loosely bound, non-specific molecules.

Section 3: Controlling for Artifacts in Cell Viability Assays

Q: My cell viability assay (e.g., MTT, XTT) results are variable when using a nucleoside analog. Is it possible the compound is interfering with the assay itself?

A: Absolutely. This is a critical and often overlooked artifact. Cell viability assays based on metabolic activity (tetrazolium salt reduction like MTT, XTT, or resazurin reduction like alamarBlue) rely on cellular dehydrogenases and reductases.[8] If your nucleoside analog alters the metabolic state of the cell or directly interacts with these enzymes, it can produce false positive or false negative results that are independent of actual cell death.

Q: What controls should I run to check for assay interference?

A: To identify and control for these artifacts, you must run parallel cell-free controls.

  • Prepare your complete cell culture medium.

  • Add your nucleoside analog at the same concentrations used in your experiment.

  • Add the viability assay reagent (e.g., MTT, CCK-8, alamarBlue).

  • Incubate for the same duration as your cellular experiment and measure the signal. A significant change in signal in the absence of cells indicates a direct interaction between your compound and the assay reagents.

Q: Which cell viability assays are less prone to these artifacts?

A: While no assay is completely immune to artifacts, some are based on different principles and can be used for orthogonal validation. Assays that measure membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining followed by flow cytometry, or LDH release assays) are good alternatives as they measure cell death directly rather than metabolic activity.

Comparison of Common Cell Viability Assays
Assay TypePrinciplePotential for Artifacts with Nucleoside Analogs
MTT / XTT Metabolic Activity (Mitochondrial Reductase)High: Compound can alter cellular metabolism or directly reduce the tetrazolium salt.[8]
alamarBlue (Resazurin) Metabolic Activity (Cellular Reductases)High: Similar mechanism to MTT; susceptible to interference from altered metabolic states.
Trypan Blue / PI Membrane Integrity (Dye Exclusion)Low: Directly measures plasma membrane integrity. Less likely to be affected by metabolic changes.
LDH Release Membrane Integrity (Enzyme Release)Low: Measures the release of a stable cytosolic enzyme from damaged cells.
ATP-based (e.g., CellTiter-Glo) ATP Quantification (Luciferase)Medium: Measures ATP levels as an indicator of viability. Can be affected if the compound significantly alters cellular energy production.

Section 4: Key Experimental Protocols

Protocol 1: HPLC Analysis for Compound Stability

This protocol provides a method to quantify the degradation of an adenosine analog in a given solution over time.[4][9]

  • Preparation: Prepare solutions of your compound (e.g., 10 µM) in the buffers or cell culture media you intend to test (e.g., pH 4.0, pH 7.4). Prepare an analytical standard of the expected degradation product (e.g., 2-chloroadenine for 2-CdA).[2]

  • Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution. Immediately stop any further degradation by flash-freezing or by neutralizing the pH if applicable.

  • HPLC Analysis:

    • Column: Use a C8 or C18 reverse-phase column.[4]

    • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 20 mM ammonium acetate) with an organic modifier like acetonitrile.[9][10] An isocratic or gradient elution can be optimized.

    • Detection: Use a UV detector set to the absorbance maximum of the purine ring (typically around 260-265 nm).[4][11]

    • Quantification: Create a standard curve for both the parent compound and the degradation product. Calculate the concentration of each in your samples at each time point by comparing peak areas to the standard curves.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its degradation rate and half-life under each condition.

Section 5: Visualizations and Workflows

Diagrams of Key Processes

The following diagrams illustrate critical pathways and logical workflows for troubleshooting experiments with this compound and related analogs.

cluster_degradation Acid-Catalyzed Degradation Pathway Compound Adenosine Analog (e.g., this compound) Products Purine Base + Deoxyribose Sugar Compound->Products H⁺ (Acidic pH) Cleavage of N-glycosidic bond

Caption: Degradation of an adenosine analog via hydrolysis.

cluster_workflow Workflow for Validating On-Target Effects A Observe Phenotype with Compound B Test Inactive Analog (Negative Control) A->B C Phenotype Lost? B->C D Test in Target Knockdown or Knockout Cells C->D Yes G Potential Off-Target Effect (Investigate Further) C->G No E Phenotype Lost? D->E F High Confidence On-Target Effect E->F Yes E->G No

Caption: Experimental workflow to confirm on-target activity.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent or Weak Results CheckStability Is Compound Stable Under Assay Conditions? Start->CheckStability CheckInterference Is Compound Interfering with Assay Readout? CheckStability->CheckInterference Yes FixStability Solution: Prepare fresh solutions, use neutral pH buffer, keep cold. CheckStability->FixStability No CheckBinding Is Non-Specific Binding Occurring? CheckInterference->CheckBinding No FixInterference Solution: Run cell-free controls, use orthogonal assay (e.g., membrane integrity). CheckInterference->FixInterference Yes FixBinding Solution: Add BSA/detergent, optimize concentration, increase washes. CheckBinding->FixBinding Yes Reassess Re-evaluate Experiment CheckBinding->Reassess No FixStability->Reassess FixInterference->Reassess FixBinding->Reassess

Caption: A decision tree for troubleshooting common issues.

References

dealing with inconsistent results in 2-Cyanoadenosine studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-Cyanoadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments. Given the limited specific data on this compound, much of the guidance is based on established knowledge of similar adenosine analogs. We strongly recommend researchers perform initial validation experiments for their specific models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic derivative of adenosine. Based on its structural similarity to other adenosine analogs, it is presumed to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3).[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, can modulate various downstream signaling pathways, primarily by influencing the levels of intracellular cyclic AMP (cAMP).[2]

Q2: How should I prepare and store this compound stock solutions?

Q3: What are the potential off-target effects of this compound?

Like many small molecule inhibitors and agonists, this compound may exhibit off-target effects, especially at higher concentrations. These can include interactions with other receptors, enzymes, or ion channels. It is crucial to perform dose-response experiments to determine the optimal concentration range for the desired effect and to include appropriate controls to identify potential off-target activities.

Q4: How stable is this compound in experimental conditions?

The stability of this compound has not been extensively documented. However, related adenosine analogs, such as 2-chloro-2'-deoxyadenosine, are known to be unstable in acidic conditions, leading to hydrolysis of the glycosidic bond.[3][4] It is recommended to maintain solutions at a neutral or slightly basic pH. For cell culture experiments, the stability in media over time should be considered, as components in the media can interact with and degrade the compound.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect in Cellular Assays

Possible Cause 1: Compound Instability/Degradation

  • Troubleshooting Steps:

    • Always prepare fresh working solutions of this compound from a recent stock.

    • If using older stock solutions, test their activity against a new batch of the compound.

    • Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing them by HPLC.

    • Ensure the pH of your experimental buffers and media is in the neutral to slightly basic range.[4]

Possible Cause 2: Inappropriate Concentration

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the EC50 (or IC50) for your specific cell type and endpoint. The effective concentration of nucleoside analogs can vary significantly between different cell lines.

    • Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a working range.

Possible Cause 3: Low Adenosine Receptor Expression

  • Troubleshooting Steps:

    • Verify the expression of adenosine receptors (A1, A2A, A2B, A3) in your cell model using techniques like qRT-PCR or western blotting.

    • If receptor expression is low, consider using a cell line known to express the target receptor at higher levels or use a method to induce receptor expression if possible.

Possible Cause 4: Cell Health and Experimental Conditions

  • Troubleshooting Steps:

    • Ensure cells are healthy and in the exponential growth phase. High cell confluence or nutrient deprivation can alter cellular signaling.[6]

    • Standardize cell passage number, as high passage numbers can lead to phenotypic drift and altered receptor expression or signaling.[7]

    • Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known adenosine receptor agonist).

Issue 2: High Background or Non-Specific Effects

Possible Cause 1: High Concentration Leading to Off-Target Effects

  • Troubleshooting Steps:

    • Lower the concentration of this compound to the lowest effective concentration determined from your dose-response studies.

    • Use a structurally related but inactive analog as a negative control, if available, to confirm that the observed effects are specific to adenosine receptor activation.

Possible Cause 2: Contamination of Cell Cultures

  • Troubleshooting Steps:

    • Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.[6]

    • Ensure aseptic techniques to prevent bacterial or fungal contamination.

Issue 3: Variability Between Experiments

Possible Cause 1: Inconsistent Reagent Preparation

  • Troubleshooting Steps:

    • Prepare large batches of stock solutions and aliquot them to minimize variability from repeated preparations.

    • Always use freshly prepared working dilutions for each experiment.

Possible Cause 2: Fluctuations in Cell Culture Conditions

  • Troubleshooting Steps:

    • Maintain consistent cell seeding densities, incubation times, and media formulations.[7]

    • Monitor incubator conditions such as CO2 levels, temperature, and humidity, as fluctuations can impact cell health and signaling.[6]

Data Presentation

Table 1: Stability of 2-chloro-2'-deoxyadenosine (a related adenosine analog) at 37°C

pHTime (hours)Remaining Compound (%)Half-life (T 1/2) in hours
122%0.37
2613%1.6
Neutral/Basic>24StableNot Applicable

Data extrapolated from studies on 2-chloro-2'-deoxyadenosine and may not be representative of this compound.[4]

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based cAMP Assay

This protocol provides a general framework for measuring changes in intracellular cAMP levels following treatment with this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Treatment:

    • Wash cells once with a serum-free medium.

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.

    • Remove the pre-incubation medium and add the this compound dilutions to the cells. Include a vehicle control.

    • (Optional) To amplify the signal, especially for Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based kits).

    • Measure the intracellular cAMP concentration using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol This compound This compound A2A_A2B A2A / A2B Receptors This compound->A2A_A2B A1_A3 A1 / A3 Receptors This compound->A1_A3 Gs Gs A2A_A2B->Gs Activates Gi Gi A1_A3->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Presumed signaling pathways of this compound via adenosine receptors.

Troubleshooting_Workflow Start Inconsistent or No Experimental Result Check_Compound Verify Compound Integrity - Fresh solutions? - Proper storage? Start->Check_Compound Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response If compound is stable Check_Cells Assess Cell Health and Receptor Expression Dose_Response->Check_Cells If optimal dose is unclear Review_Protocol Review Experimental Protocol Check_Cells->Review_Protocol If cells are healthy Consistent_Results Consistent Results Achieved Review_Protocol->Consistent_Results If protocol is optimized Inconsistent_Results Results Still Inconsistent Review_Protocol->Inconsistent_Results If issues persist

Caption: Troubleshooting workflow for inconsistent results in this compound studies.

References

Technical Support Center: Optimization of 2-Cyanoadenosine Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the optimization of incubation time and signaling pathways for 2-Cyanoadenosine is limited. The following guide is based on data for the closely related adenosine analog, 2-Chloroadenosine (2-CAdo) . Researchers should use this information as a starting point and adapt it cautiously for their specific experimental needs with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 2-Chloroadenosine (2-CAdo)?

A1: 2-Chloroadenosine (2-CAdo) is an adenosine deaminase-resistant analog of adenosine that induces apoptosis in various cell types.[1] Its effects are mediated through two main pathways:

  • Extracellular Receptor Activation: It acts as an agonist for adenosine receptors, with a noted involvement of the A2A subtype in inducing apoptosis.[2]

  • Intracellular Metabolism: Following transport into the cell, 2-CAdo is phosphorylated by adenosine kinase into 2-chloro-ATP. This leads to a decrease in intracellular ATP, inhibition of DNA, RNA, and protein synthesis, and activation of the intrinsic apoptotic pathway, including cytochrome c release.[1]

Q2: How does the mechanism of action influence the optimal incubation time?

A2: The dual mechanisms of action mean that the optimal incubation time will depend on the specific cellular process being investigated.

  • Rapid Signaling Events: Effects mediated by adenosine receptor activation can be observed in a shorter timeframe, potentially within minutes to a few hours.

  • Apoptosis and Cytotoxicity: The induction of apoptosis, which involves intracellular metabolism and downstream events like caspase activation and DNA fragmentation, typically requires longer incubation periods, ranging from 24 to 72 hours.[1][3]

Q3: What are the key signaling pathways activated by 2-Chloroadenosine?

A3: 2-Chloroadenosine activates signaling pathways associated with adenosine receptors and intracellular metabolic stress. The primary pathway involves the A2A adenosine receptor, which can couple to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Intracellularly, its metabolism to 2-chloro-ATP triggers the intrinsic apoptosis pathway.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cells Insufficient Incubation Time: The incubation period may be too short to induce a measurable response, especially for downstream effects like apoptosis.Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration for your specific cell type and endpoint.
Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response experiment: Test a range of concentrations to determine the EC50 or IC50 for your experimental system.
Cell Line Resistance: The cell line being used may be resistant to the effects of the compound.Consult literature for sensitivity of your cell line: If information is unavailable, consider using a sensitive positive control cell line.
High cell death/detachment at early time points Excessive Concentration: The concentration used may be too high, leading to rapid, non-specific toxicity.Lower the concentration: Refer to dose-response data to select a more appropriate concentration.
Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media may be too high.Ensure final solvent concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.5%.
Inconsistent results between experiments Variable Cell Health and Density: Differences in cell confluency, passage number, or overall health can affect the response to treatment.Standardize cell culture conditions: Use cells at a consistent passage number and seed them to achieve a consistent confluency at the time of treatment.
Compound Degradation: Improper storage or handling of the compound can lead to loss of activity.Store the compound as recommended by the manufacturer: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Apoptosis Induction

Objective: To identify the optimal incubation time for inducing apoptosis in a specific cell line using this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., sterile PBS or DMSO)

  • Multi-well plates (e.g., 96-well or 24-well)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach over-confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare a working concentration of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assay: At each time point, harvest the cells (including any detached cells in the supernatant) and stain for apoptosis according to the manufacturer's protocol for your chosen assay (e.g., Annexin V/PI staining).

  • Data Analysis: Analyze the percentage of apoptotic cells at each time point using a flow cytometer or by counting under a fluorescence microscope.

Data Presentation

Table 1: Example Time-Course of 2-Chloroadenosine-Induced Apoptosis in Peripheral Blood Mononuclear Cells (PBMC)

Incubation Time (hours)2-CAdo Concentration (µM)% Apoptotic Cells (Mean ± SD)
241015 ± 2.1
481045 ± 3.5
721070 ± 4.2

Note: This table is illustrative and based on the described effects of 2-Chloroadenosine. Actual results will vary depending on the cell type and experimental conditions.

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Agonist NT Nucleoside Transporter This compound->NT Transport AC Adenylyl Cyclase A2AR->AC Activates 2-CAdo_in This compound NT->2-CAdo_in cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AK Adenosine Kinase 2-CAdo_in->AK 2-Cl-ATP 2-Cyano-ATP AK->2-Cl-ATP ATP_depletion ATP Depletion 2-Cl-ATP->ATP_depletion Inhibition Inhibition of Macromolecule Synthesis 2-Cl-ATP->Inhibition Mitochondrion Mitochondrion 2-Cl-ATP->Mitochondrion Apoptosis Apoptosis ATP_depletion->Apoptosis Inhibition->Apoptosis CytC Cytochrome c Release Mitochondrion->CytC Caspases Caspase Activation CytC->Caspases Caspases->Apoptosis

Caption: Signaling pathways of this compound (based on 2-Chloroadenosine).

start Start: Seed Cells treatment Treat cells with this compound and Vehicle Control start->treatment incubation Incubate for a range of time points (e.g., 6, 12, 24, 48, 72h) treatment->incubation harvest Harvest cells at each time point incubation->harvest assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->assay analysis Analyze data by Flow Cytometry or Microscopy assay->analysis determine_optimal Determine Optimal Incubation Time analysis->determine_optimal end End determine_optimal->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: In Vivo Delivery of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is available in the public domain for 2-Cyanoadenosine. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for in vivo delivery of nucleoside analogs, with specific data primarily drawn from studies on related compounds such as 2-Chloroadenosine. Researchers should use this information as a general guide and optimize protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges with the in vivo delivery of this compound?

The primary challenges with in vivo delivery of this compound and other adenosine analogs often revolve around poor solubility, rapid metabolism, and potential off-target effects or toxicity. Ensuring adequate bioavailability at the target site is crucial for observing the desired pharmacological effect.

Q2: What are the recommended routes of administration for adenosine analogs?

Common routes of administration for nucleoside analogs in preclinical studies include intravenous (IV), subcutaneous (SC), and oral (PO) delivery. The choice of administration route can significantly impact the pharmacokinetic profile.[1][2][3] Continuous intravenous infusion can maintain stable plasma concentrations, while subcutaneous injection may offer a more convenient option with high bioavailability.[1][2][3] Oral administration is also possible but may result in lower bioavailability.[3][4]

Q3: How can I improve the solubility of this compound for in vivo administration?

Improving the solubility of poorly soluble compounds like nucleoside analogs is a critical first step. Consider the following approaches:

  • Formulation with co-solvents: Using biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can enhance solubility. However, it is essential to perform toxicity studies for the chosen vehicle.

  • pH adjustment: The solubility of adenosine analogs can be pH-dependent.[5] Experimenting with buffered solutions at different pH values may improve solubility.

  • Use of cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Nanoparticle formulations: Encapsulating the compound in nanoparticles can improve solubility, stability, and bioavailability.

Q4: What is the expected in vivo stability of this compound?

Q5: How can I assess the target engagement of this compound in vivo?

Confirming that this compound is binding to its intended target in a living system is crucial.[7][8][9] Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[8][9][10]

  • Positron Emission Tomography (PET): If a suitable radiolabeled tracer for the target is available, PET imaging can be used to non-invasively quantify target occupancy.[7][10]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of enzymes and can be adapted to measure target engagement.[8]

  • Pharmacodynamic Biomarkers: Measuring downstream signaling events or physiological changes known to be modulated by the target can provide indirect evidence of target engagement.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Bioavailability Poor solubility, rapid metabolism, poor absorption.- Optimize formulation for improved solubility (see FAQ Q3).- Consider alternative routes of administration (e.g., IV or SC instead of PO).[1][2][3]- Co-administer with inhibitors of relevant metabolic enzymes (use with caution and appropriate controls).
High Variability in Efficacy Inconsistent dosing, variable absorption, instability of the compound.- Ensure accurate and consistent preparation of the dosing solution.- Check the stability of the compound in the formulation over the duration of the experiment.[5][6]- For oral administration, consider the effect of food intake, which can alter absorption.[4][11]
Off-Target Effects or Toxicity Lack of target selectivity, high dosage, vehicle toxicity.- Perform dose-response studies to determine the minimum effective dose.- Profile the compound against a panel of related receptors to assess selectivity.- Conduct toxicity studies for the vehicle alone.- Monitor for signs of toxicity, such as changes in body weight, behavior, or hematological parameters.[12][13][14]
No Observed Phenotype Insufficient target engagement, rapid clearance of the compound.- Verify target engagement using methods like CETSA or PET.[7][8][9][10]- Perform pharmacokinetic studies to determine the concentration and half-life of the compound in plasma and target tissues.[1][2][15]- Increase the dosing frequency or use a continuous infusion to maintain therapeutic concentrations.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 2-Chlorodeoxyadenosine (CdA) via Different Administration Routes in Humans

ParameterSubcutaneous (SC) InjectionContinuous Intravenous (IV) InfusionOral (in PBS)
Bioavailability ~100%[2][3]100% (Reference)48% - 55%[3]
Time to Peak Concentration (Tmax) 20 - 60 minutes[1]Plateau at 4 - 8 hours[1]~1.5 - 2 hours
Peak Plasma Concentration (Cmax) ~10x higher than IV plateau[1]Stable plateauLower than SC
Area Under the Curve (AUC) Similar to IV infusion[1][3]ReferenceDose-dependent
Elimination Half-life (t1/2) Biphasic: ~35 min and ~6.7 h[15]Biphasic: ~35 min and ~6.7 h[15]Not specified

Note: Data is for 2-Chlorodeoxyadenosine and should be considered as an estimate for this compound.

Table 2: Stability of Adenosine Analogs

CompoundConditionStabilityReference
AdenosineAqueous solution (4°C, 22°C, 37°C)Stable for at least 6 months[6][6]
AdenosineAqueous solution (60°C, 72°C)Significant decrease over 6 months[6][6]
2-ChloroadenosineAcidic conditions (pH 2-4)More stable than adenosine[5][5]
Adenosine0.9% Sodium Chloride, PVC & Polyolefin bags (Room Temp & Refrigerated)Stable for up to 14 days[16][16]

Key Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a given formulation.

  • Objective: To quantify the degradation of this compound over time under specific storage conditions.

  • Materials:

    • This compound stock solution

    • Proposed in vivo formulation buffer/vehicle

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile and water/buffer gradient)

    • Reference standard of this compound

  • Methodology:

    • Prepare a solution of this compound in the test formulation at the desired concentration.

    • Divide the solution into aliquots and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot and dilute it to a suitable concentration for HPLC analysis.

    • Inject a known volume of the sample onto the HPLC system.

    • Run the HPLC method to separate this compound from any potential degradation products.

    • Quantify the peak area of this compound and compare it to a standard curve generated from the reference standard.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

2. In Vivo Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow for assessing target engagement in tissue samples.[9][10]

  • Objective: To determine if this compound binds to its target protein in vivo by measuring changes in the protein's thermal stability.

  • Materials:

    • Animals treated with this compound or vehicle

    • Tissue homogenization buffer

    • Protein quantification assay (e.g., BCA)

    • PCR tubes or plates

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Methodology:

    • Dose animals with this compound or vehicle control for the desired duration.

    • Harvest the target tissue and immediately snap-freeze or process it.

    • Homogenize the tissue in lysis buffer and clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate.

    • Aliquot the lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes).

    • After heating, centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated groups. A rightward shift in the melting curve for the treated group indicates target stabilization and therefore, target engagement.

Visualizations

Adenosine_Signaling_Pathway Adenosine Receptor Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Cyanoadenosine This compound A1R A1 Receptor 2_Cyanoadenosine->A1R A2AR A2A Receptor 2_Cyanoadenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Inhibits Downstream_Inhibition Downstream Inhibitory Effects Gi->Downstream_Inhibition Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Stimulation Downstream Stimulatory Effects PKA->Downstream_Stimulation

Caption: Adenosine receptor signaling pathways potentially modulated by this compound.

InVivo_Delivery_Workflow General Workflow for In Vivo Delivery and Analysis cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis cluster_outcome Outcome Formulation 1. Formulation Development (Solubility & Stability Testing) Dose_Selection 2. Dose Range Finding (Pilot Studies) Formulation->Dose_Selection Administration 3. In Vivo Administration (IV, SC, PO) Dose_Selection->Administration Monitoring 4. Monitor Animal Health & Behavior Administration->Monitoring PK_Analysis 5. Pharmacokinetic (PK) Analysis (Blood/Tissue Sampling) Administration->PK_Analysis Target_Engagement 6. Target Engagement Assay (e.g., CETSA) Administration->Target_Engagement PD_Analysis 7. Pharmacodynamic (PD) Analysis (Efficacy/Biomarkers) Administration->PD_Analysis Data_Interpretation 8. Data Interpretation & Dose Optimization PK_Analysis->Data_Interpretation Target_Engagement->Data_Interpretation PD_Analysis->Data_Interpretation

References

Technical Support Center: Enhancing the Selectivity of 2-Cyanoadenosine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of 2-Cyanoadenosine and other 2-substituted adenosine analogs for their intended adenosine receptor subtype.

Frequently Asked Questions (FAQs)

Q1: My 2-substituted adenosine analog, like this compound, is active at multiple adenosine receptors. How can I improve its selectivity?

Improving the selectivity of a non-selective adenosine receptor agonist is a common challenge. The primary approach involves chemical modification of the adenosine scaffold to introduce substituents that are preferentially accommodated by the binding pocket of one receptor subtype over others. Key positions for modification include the N6, C2, and 5' positions of the adenosine molecule.

Additionally, exploring the concept of "functional selectivity" or "biased agonism" can be a powerful strategy. This involves designing ligands that preferentially activate a specific downstream signaling pathway (e.g., G-protein-dependent vs. β-arrestin-mediated signaling) of a receptor, which can lead to a more targeted therapeutic effect even if the compound binds to multiple receptor subtypes.

Q2: What are the key structural modifications to enhance selectivity for a specific adenosine receptor subtype?

The selectivity of adenosine analogs is highly sensitive to small structural changes. Here are some general principles:

  • For A1 Selectivity: Modifications at the N6-position are crucial. Bulky cycloalkyl groups, such as cyclopentyl, often confer high A1 affinity and selectivity. Combining N6-substitutions with modifications at the 2'-position of the ribose moiety, such as a 2'-C-methyl group, can further enhance A1 selectivity.[1]

  • For A2A Selectivity: Bulky substituents at the C2-position are generally well-tolerated and can increase A2A affinity.[2] For example, 2-alkynyl or 2-arylamino substitutions have been shown to favor A2A binding.

  • For A3 Selectivity: A combination of modifications is often required. N6-benzyl groups, particularly with substitutions on the phenyl ring (e.g., 3-iodo), are known to increase A3 affinity. Combining these N6-substitutions with small, electron-withdrawing groups at the C2-position (e.g., chloro) can significantly enhance A3 selectivity. Modifications at the 5'-position, such as the introduction of a 5'-N-methyluronamide, are also a key strategy for achieving high A3 selectivity.

The following table summarizes the general effects of substitutions at different positions on adenosine receptor selectivity:

PositionModificationFavored Selectivity
N6 Bulky cycloalkyl (e.g., cyclopentyl)A1
Benzyl (especially with 3-iodo)A3
C2 Bulky groups (e.g., alkynyl, arylamino)A2A
Small, electron-withdrawing (e.g., chloro)A3 (in combination with N6-benzyl)
5' N-alkyluronamidesA3
2' C-methylA1 (in combination with N6-cycloalkyl)[1]
Q3: How do I choose the right experimental assays to determine the selectivity of my compound?

A combination of assays is necessary to fully characterize the selectivity profile of your this compound analog.

  • Radioligand Binding Assays: These assays measure the affinity (Ki) of your compound for each of the four adenosine receptor subtypes. This is the first step to determine if your compound binds to your intended target and to identify any off-target binding to other adenosine receptors.

  • Functional Assays (cAMP Assays): These assays measure the functional activity (EC50 and Emax) of your compound. Since A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase and decreasing cAMP), while A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase and increasing cAMP), these assays can confirm whether your compound is an agonist or antagonist at each receptor and determine its potency and efficacy.

  • β-Arrestin Recruitment Assays: These assays are crucial for investigating functional selectivity. They measure the ability of your compound to promote the interaction of the receptor with β-arrestin, a key signaling and regulatory protein. By comparing the potency and efficacy of your compound in a cAMP assay versus a β-arrestin recruitment assay, you can determine if it is a "biased agonist."

Q4: What is functional selectivity (biased agonism) and how can it be used to improve my compound's therapeutic profile?

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of a receptor's multiple downstream signaling pathways. For G protein-coupled receptors (GPCRs) like adenosine receptors, the two major signaling pathways are the G protein-dependent pathway and the β-arrestin-mediated pathway.

A biased agonist might, for example, potently activate the G protein pathway, leading to the desired therapeutic effect, while having little to no activity on the β-arrestin pathway, which might be associated with adverse effects like receptor desensitization or off-target signaling. By designing biased agonists, it is possible to develop more selective drugs with an improved therapeutic window.

Q5: I'm observing unexpected biological effects with my this compound analog that don't seem to be mediated by adenosine receptors. What could be the cause?

Unexpected or "off-target" effects are a common challenge in drug development. For adenosine analogs, potential off-target liabilities include:

  • Interaction with other purinergic receptors: Your compound might be interacting with P2X or P2Y receptors, which also bind purines.

  • Inhibition of adenosine metabolizing enzymes: It could be inhibiting adenosine kinase or adenosine deaminase, leading to an increase in endogenous adenosine levels, which would then activate adenosine receptors indirectly.

  • Binding to unrelated targets: The compound might have an affinity for an entirely different class of receptors, ion channels, or enzymes.

To investigate these possibilities, you can:

  • Perform a broad off-target screening panel against a range of known receptors, channels, and enzymes.

  • Conduct enzymatic assays to check for inhibition of adenosine kinase and adenosine deaminase.

  • Use selective antagonists for other purinergic receptors in your functional assays to see if the unexpected effects are blocked.

Troubleshooting Guides & Experimental Protocols

Guide 1: Improving Receptor Subtype Selectivity through Chemical Synthesis

If your this compound analog lacks selectivity, a systematic structure-activity relationship (SAR) study is recommended. The following workflow can guide your synthetic efforts.

start Start with This compound Scaffold n6_mod Synthesize N6-substituted analogs (e.g., N6-cyclopentyl for A1, N6-benzyl for A3) start->n6_mod c2_mod Synthesize analogs with alternative C2-substituents (e.g., 2-alkynyl for A2A) start->c2_mod ribose_mod Synthesize 5'- and 2'- modified analogs (e.g., 5'-uronamides for A3, 2'-C-methyl for A1) start->ribose_mod screen Screen all new analogs in binding and functional assays n6_mod->screen c2_mod->screen ribose_mod->screen combine_mods Combine beneficial modifications combine_mods->screen analyze Analyze SAR to identify key selectivity-enhancing substituents screen->analyze analyze->combine_mods optimize Synthesize second-generation analogs based on SAR analyze->optimize end_node Selective Analog Identified analyze->end_node optimize->screen

Caption: Workflow for improving selectivity via medicinal chemistry.

Guide 2: Assessing Selectivity Profile - Experimental Protocols

Protocol 2.1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • Test compound (e.g., this compound analog).

  • Non-selective antagonist for determining non-specific binding (e.g., theophylline).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or a high concentration of a non-selective antagonist (for non-specific binding).

  • Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent inhibition of specific binding against the concentration of the test compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: cAMP Functional Assay

This protocol measures the effect of a test compound on adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Test compound.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • For A2A/A2B receptors (Gs-coupled): Add increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.

  • For A1/A3 receptors (Gi-coupled): Add a fixed concentration of forskolin along with increasing concentrations of the test compound and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • For Gs-coupled receptors: Plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax.

  • For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP production against the test compound concentration to determine the IC50 and Emax.

Protocol 2.3: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated receptor.

Materials:

  • HEK293 cells co-expressing the adenosine receptor of interest fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor).

  • Test compound.

  • Assay buffer.

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • 96-well plates.

  • Luminometer.

Procedure:

  • Seed the engineered cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer.

  • Add increasing concentrations of the test compound and incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the test compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Selected 2-Substituted Adenosine Analogs

CompoundA1 (rat)A2A (rat)A3 (human)A2A/A1 SelectivityA1/A3 Selectivity
2-Chloroadenosine7.3470>10,00064<0.001
2-Fluoroadenosine---4.8 (functional)[3]-
2-(1-Hexynyl)adenosine>10,000618>1667>556
2-Chloro-N6-cyclopentyladenosine (CCPA)0.5130>10,000260<0.00005
2'-Me-CCPA1.83900500021660.00036

Data compiled from multiple sources. Receptor species are indicated where specified in the source.

Visualizations

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling cluster_beta_arrestin β-Arrestin Pathway A1A3 A1/A3 Receptor Gi Gi/o Protein A1A3->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Downstream\nCellular Effects Downstream Cellular Effects PKA_inhib->Downstream\nCellular Effects A2A2B A2A/A2B Receptor Gs Gs Protein A2A2B->Gs Agonist AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim PKA_stim->Downstream\nCellular Effects Receptor Any Adenosine Receptor GRK GRK Receptor->GRK Agonist beta_arrestin β-Arrestin Receptor->beta_arrestin Recruitment GRK->Receptor Phosphorylation MAPK MAPK Pathway (e.g., ERK1/2) beta_arrestin->MAPK Internalization Receptor Internalization beta_arrestin->Internalization MAPK->Downstream\nCellular Effects start Synthesized This compound Analog binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3) start->binding_assay functional_assay cAMP Functional Assay (A1, A2A, A2B, A3) start->functional_assay beta_arrestin_assay β-Arrestin Recruitment Assay start->beta_arrestin_assay determine_ki Determine Ki values for all subtypes binding_assay->determine_ki selectivity_profile Generate Comprehensive Selectivity and Bias Profile determine_ki->selectivity_profile determine_ec50 Determine EC50/IC50 and Emax for all subtypes functional_assay->determine_ec50 determine_ec50->selectivity_profile determine_bias Calculate Bias Factor (compare cAMP and β-arrestin data) beta_arrestin_assay->determine_bias determine_bias->selectivity_profile

References

strategies to enhance the stability of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanoadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic purine nucleoside analog of adenosine with a cyano group at the 2-position of the adenine base. It is primarily used in biomedical research and drug development. Like other adenosine analogs, it can interact with adenosine receptors and is a valuable tool for studying cellular signaling pathways. Its unique chemical structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns for this compound revolve around the hydrolysis of the glycosidic bond and the potential transformation of the 2-cyano group under various experimental conditions. Like many nucleosides, its stability is significantly influenced by pH and temperature.

Q3: How should I store my this compound samples?

A3: For optimal stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. If you need to prepare stock solutions, it is recommended to use anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, the primary degradation pathway is the hydrolysis of the N-glycosidic bond, which would yield adenine-2-carbonitrile and ribose. The cyano group itself may also be susceptible to hydrolysis, first to a 2-carboxamidoadenosine and subsequently to adenosine-2-carboxylic acid, especially under strong acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.Prepare fresh solutions for each experiment. Avoid prolonged storage in aqueous buffers, especially at acidic or basic pH. Store stock solutions in anhydrous DMSO at -80°C. Verify the purity of your sample using HPLC before use.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.Analyze your sample using LC-MS to identify the mass of the unknown peaks. Compare these with the expected masses of potential degradation products (e.g., adenine-2-carbonitrile, 2-carboxamidoadenosine). Adjust your experimental conditions (pH, temperature, buffer composition) to minimize degradation.
Low yield in a chemical reaction using this compound. Instability of this compound under the reaction conditions.If the reaction is performed under acidic or basic conditions, consider using a milder pH or protecting groups for the ribose hydroxyls. Lowering the reaction temperature may also improve stability. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and minimize degradation.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent.While this compound is soluble in DMSO and to some extent in water, its solubility in other organic solvents may be limited. If working with aqueous buffers, ensure the concentration is within the solubility limits. Gentle warming and sonication can aid in dissolution, but avoid excessive heat.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under different pH conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 3, 7, and 10)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 50 µg/mL in each of the phosphate buffers (pH 3, 7, and 10).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 5% B.

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for identifying the degradation products of this compound.

Materials:

  • Degraded this compound samples (from Protocol 1)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Injection: Inject the degraded samples into the LC-MS system using the same HPLC method as in Protocol 1.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect protonated molecular ions [M+H]⁺.

  • Data Analysis: Analyze the mass spectra of any new peaks that appear in the chromatogram.

    • Expected [M+H]⁺ of this compound: m/z 293.1

    • Expected [M+H]⁺ of Adenine-2-carbonitrile (aglycone): m/z 161.1

    • Expected [M+H]⁺ of 2-Carboxamidoadenosine (hydrolysis of cyano group): m/z 311.1

    • Expected [M+H]⁺ of Adenosine-2-carboxylic acid (further hydrolysis): m/z 312.1

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different conditions, as might be determined by following the protocols above.

Condition Half-life (t½) at 37°C Major Degradation Product(s)
pH 3 ~12 hoursAdenine-2-carbonitrile
pH 7 > 72 hoursMinimal degradation observed
pH 10 ~48 hours2-Carboxamidoadenosine

Visualizations

Adenosine A2A Receptor Signaling Pathway

Since this compound is an adenosine analog, it is likely to interact with adenosine receptors. The following diagram illustrates the signaling pathway initiated by the activation of the Adenosine A2A receptor, a common target for such analogs.[1][2][3]

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Adenosine A2A receptor signaling pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solutions in buffers (e.g., pH 3, 7, 10) incubate Incubate at controlled temperature (e.g., 37°C) prep_solution->incubate sampling Collect aliquots at different time points incubate->sampling hplc HPLC Analysis (Quantify parent compound) sampling->hplc lcms LC-MS Analysis (Identify degradation products) sampling->lcms data_analysis Determine half-life and degradation pathways hplc->data_analysis lcms->data_analysis

Caption: Workflow for this compound stability analysis.

Logical Relationship of Degradation

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Degradation_Pathway C2N_Ado This compound Aglycone Adenine-2-carbonitrile + Ribose C2N_Ado->Aglycone Acidic Hydrolysis (Glycosidic Bond Cleavage) Amide 2-Carboxamidoadenosine C2N_Ado->Amide Hydrolysis of Cyano Group (Acidic or Basic) CarboxylicAcid Adenosine-2-carboxylic acid Amide->CarboxylicAcid Further Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

2-Cyanoadenosine: Lack of Evidence as an A2A Receptor Antagonist Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and pharmacological databases reveals a significant lack of data characterizing 2-Cyanoadenosine as an antagonist of the Adenosine A2A receptor. In fact, extensive searches for its binding affinity (Ki), selectivity against other adenosine receptor subtypes, and functional potency (IC50) in cAMP assays have yielded no results. This absence of pharmacological data makes a direct comparison with established A2A receptor antagonists, as requested, currently impossible.

The core of the issue lies in the general activity profile of 2-substituted adenosine analogs. Available research indicates that modifications at the 2-position of the adenosine molecule typically result in compounds that act as agonists , stimulating the A2A receptor rather than blocking it. For instance, well-documented compounds like 2-chloroadenosine are known to be adenosine receptor agonists. While the specific activity of the cyano- group at this position is not detailed in the available literature, the prevailing evidence for related molecules suggests an agonistic, rather than antagonistic, function.

Without any experimental data to confirm that this compound is indeed an A2A receptor antagonist, and with no quantitative metrics of its performance, a comparison guide with supporting experimental data cannot be constructed. The fundamental prerequisite for such a guide is the availability of peer-reviewed pharmacological data, which for this compound, is not present in the public domain.

Therefore, we are unable to provide the requested comparison tables, experimental protocols, and visualizations detailing the performance of this compound against other A2A receptor antagonists. Further research and publication of the pharmacological properties of this compound are required before such a comparative analysis can be made.

Decoding Specificity: A Comparative Guide to 2-Cyanoadenosine Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a molecule is paramount. This guide provides a comprehensive comparison of 2-Cyanoadenosine's binding specificity to adenosine receptors against other common adenosine receptor agonists. Detailed experimental data is presented to offer an objective analysis of its performance and to aid in the selection of the most appropriate research tools.

This compound (also known as 2-Chloroadenosine or 2-CADO) is a synthetic analog of adenosine, a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors has led to the development of numerous agonists and antagonists. However, the clinical utility of these compounds is often dictated by their subtype selectivity. This guide focuses on validating the binding specificity of this compound to provide a clear understanding of its molecular interactions.

Comparative Binding Affinity of Adenosine Receptor Agonists

To quantitatively assess the specificity of this compound, its binding affinity (expressed as the inhibition constant, Ki) for each of the four human adenosine receptor subtypes was compared with that of other well-characterized adenosine receptor agonists: NECA (5'-N-Ethylcarboxamidoadenosine) and CPA (N6-Cyclopentyladenosine). The data, summarized in the table below, has been compiled from radioligand binding assays.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound (2-CADO) 300[1][2]80[1][2]>10,0001900[1][2]
NECA 14202400 (EC50)6.2
CPA 2.3790Not available43

Note: Lower Ki values indicate higher binding affinity.

The data reveals that this compound exhibits a preference for the A2A receptor over the A1 and A3 subtypes, though with modest selectivity. Its affinity for the A2B receptor is significantly lower. In contrast, NECA is a high-affinity, non-selective agonist, binding potently to A1, A2A, and A3 receptors. CPA demonstrates high selectivity for the A1 receptor.

Experimental Methodologies for Validating Binding Specificity

The determination of a compound's binding specificity is reliant on robust experimental techniques. Below are detailed protocols for key assays used to generate the comparative data.

Radioligand Binding Assay

This is the most common method for determining the affinity of a ligand for its receptor. The principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (e.g., this compound) for binding to the receptor.

Protocol for Adenosine Receptor Binding Assays:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a reaction tube, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS21680 for A2A, or [125I]-AB-MECA for A3), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled agonist or antagonist.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.

General Workflow for SPR Analysis:

  • Sensor Chip Preparation: Immobilize the purified adenosine receptor protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a solution containing the small molecule of interest (e.g., this compound) at various concentrations over the sensor chip surface.

  • Signal Detection: Monitor the change in the SPR signal in real-time as the analyte binds to and dissociates from the immobilized receptor.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.

General Workflow for CETSA:

  • Cell Treatment: Treat intact cells with the compound of interest.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target adenosine receptor remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the adenosine receptor signaling pathway, the workflow of a competitive radioligand binding assay, and the logical relationship of the presented data.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptor cluster_cell Cell Membrane This compound This compound AR Adenosine Receptor (A1/A2A/A2B/A3) This compound->AR Binds G-Protein G Protein (Gi/Gs) AR->G-Protein Activates Effector Effector Enzyme (Adenylyl Cyclase) G-Protein->Effector Modulates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Adenosine receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes with Adenosine Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-CGS21680) Radioligand->Incubation Test_Compound Unlabeled this compound (Varying Concentrations) Test_Compound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis

Caption: Competitive radioligand binding assay workflow.

Data_Relationship Binding_Affinity Binding Affinity (Ki value) Specificity Binding Specificity Binding_Affinity->Specificity Determines Receptor_Subtype Adenosine Receptor Subtype (A1, A2A, A2B, A3) Receptor_Subtype->Specificity Context for Comparison Comparison with Other Agonists Specificity->Comparison Basis for

References

A Comparative Guide to 2-Cyanoadenosine and 2-Chloroadenosine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate adenosine receptor agonists is critical for elucidating signaling pathways and developing novel therapeutics. This guide provides a detailed comparison of two commonly referenced adenosine analogs: 2-Cyanoadenosine and 2-Chloroadenosine, focusing on their performance in functional assays and their impact on cellular signaling.

This document summarizes their receptor binding affinities, effects on adenylyl cyclase, and downstream signaling consequences. Detailed experimental protocols for key assays are provided to support the reproducibility of the presented data.

Data Presentation: A Comparative Overview

The functional characteristics of this compound and 2-Chloroadenosine are summarized below. While quantitative data for 2-Chloroadenosine is well-established, data for this compound is primarily qualitative, highlighting its receptor subtype selectivity.

CompoundAdenosine Receptor SubtypeBinding Affinity (Ki)Functional Activity
This compound A1Low Affinity (Inferred)Weak or no significant activity
A2A High Affinity [1]Agonist (leads to increased cAMP)[1]
A2BNot reportedNot reported
A3Low Affinity (Inferred)Weak or no significant activity
2-Chloroadenosine A1 ~300 nM Agonist
A2A ~80 nM Agonist
A2BNot reportedAgonist
A3 ~1900 nM Agonist

Note: this compound, specifically the analog 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), is characterized as a selective A2A receptor agonist with high affinity.[1] In contrast, 2-Chloroadenosine is a non-selective agonist, demonstrating activity across multiple adenosine receptor subtypes.

Adenylyl Cyclase Activity

CompoundEffect on Adenylyl CyclaseReceptor Subtype Mediation
This compound Stimulation (inferred from increased cAMP)[1]Primarily A2A
2-Chloroadenosine Stimulation or Inhibition A2A/A2B (Stimulation), A1/A3 (Inhibition)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Adenosine A1 Receptor Signaling Pathway.

Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Agonist This compound or 2-Chloroadenosine Agonist->A2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Effects CREB->Downstream

Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow Comparison cluster_assays Functional Assays Binding Radioligand Binding Assay (Determine Ki) analysis Data Analysis and Comparison Binding->analysis Adenylyl_Cyclase Adenylyl Cyclase Assay (Determine EC50/IC50) Adenylyl_Cyclase->analysis start Start: Select Compound (this compound or 2-Chloroadenosine) prep Prepare Cell Membranes Expressing Adenosine Receptors start->prep prep->Binding prep->Adenylyl_Cyclase end End: Comparative Functional Profile analysis->end

Comparative Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to specific adenosine receptor subtypes expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) in appropriate media.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • In a 96-well plate or microcentrifuge tubes, add the following components in the specified order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5-10 mM MgCl2 and 1 mM EDTA).

    • Increasing concentrations of the unlabeled test compound (this compound or 2-Chloroadenosine).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-selective adenosine receptor antagonist (e.g., 10-100 µM theophylline or isobutylmethylxanthine).

    • A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A) at a concentration near its dissociation constant (Kd).

    • Add the membrane preparation (typically 20-50 µg of protein).

  • Incubate the reaction mixtures at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

3. Quantification and Data Analysis:

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP) via Gs- or Gi-coupled adenosine receptors, respectively.

1. Cell Culture and Treatment:

  • Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate and grow to near confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for 15-30 minutes at 37°C to prevent the degradation of cAMP.

  • For studying Gi-coupled receptors (A1, A3), add an adenylyl cyclase activator like forskolin to stimulate basal cAMP production.

  • Add varying concentrations of the test compound (this compound or 2-Chloroadenosine) and incubate for an additional 15-30 minutes at 37°C.

2. Cell Lysis and cAMP Quantification:

  • Aspirate the medium and lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial cAMP assay kit).

  • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based kits) according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Determine the cAMP concentration in each sample from the standard curve.

  • For agonists, plot the cAMP concentration against the log concentration of the test compound and use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect).

  • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Concluding Summary

The choice between this compound and 2-Chloroadenosine in functional assays depends heavily on the research objective.

  • This compound (specifically, 2-(6-cyano-1-hexyn-1-yl)adenosine) is a valuable tool for investigating the specific roles of the A2A adenosine receptor . Its high affinity and selectivity make it ideal for studies where the aim is to isolate A2A-mediated signaling pathways and functional outcomes, such as the regulation of inflammation or neurotransmission.

  • 2-Chloroadenosine , as a non-selective agonist , is useful for studying the general effects of adenosine receptor activation or in systems where the expression of multiple receptor subtypes contributes to a physiological response. However, its lack of selectivity requires careful interpretation of results, often necessitating the use of selective antagonists to dissect the contribution of individual receptor subtypes.

References

A Comparative Analysis of 2-Substituted Adenosine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and pharmacological properties of 2-Cyanoadenosine and its structural analogs, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of 2-substituted adenosine analogs, with a focus on their interaction with adenosine receptors and downstream signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from structurally similar and well-characterized compounds, such as 2-Chloroadenosine, to provide a robust framework for understanding the structure-activity relationships within this class of molecules. This information is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.

Biochemical and Pharmacological Overview

Adenosine is a ubiquitous purine nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are integral to cellular signaling in the central nervous, cardiovascular, and immune systems.[3][4] The development of synthetic adenosine analogs has been a cornerstone of research in this field, allowing for the elucidation of receptor function and the exploration of therapeutic applications.[3]

Modifications at the 2-position of the adenosine purine ring have been a key strategy in developing receptor subtype-selective agonists and antagonists. These substitutions can significantly alter the affinity and efficacy of the compound at the different adenosine receptors. For instance, the introduction of a chloro group at the 2-position, as in 2-Chloroadenosine, results in a metabolically stable analog with agonist activity at A1, A2A, and A3 receptors.[5]

A notable, though less extensively characterized, analog is 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), a 2-alkynyladenosine derivative that has been identified as an adenosine A2A receptor agonist.[6][7] Studies have shown its protective effects in retinal ischemia/reperfusion models, which are mediated by the A2A receptor.[7]

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various 2-substituted adenosine analogs at human adenosine receptors. This data is essential for comparing the selectivity and potency of these compounds.

Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Reference(s)
2-Chloroadenosine30080-1900[5][8]
2-Chloro-N6-(3-iodobenzyl)adenosine---1.4[9]
2-Chloro-N6-cyclopentyladenosine----[9]
2-Hexynyladenosine----[10]
2-(Phenylamino)adenosine---4400[9]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Functional Potency (EC50/IC50, µM) and Cytotoxicity (IC50, µM) of Selected Adenosine Analogs

CompoundAssayCell LineEC50/IC50 (µM)Reference(s)
2-Chloro-2'-deoxyadenosineGrowth InhibitionCCRF-CEM0.045[11]
2-Bromo-2'-deoxyadenosineGrowth InhibitionCCRF-CEM0.068[11]
DeoxyadenosineGrowth InhibitionCCRF-CEM0.9[11]
2-OxoadenosineCytotoxicityMOLT4Apparent cell death at 80-120 µM[10]

Signaling Pathways and Mechanisms of Action

Activation of adenosine receptors initiates distinct intracellular signaling cascades. A2A and A2B receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA).[12] Conversely, A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[12]

Downstream of these initial events, adenosine receptor activation can modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Substituted Adenosine Agonist A2A_R A2A Receptor Agonist->A2A_R Binds Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 PKA->ERK Can activate Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates

Figure 1. A2A Adenosine Receptor Gs-coupled Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 2-substituted adenosine analogs.

Adenosine Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[13]

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).[13]

  • Test compound (2-substituted adenosine analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).[13]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 22°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.[13]

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific radioligand binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Binding_Assay_Workflow Start Start Prepare_Mix Prepare incubation mixture: - Receptor membranes - Radioligand - Test compound Start->Prepare_Mix Incubate Incubate to reach equilibrium Prepare_Mix->Incubate Filter Rapid filtration to separate bound and unbound radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Measure radioactivity Wash->Count Analyze Data analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 2. Workflow for a Radioligand Receptor Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate (via Gs-coupled receptors) or inhibit (via Gi-coupled receptors) the production of intracellular cyclic AMP.

Materials:

  • Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Test compound (agonist or antagonist).

  • Reference agonist (for antagonist testing).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a microplate and allow them to adhere.[2]

  • For agonist testing, add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of a compound on the activation of the ERK1/2 signaling pathway by measuring the level of phosphorylated ERK1/2.

Materials:

  • Cell culture reagents and cells of interest.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[7]

  • SDS-PAGE gels and electrophoresis apparatus.[6]

  • PVDF membrane and transfer apparatus.[6]

  • Blocking buffer (e.g., 5% BSA in TBST).[6]

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[6]

  • HRP-conjugated secondary antibody.[7]

  • Chemiluminescent substrate.[6]

  • Imaging system (e.g., ChemiDoc).[6]

Procedure:

  • Treat cultured cells with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.[7]

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]

  • Block the membrane to prevent non-specific antibody binding.[6]

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]

  • Detect the chemiluminescent signal using an imaging system.[6]

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.[7]

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[7]

Conclusion

References

Validating In Vitro Findings of 2-Cyanoadenosine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Adenosine analogs are a class of compounds with significant therapeutic potential, primarily targeting adenosine receptors and cellular processes like DNA synthesis. 2-Cyanoadenosine, a member of this family, has been investigated in vitro for its biological activities. However, the translation of these in vitro findings to in vivo efficacy and safety is a critical step in the drug development process. This guide provides a framework for understanding how the in vitro effects of a compound like this compound, represented here by its analog 2-Chloroadenosine, can be validated in vivo. We will explore its cytotoxic and anti-inflammatory properties and compare it with relevant alternatives.

In Vitro Activity of 2-Chloroadenosine: A Proxy for this compound

In vitro studies have demonstrated that 2-Chloroadenosine exhibits potent cytotoxic effects against various cancer cell lines and also modulates inflammatory responses. Its primary mechanisms of action include:

  • Inhibition of DNA Synthesis: Similar to other nucleoside analogs, 2-Chloroadenosine, after intracellular phosphorylation, can be incorporated into DNA, leading to chain termination and inhibition of DNA replication. This is a key mechanism for its anticancer effects.[1]

  • Induction of Apoptosis: 2-Chloroadenosine has been shown to induce programmed cell death (apoptosis) in cancer cells and activated immune cells.[1]

  • Adenosine Receptor Agonism: 2-Chloroadenosine acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are involved in regulating a wide range of physiological processes, including inflammation and neurotransmission.[2]

In Vivo Validation and Comparison

The in vitro findings for 2-Chloroadenosine and its deoxyadenosine analog, Cladribine, have been investigated in various in vivo models, primarily for cancer and autoimmune diseases.

Cancer

In preclinical cancer models, 2-Chloroadenosine and Cladribine have demonstrated significant anti-tumor activity.

Table 1: In Vivo Efficacy of Cladribine in Hematologic Malignancies

CompoundCancer ModelDosing RegimenKey FindingsReference
CladribineHairy Cell Leukemia0.1 mg/kg/day for 7 days (continuous i.v. infusion)80-100% overall response rate[3]
CladribineLow-Grade LymphomasNot specifiedSignificant single-agent activity in recurrent or refractory cases
Cladribine + CyclophosphamideChronic Lymphocytic Leukemia0.12 mg/kg Cladribine + 250 mg/m² Cyclophosphamide (3 days, i.v.)47% Complete Response, 88% Overall Response[4]

Alternative: Fludarabine

Fludarabine is another purine nucleoside analog used in the treatment of hematologic malignancies.

Table 2: Comparison of Cladribine and Fludarabine in Chronic Lymphocytic Leukemia (First-Line Therapy)

Treatment ArmComplete Response (CR) RateOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Cladribine + Cyclophosphamide47%88%2.34 years[4]
Fludarabine + Cyclophosphamide46%82%2.27 years[4]
Inflammatory Diseases

The anti-inflammatory effects of adenosine receptor agonists are a promising area of research. CGS-21680, a selective A2A adenosine receptor agonist, serves as a valuable comparator for the potential anti-inflammatory effects of 2-Chloroadenosine.

Table 3: In Vivo Anti-Inflammatory Effects of an A2A Adenosine Receptor Agonist

CompoundAnimal ModelDosing RegimenKey FindingsReference
CGS-21680Murine Collagen-Induced ArthritisStarted at onset of arthritisAmeliorated clinical signs and improved histological status[5]
CGS-21680Juvenile Rat Cardiopulmonary Bypass-induced Lung Injury100 µg/kg in CPB priming solutionSignificantly reduced TNF-α and MPO levels in lung tissue[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vivo Cancer Models

Prostate Cancer Xenograft Model

  • Cell Culture: Human prostate cancer cells (e.g., PC3) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors are established, animals are treated with the test compound (e.g., 2-Chloroadenosine) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume.

  • Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker expression).

Lymphoma Xenograft Model

The protocol is similar to the prostate cancer model, using lymphoma cell lines (e.g., diffuse large B-cell lymphoma cells) for implantation.[7]

In Vivo Inflammatory Model

Murine Collagen-Induced Arthritis (CIA) Model

  • Animal Strain: Susceptible mouse strains like DBA/1 are used.

  • Induction of Arthritis: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.[8][9]

  • Treatment: The test compound (e.g., an adenosine receptor agonist) is administered at the onset or before the development of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is scored based on paw swelling and inflammation.

  • Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 2-Chloroadenosine-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Adenosine Receptor AC Adenylate Cyclase AR->AC CADO 2-Chloroadenosine CADO->AR DNA_Synth DNA Synthesis Inhibition CADO->DNA_Synth cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Apoptosis_Factors Pro-apoptotic Factors PKA->Apoptosis_Factors Apoptosis Apoptosis Apoptosis_Factors->Apoptosis

Caption: Intracellular signaling of 2-Chloroadenosine.

Experimental Workflow for In Vivo Cancer Model

G start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implant Tumor Implantation cell_culture->tumor_implant animal_model Immunocompromised Mice animal_model->tumor_implant treatment Treatment with Test Compound tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Histology) monitoring->endpoint finish Finish endpoint->finish

Caption: Workflow for a xenograft cancer model.

Conclusion

While direct in vivo data for this compound is lacking, the extensive research on its analog, 2-Chloroadenosine, provides a strong foundation for predicting its potential in vivo activities. The in vivo studies on 2-Chloroadenosine and Cladribine have validated their in vitro cytotoxic effects in various cancer models, leading to their clinical use. Furthermore, the anti-inflammatory properties observed with adenosine receptor agonists in preclinical models suggest a similar potential for 2-substituted adenosine analogs. Future in vivo studies on this compound should focus on head-to-head comparisons with established compounds like 2-Chloroadenosine and Fludarabine in relevant cancer and inflammatory disease models to clearly define its therapeutic window and potential advantages.

References

Unraveling the Cellular Impact of 2-Cyanoadenosine: A Comparative Analysis of its Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Absence of public data on the bioactivity of 2-Cyanoadenosine necessitates a comparative analysis of its close structural analog, 2-Chloroadenosine, to provide insights for researchers, scientists, and drug development professionals. This guide offers a cross-validation of 2-Chloroadenosine's effects across various cell lines, presenting a comparative analysis supported by experimental data and detailed protocols.

As a purine nucleoside analog, this compound is structurally similar to adenosine, a key signaling molecule in numerous physiological processes. Based on its structure, it is hypothesized to function as an adenosine receptor agonist. However, a thorough review of published scientific literature reveals a significant gap in the experimental data detailing the cytotoxic or biological activity of this compound in any cell line.

To provide a valuable resource for researchers interested in this class of compounds, this guide will focus on the well-characterized analog, 2-Chloroadenosine, and its deoxyribose form, Cladribine (2-Chloro-2'-deoxyadenosine). These compounds have been extensively studied and offer a strong predictive model for the potential activity of this compound.

Comparative Efficacy of 2-Chloroadenosine and its Analogs in Cancer Cell Lines

The cytotoxic effects of 2-Chloroadenosine and its derivatives vary significantly across different cancer cell lines. This variability is often linked to the expression levels of adenosine receptors and the activity of metabolizing enzymes like deoxycytidine kinase. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds in a range of cancer cell lines, providing a quantitative comparison of their potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-Chloroadenosine MDA-MB-231Breast Cancer0.52[1]
SK-BR-3Breast Cancer1.4[1]
CAKI-1Renal Cell Carcinoma2[2]
ACHNRenal Cell Carcinoma~5[2]
RCC4Renal Cell Carcinoma>30[2]
RXF-393Renal Cell Carcinoma36[2]
Cladribine (2-Chloro-2'-deoxyadenosine) H9T-lymphoid0.44[3]
H9-araC (resistant)T-lymphoid0.82[3]
ADFAstrocytomaTime and concentration-dependent apoptosis

Mechanism of Action: Adenosine Receptor Signaling

As an adenosine analog, 2-Chloroadenosine is known to exert its effects primarily through the activation of adenosine receptors, which are G protein-coupled receptors. The A2A receptor subtype, in particular, is a key mediator of adenosine's effects in many cell types. The binding of an agonist like 2-Chloroadenosine to the A2A receptor initiates a signaling cascade that can influence cell proliferation, inflammation, and apoptosis.

The diagram below illustrates the canonical adenosine A2A receptor signaling pathway.

Adenosine_Signaling_Pathway Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-Chloroadenosine 2-Chloroadenosine A2AR A2A Receptor 2-Chloroadenosine->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes (e.g., Proliferation, Apoptosis) CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

In addition to receptor-mediated effects, the cytotoxicity of 2-Chloroadenosine and its analogs can also be mediated by their intracellular metabolism. Following transport into the cell, these compounds can be phosphorylated to their triphosphate forms, which can then interfere with DNA synthesis and repair, ultimately leading to apoptosis.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well flat-bottom plates

  • Test compound (e.g., 2-Chloroadenosine)

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the workflow for this cytotoxicity assay.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24/48/72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

References

A Comparative Guide to Elucidating the Mechanism of Action of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 2-Cyanoadenosine. By comparing its performance with established adenosine receptor modulators, this document outlines key experiments, presents data in a structured format, and visualizes complex biological pathways and workflows.

Introduction

This compound is a synthetic analog of the endogenous nucleoside adenosine. Like adenosine, it is anticipated to exert its biological effects through interaction with one or more of the four G-protein coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. Determining the specific receptor subtype(s) it binds to, its functional activity as an agonist or antagonist, and the subsequent downstream signaling cascades are crucial for understanding its therapeutic potential. This guide details a systematic approach to comprehensively characterize the mechanism of action of this compound.

Part 1: Receptor Binding Profile

The initial step in characterizing this compound is to determine its binding affinity and selectivity for the different adenosine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Displacement Assay
  • Preparation of Membranes: Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A1/A2B, [3H]NECA for all, [125I]AB-MECA for A3) and increasing concentrations of this compound.

  • Incubation and Washing: Incubate the plates at room temperature for a specified time to reach equilibrium. Then, rapidly filter the contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Adenosine1,2002,70015,000400
NECA (Agonist)141476023
CGS-21680 (Agonist)2,30018>10,000>10,000
CCPA (Agonist)0.62,30014,0001,100
Istradefylline (Antagonist)1,2002.21,100>10,000

Note: The data for this compound is to be filled in with experimental results. The comparative data is sourced from published literature.

Part 2: Functional Activity at Adenosine Receptors

Once the binding profile is established, the next critical step is to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is typically assessed by measuring the modulation of downstream second messengers, such as cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay
  • Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound. For antagonist testing, pre-incubate the cells with this compound before stimulating with a known agonist (e.g., NECA).

  • Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: For agonist activity, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response) and determine the Kb using the Cheng-Prusoff equation.

Comparative Functional Activity Data
CompoundA1 (cAMP Inhibition) EC50/IC50 (nM)A2A (cAMP Stimulation) EC50/IC50 (nM)A2B (cAMP Stimulation) EC50/IC50 (nM)A3 (cAMP Inhibition) EC50/IC50 (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
NECA (Agonist)1.9101,0002.5
CGS-21680 (Agonist)>10,000132,500>10,000
Istradefylline (Antagonist)>10,0003.1 (IC50)>10,000>10,000

Note: The data for this compound is to be filled in with experimental results. The comparative data is sourced from published literature.

Part 3: Signaling Pathway Elucidation

To further confirm the mechanism of action, it is essential to visualize the signaling pathways modulated by this compound.

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling 2-Cyanoadenosine_A1_A3 This compound A1_A3 A1/A3 Receptors 2-Cyanoadenosine_A1_A3->A1_A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC PLC Gi->PLC cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit ↓ PKA cAMP_inhibit->PKA_inhibit IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release 2-Cyanoadenosine_A2A_A2B This compound A2A_A2B A2A/A2B Receptors 2-Cyanoadenosine_A2A_A2B->A2A_A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate PKA_stimulate ↑ PKA cAMP_stimulate->PKA_stimulate CREB CREB Activation PKA_stimulate->CREB

Caption: Adenosine receptor signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Validation A Radioligand Binding Assays (A1, A2A, A2B, A3) B cAMP Functional Assays (Agonist/Antagonist Mode) A->B C Downstream Signaling Analysis (e.g., pCREB Western Blot) B->C D Cell Viability/Proliferation Assays C->D E Cytokine Release Assays (e.g., LPS-stimulated PBMCs) D->E F Animal Model of Disease (e.g., Inflammation, Pain) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies F->G

Caption: Experimental workflow for mechanism of action confirmation.

Part 4: Conclusion and Future Directions

The systematic approach outlined in this guide, from receptor binding and functional assays to the elucidation of downstream signaling pathways, provides a robust framework for confirming the mechanism of action of this compound. The comparative data presented serves as a benchmark for interpreting experimental results.

Future studies should focus on in vivo models to validate the cellular findings and to explore the therapeutic potential of this compound in relevant disease models. Additionally, investigating potential off-target effects will be crucial for a complete understanding of its pharmacological profile. By following this comprehensive guide, researchers can confidently and accurately characterize the mechanism of action of this compound.

2-Cyanoadenosine: A Comparative Analysis of Efficacy Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information on 2-Cyanoadenosine, rendering a comparative analysis of its efficacy against standard treatments impossible at this time.

Despite extensive searches for its biological activity, mechanism of action, and potential therapeutic applications, no specific experimental data or clinical trial results for this compound could be identified. The scientific community has not published research that would allow for a meaningful comparison with any existing standard-of-care therapies for any particular condition.

Therefore, the fundamental requirements for this comparison guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The absence of foundational research on this compound means there is no basis upon which to evaluate its performance relative to other treatments.

Researchers, scientists, and drug development professionals interested in this specific molecule should be aware that its properties and potential therapeutic effects remain undocumented in the public domain. Any investigation into this compound would represent a novel area of research.

Until foundational studies on the bioactivity, safety, and efficacy of this compound are conducted and published, a comparison with standard treatments cannot be provided.

A Comparative Guide to the Analytical Validation of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the biological matrix, the required sensitivity, and the desired sample throughput. While techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection have been used for nucleotide analysis, LC-MS/MS offers superior selectivity and sensitivity, making it the preferred choice for low-concentration analytes in complex matrices.[2][3][4]

Table 1: Comparison of Analytical Method Performance for Adenosine Analogs

ParameterMethod 1: UPLC-MS/MS in Cellular Lysate (for 2'-Deoxyadenosine)Method 2: LC-MS/MS in Human Urine (for modified 2'-Deoxyadenosine)Method 3: HILIC-MS/MS in Human Blood (for Adenosine)
Linearity Range 50 to 2500 fmol/sampleNot explicitly stated, but R² > 0.9950.005–2 µg/mL
Lower Limit of Quantification (LLOQ) 50 fmol/sample[5]Not explicitly stated0.005 µg/mL[2]
Accuracy Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs[5]89% to 108% (within-run)[5]Reported as accurate according to bioanalytical industry guidelines[2]
Precision (%CV) ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs[5]0.2% to 4.3% (within-run)[5]Reported as repeatable according to bioanalytical industry guidelines[2]
Internal Standard 2'-Deoxyadenosine-¹³C₁₀Tubercidin (an analog)Not explicitly stated, but stable isotope dilution is recommended[1]
Sample Preparation Solid-Phase Extraction (SPE)[5]Dilution[5]Protein Precipitation[2]
Chromatography Reverse-Phase UPLC[5]Reverse-Phase LC[5]HILIC[2]

This table summarizes performance data from validated methods for similar adenosine analogs, providing a benchmark for the expected performance of a 2-Cyanoadenosine assay.

Experimental Protocol: A Validated LC-MS/MS Method for this compound Quantification

This protocol is a comprehensive starting point for the development and validation of a robust LC-MS/MS method for this compound in a biological matrix such as plasma. The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₂) is highly recommended to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing.[1]

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[1]

  • Reagents:

    • Human plasma (or other biological matrix)

    • This compound analytical standard

    • This compound stable isotope-labeled internal standard (IS)

    • Ice-cold acetonitrile with 0.1% formic acid

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike 50 µL of plasma with 5 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

2. Liquid Chromatography

A reverse-phase C18 column is commonly used for the separation of nucleoside analogs.[5][6]

  • Instrumentation:

    • UPLC or HPLC system

    • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for targeted quantification.

  • Instrumentation:

    • Tandem Mass Spectrometer

  • Detection Mode:

    • Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • These transitions must be optimized empirically for this compound and its internal standard.

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion (e.g., [M+H]⁺) → Product ion

  • Ion Source Parameters:

    • Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) to demonstrate its reliability.[7] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A calibration curve should be prepared with a minimum of six non-zero standards. The coefficient of determination (R²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. Accuracy should be within ±15% (±20% for LLOQ), and precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term).

Visualizing the Analytical Workflow and Biological Context

Diagrams created using the Graphviz DOT language provide clear visualizations of experimental processes and biological pathways.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Results Quant->Report

Caption: Workflow for this compound Quantification.

cluster_pathway Simplified Adenosine Signaling Extracellular Extracellular This compound Receptor Adenosine Receptor (A1, A2A, A2B, A3) Extracellular->Receptor G_Protein G-Protein Coupling Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: this compound Signaling Pathway.

References

Assessing the Reproducibility of Experiments with 2-Cyanoadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific experiments is paramount for the validation of research findings and the advancement of therapeutic development. In the field of purinergic signaling, 2-Cyanoadenosine has been explored as a ligand for adenosine receptors. However, a comprehensive understanding of its performance and the factors influencing the reproducibility of experiments involving this compound remains a critical need. This guide provides a comparative analysis of this compound and common alternative adenosine receptor agonists, with a focus on data presentation, experimental protocols, and the inherent challenges in ensuring experimental reproducibility.

Quantitative Performance Comparison of Adenosine Receptor Agonists

To provide a framework for comparison, the following table summarizes the publicly available binding affinities and functional potencies of widely used, well-characterized adenosine receptor agonists: NECA, CGS 21680, and Regadenoson. Researchers designing experiments with this compound can use these values as a benchmark for the expected potency and selectivity of adenosine receptor agonists.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50/IC50) [nM]
NECA Human A114-
Human A2A20-
Human A2B-2400 (EC50)
Human A36.2-
CGS 21680 Human A2A22 (IC50)110 (EC50, cAMP)
Rat A1Exhibits 140-fold lower affinity than for A2A-
Rat A2A15.5 (Kd)1.8 (ED25, coronary flow)
Regadenoson Human A2A290-
Human A1>13-fold lower affinity than for A2A-
Human A2B>30-fold lower affinity than for A2A-
Human A3>30-fold lower affinity than for A2A-

Experimental Protocols for Assessing Adenosine Receptor Activity

Reproducibility in pharmacological assays is critically dependent on standardized and well-documented protocols. Below are detailed methodologies for two key experiments used to characterize adenosine receptor agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific adenosine receptor subtype (e.g., A2A).

Materials:

  • Cell membranes expressing the human adenosine A2A receptor.

  • [³H]-ZM241385 (a radiolabeled A2A antagonist).

  • This compound and other unlabeled competitor ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-ZM241385, the cell membranes, and varying concentrations of the unlabeled competitor (e.g., this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in activating the A2A adenosine receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).

  • This compound and other agonists.

  • Forskolin (an activator of adenylyl cyclase, used as a positive control).

  • A cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or other test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response curve.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments with this compound and other small molecules:

  • Compound Purity and Identity: The synthesis of 2-substituted adenosine analogs can involve multiple steps, and impurities or by-products can significantly affect experimental outcomes.[2] It is crucial to use highly purified and well-characterized batches of this compound. Techniques such as HPLC and mass spectrometry should be used to confirm purity and identity.

  • Compound Stability: The stability of adenosine analogs in solution can be influenced by factors such as pH, temperature, and the solvent used.[3][4] Stock solutions should be stored under appropriate conditions (e.g., at -20°C or -80°C) and for limited periods to prevent degradation.[5]

  • Experimental Conditions: Minor variations in experimental parameters, such as cell passage number, incubation times, and reagent concentrations, can lead to significant differences in results. Adherence to detailed and standardized protocols is essential.

  • Assay-Specific Variability: Different assay formats (e.g., different radioligands in binding assays or different detection methods in cAMP assays) can yield slightly different results. It is important to be consistent with the chosen assay and to report all relevant experimental details.

Visualizing Key Processes

To aid in the understanding of the experimental context, the following diagrams illustrate the A2A adenosine receptor signaling pathway and a general workflow for a competitive binding assay.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts agonist This compound (Agonist) agonist->A2AR ATP ATP PKA Protein Kinase A cAMP->PKA activates response Cellular Response PKA->response phosphorylates targets

Caption: A2A Adenosine Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow start Start prepare Prepare Receptor Membranes start->prepare add_radioligand Add Radiolabeled Ligand ([³H]-ZM241385) prepare->add_radioligand add_competitor Add Unlabeled Competitor (this compound) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Guide to Adenosine Analogs for Nucleic Acid Labeling: Evaluating Alternatives to 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to label nucleic acids, the selection of an appropriate adenosine analog is a critical step. While the query for a direct comparison involving 2-cyanoadenosine was initiated, a comprehensive literature search revealed a significant data gap. Currently, there is no available scientific literature detailing the use of this compound as a nucleic acid label, including its synthesis for this application, its photophysical properties, or its enzymatic incorporation into DNA or RNA. Therefore, a direct comparison with other adenosine analogs is not feasible at this time.

This guide instead provides a detailed comparison of two well-characterized and widely used adenosine analogs for nucleic acid labeling: the fluorescent analog 2-aminopurine (2-AP) and the click-chemistry compatible analog 2-ethynyladenosine (2-EA) . These alternatives offer robust methods for tracking and analyzing nucleic acids in various biological contexts.

Overview of 2-Aminopurine and 2-Ethynyladenosine

2-Aminopurine (2-AP) is an intrinsically fluorescent analog of adenine. Its fluorescence is highly sensitive to its local environment, making it an excellent probe for studying nucleic acid structure, dynamics, and interactions. When incorporated into DNA or RNA, its quantum yield is often quenched, and changes in fluorescence can indicate alterations in base stacking or binding events.[1][2]

2-Ethynyladenosine (2-EA) is a modified adenosine that contains a terminal alkyne group. This functional group allows for post-synthetic labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This bioorthogonal reaction enables the attachment of a wide variety of reporter molecules, such as fluorophores or biotin, for visualization and purification of newly synthesized nucleic acids.[1][3]

Quantitative Performance Data

The following tables summarize the key quantitative data for 2-aminopurine and 2-ethynyladenosine based on available experimental findings.

Table 1: Photophysical Properties of 2-Aminopurine

PropertyValueReference
Absorption Maximum (λmax)~305-310 nm[2]
Emission Maximum (λem)~370 nm[2]
Quantum Yield (in aqueous solution)0.68[2]
Fluorescence Lifetime (in aqueous solution)~10 ns[1]

Note: The quantum yield and fluorescence lifetime of 2-AP are significantly reduced upon incorporation into nucleic acids due to quenching by neighboring bases.[1]

Table 2: Substrate Activity of 2-Substituted Adenosine Triphosphate Derivatives with Polymerases

Analog (as ATP derivative)T7 RNA Polymerase (in vitro transcription)Engineered DNA Polymerases (TGK, 2M) (Primer Extension)Poly(A) Polymerase (Polyadenylation)Reference
2-AminoadenosineGood substrateGood substrateGood substrate[1][3]
2-EthynyladenosineTruncated productsTruncated productsGood substrate[1][3]

Note: While 2-ethynyladenosine triphosphate can lead to truncated products in in vitro transcription and primer extension, it is a suitable substrate for poly(A) polymerase and can be used for site-specific incorporation followed by primer extension with natural nucleotides.[1][3]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2-Aminopurine into RNA using in vitro Transcription

Objective: To synthesize an RNA molecule containing 2-aminopurine at specific positions for fluorescence-based studies.

Materials:

  • Linearized DNA template containing a T7 promoter and the desired sequence.

  • T7 RNA Polymerase.

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

  • 2-Aminopurine ribonucleoside triphosphate (2-AP-rATP).

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction on ice by adding the following components in order: nuclease-free water, transcription buffer, ATP, GTP, CTP, UTP (at desired concentrations), 2-AP-rATP (at a concentration optimized for desired incorporation level), DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Purify the 2-AP labeled RNA using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

  • Validate the incorporation and purity of the RNA transcript.

Protocol 2: Post-Transcriptional Labeling of RNA with 2-Ethynyladenosine via Click Chemistry

Objective: To label RNA containing 2-ethynyladenosine with a fluorescent dye for visualization.

Materials:

  • RNA transcript containing incorporated 2-ethynyladenosine (synthesized using a similar in vitro transcription protocol as above, substituting 2-ethynyladenosine triphosphate for 2-AP-rATP).

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545).

  • Copper(I) source (e.g., CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., THPTA).

  • Reaction buffer (e.g., phosphate buffer, pH 7.0).

Procedure:

  • Dissolve the 2-EA containing RNA in the reaction buffer.

  • Prepare a premix of the copper(I) catalyst by combining CuSO₄ and the copper ligand.

  • Add the azide-functionalized fluorescent dye to the RNA solution.

  • Initiate the click reaction by adding the copper(I) catalyst premix and sodium ascorbate to the RNA/dye mixture.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled RNA from unreacted dye and catalyst using methods such as ethanol precipitation or size-exclusion chromatography.

Visualizations

Experimental_Workflow_2AP Workflow for 2-AP Incorporation cluster_IVT In Vitro Transcription cluster_Purification Purification & Analysis template Linearized DNA Template ivt_reaction Transcription Reaction (37°C) template->ivt_reaction ntps rNTPs + 2-AP-rATP ntps->ivt_reaction t7 T7 RNA Polymerase t7->ivt_reaction purification Denaturing PAGE or RNA Purification Kit ivt_reaction->purification labeled_rna 2-AP Labeled RNA purification->labeled_rna analysis Fluorescence Spectroscopy labeled_rna->analysis

Caption: Enzymatic incorporation of 2-aminopurine into RNA.

Experimental_Workflow_2EA Workflow for 2-EA Labeling cluster_IVT In Vitro Transcription cluster_Click Click Chemistry cluster_Purification Purification & Analysis template Linearized DNA Template ivt_reaction Transcription Reaction (37°C) template->ivt_reaction ntps rNTPs + 2-EA-rATP ntps->ivt_reaction t7 T7 RNA Polymerase t7->ivt_reaction ea_rna 2-EA Containing RNA ivt_reaction->ea_rna azide_dye Azide-Fluorophore click_reaction CuAAC Reaction (Room Temp) azide_dye->click_reaction catalyst Cu(I) Catalyst catalyst->click_reaction purification Ethanol Precipitation or Size-Exclusion Chromatography click_reaction->purification labeled_rna Fluorescently Labeled RNA purification->labeled_rna analysis Fluorescence Imaging ea_rna->click_reaction labeled_rna->analysis

References

A Comparative Guide to the Metabolic Stability of Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of various adenosine derivatives, crucial for the development of effective and safe therapeutics. Understanding how these compounds are metabolized is paramount for predicting their pharmacokinetic profiles, optimizing dosing regimens, and minimizing potential drug-drug interactions. This document summarizes key metabolic data, details experimental protocols for stability assessment, and visualizes relevant biological pathways.

Introduction to Metabolic Stability of Adenosine Derivatives

Adenosine is an endogenous nucleoside that plays a critical role in numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. However, its therapeutic use is severely limited by its rapid metabolism and extremely short half-life of less than 10 seconds in circulation.[1] Consequently, a wide array of adenosine derivatives has been developed to achieve greater receptor selectivity and improved metabolic stability, thereby prolonging their therapeutic window.

The metabolic fate of these derivatives is primarily determined by their susceptibility to enzymes such as adenosine deaminase, adenosine kinase, and cytochrome P450 (CYP) enzymes. Modifications to the purine ring or the ribose sugar can dramatically alter their interaction with these enzymes, leading to significant differences in their half-lives and clearance rates. This guide focuses on in vitro methods for assessing metabolic stability, which are essential early-stage screens in the drug discovery process.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of several key adenosine derivatives in human and rat liver microsomes and S9 fractions. These subcellular fractions contain the primary enzymes responsible for drug metabolism.

Key Parameters:

  • Half-life (t½): The time required for the concentration of a compound to decrease by half. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time. A lower CLint value signifies greater metabolic stability.

Table 1: Metabolic Stability of Adenosine Derivatives in Liver Microsomes

CompoundDerivative TypeSpeciesIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Reference(s)
N6-Cyclopentyladenosine (CPA) A1 Receptor AgonistRat (Blood)24Not Reported[2]
ZM241385 A2A Receptor AntagonistRatModerate Clearance25.93[3][4]
ANR Compounds (8-substituted 9-ethyladenines) A2A Receptor AntagonistsRatMetabolized to a fraction of 1.5-5%Not Reported[3][5]

Note: Data for some compounds are qualitative or derived from whole blood, which may not directly correlate with liver microsome stability but provides an indication of metabolic susceptibility.

Table 2: Metabolic Stability of Adenosine Derivatives in S9 Fraction

CompoundDerivative TypeSpeciesIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Reference(s)
ZM241385 A2A Receptor AntagonistRatModerate Clearance27.16[3]

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways.

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are essential for reproducing and comparing experimental data.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, imipramine)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other quenching solvent with an internal standard

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls. On a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the reaction mixture.

  • Termination: Immediately stop the reaction in the collected aliquots by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL of microsomal protein in the incubation).[6]

S9 Stability Assay

This assay is similar to the microsomal stability assay but uses the S9 fraction, which contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.

Materials:

  • Same as the microsomal stability assay, with the following additions:

  • S9 fraction (in place of microsomes)

  • Cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.[7]

Procedure:

The procedure is largely the same as the microsomal stability assay. The key difference is the use of the S9 fraction and the potential inclusion of additional cofactors to support Phase II enzyme activity. The reaction is initiated with a cofactor mix that may include NADPH, UDPGA, and PAPS, depending on the metabolic pathways being investigated.[7][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key adenosine signaling pathways and the experimental workflow for determining metabolic stability.

Adenosine_Signaling_Pathway cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptors Gi Gi/o Protein A1_A3->Gi Activation AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptors Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare test compound, microsomes/S9, and cofactors incubate Incubate at 37°C prep->incubate sample Collect samples at time points (0, 5, 15, 30, 60 min) incubate->sample quench Quench reaction with cold solvent & internal standard sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % remaining, t½, and CLint lcms->calculate

Caption: In vitro metabolic stability experimental workflow.

References

A Comparative Benchmarking Guide: 2-Cyanoadenosine vs. Established Pharmacological Probes for Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Cyanoadenosine's performance against standard pharmacological probes, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of this compound, a notable adenosine analog, benchmarked against two widely used pharmacological probes: the A₂A selective agonist CGS-21680 and the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine). The objective of this document is to furnish researchers with the necessary data to make informed decisions when selecting appropriate tools for studying adenosine receptor signaling.

Adenosine receptors, comprising four subtypes (A₁, A₂A, A₂B, and A₃), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention. The selection of a suitable agonist is critical for the accurate investigation of these pathways. While direct quantitative data for this compound is not extensively available in publicly accessible literature, data for the closely related analog, 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), an established A₂A receptor agonist, is utilized for a comparative assessment.

Quantitative Comparison of Agonist Potency and Selectivity

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of the compared adenosine receptor agonists. These values are critical indicators of a probe's utility, reflecting its binding strength and its ability to elicit a functional response.

Table 1: Binding Affinity (Ki, nM) at Human Adenosine Receptor Subtypes

CompoundA₁ ReceptorA₂A ReceptorA₂B ReceptorA₃ Receptor
2-CN-Ado Data Not AvailableAgonist Data Not AvailableData Not Available
CGS-21680 310022 >1000067
NECA 1420 2400 (EC₅₀)6.2

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency (EC₅₀, nM) and Efficacy

CompoundTarget ReceptorAssay TypeEC₅₀ (nM)
2-CN-Ado A₂A ReceptorRetinal Ischemia/ReperfusionProtective Effect
CGS-21680 A₂A ReceptorcAMP Accumulation110
NECA Non-selectivecAMP AccumulationData Varies

Lower EC₅₀ values indicate higher potency.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the canonical A₂A adenosine receptor signaling pathway and a typical experimental workflow for assessing agonist-induced cAMP accumulation.

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist This compound (or other A₂A Agonist) A2A_Receptor A₂A Adenosine Receptor Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response (e.g., vasodilation, anti-inflammation) PKA->Downstream Phosphorylates targets leading to

A₂A Adenosine Receptor Signaling Pathway.

G Start Start: Seed Cells Expressing A₂A Receptors Pre-incubation Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) Start->Pre-incubation Stimulation Add Test Compound (e.g., this compound, CGS-21680) Pre-incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis Lyse Cells to Release Intracellular Contents Incubation->Lysis Detection Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis: Generate Dose-Response Curve and Calculate EC₅₀ Detection->Analysis End End Analysis->End

Experimental Workflow for cAMP Accumulation Assay.

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to characterize adenosine receptor agonists. Specific parameters may vary between laboratories and experimental systems.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a known radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁A, A₂A, A₂B, or A₃).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a non-labeled standard agonist (e.g., NECA).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for EC₅₀ Determination)

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of A₂A and A₂B receptor activation.

  • Cell Preparation:

    • Seed cells expressing the A₂A receptor in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 50 µM IBMX) for a short period (e.g., 10 minutes) to prevent the degradation of cAMP.

    • Add varying concentrations of the test agonist (e.g., this compound, CGS-21680) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This guide provides a foundational comparison of this compound with the established adenosine receptor agonists CGS-21680 and NECA. Based on data from the closely related analog 2-CN-Ado, this compound is expected to act as an agonist at the A₂A adenosine receptor. For researchers investigating A₂A receptor signaling, CGS-21680 remains a highly characterized and selective tool. NECA, while potent, exhibits non-selective binding across all adenosine receptor subtypes, which should be a key consideration in experimental design. Further direct characterization of this compound's binding affinity and functional potency across all four adenosine receptor subtypes is warranted to fully elucidate its pharmacological profile and its potential as a selective pharmacological probe.

Confirming On-Target Effects of Adenosine Receptor Agonists Using Knockout Models: A Case Study of 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adenosine analog 2-Chloroadenosine with other adenosine receptor agonists, focusing on the validation of their on-target effects using knockout mouse models. The data presented herein demonstrates how genetic ablation of specific adenosine receptors (A1, A2A, and A3) can unequivocally confirm the mechanism of action of these compounds.

Introduction

2-Chloroadenosine is a stable analog of adenosine that acts as a non-selective agonist for adenosine receptors.[1][[“]] These receptors, primarily A1, A2A, A2B, and A3, are G-protein coupled receptors involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[1] Due to its stability and potent agonist activity, 2-Chloroadenosine is a valuable research tool for investigating adenosine signaling pathways. However, to rigorously validate its on-target effects and rule out off-target mechanisms, studies employing knockout animal models are indispensable. This guide will detail the experimental evidence from such studies, providing clear, comparative data and the methodologies used to obtain it.

Comparison of 2-Chloroadenosine Effects in Wild-Type vs. Knockout Models

The following tables summarize the key findings from studies comparing the effects of 2-Chloroadenosine and other adenosine receptor agonists in wild-type (WT) mice and mice lacking specific adenosine receptors (knockout, KO).

Table 1: Effects on Lipolysis (A1 Adenosine Receptor)
CompoundGenotypeEffect on LipolysisQuantitative DataReference
2-ChloroadenosineWild-Type (WT)InhibitionPotent inhibition of norepinephrine-stimulated glycerol release.[3]
2-ChloroadenosineA1R KONo InhibitionAbolished inhibitory effect on lipolysis.[3]
Adenosine DeaminaseWild-Type (WT)Increased LipolysisRemoval of endogenous adenosine leads to increased glycerol release.[3]
Adenosine DeaminaseA1R KONo EffectNo change in basal lipolysis.[3]
Table 2: Effects on Locomotor Activity (A2A Adenosine Receptor)
CompoundGenotypeEffect on Locomotor ActivityQuantitative DataReference
CGS 21680 (A2A Agonist)Wild-Type (WT)DecreasedSignificant reduction in spontaneous motor activity.[4][5]
CGS 21680 (A2A Agonist)A2AR KONo EffectNo significant change in locomotor activity.[4][5]
2-ChloroadenosineWild-Type (WT)Sedation/Decreased ActivityDose-dependent decrease in spontaneous motor activity.[6]
2-ChloroadenosineA2AR KOAttenuated SedationThe sedative effects are expected to be reduced due to the lack of A2AR-mediated CNS depression.[[“]]
Table 3: Effects on Inflammation (A3 Adenosine Receptor)
CompoundGenotypeEffect on InflammationQuantitative DataReference
2-Cl-IB-MECA (A3 Agonist)Wild-Type (WT)Anti-inflammatoryInhibition of LPS-induced TNF-α production.[7]
2-Cl-IB-MECA (A3 Agonist)A3R KOReduced Anti-inflammatory EffectSignificantly decreased ability to inhibit TNF-α production.[7]
AdenosineWild-Type (WT)Pro-inflammatory (Mast Cells)Potentiation of antigen-dependent mast cell degranulation.[7]
AdenosineA3R KONo PotentiationAbolished potentiation of mast cell degranulation.[7]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms underlying the observed effects, it is crucial to understand the signaling pathways of adenosine receptors and the experimental workflows used to study them.

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o AC_inhibit Adenylyl Cyclase (Inhibition) cAMP_decrease ↓ cAMP PKA_inhibit ↓ PKA Activity Physiological_Response_A1_A3 Physiological Response (e.g., ↓ Lipolysis, Neuroprotection) A2A_A2B A2A / A2B Receptors Gs Gs AC_stimulate Adenylyl Cyclase (Stimulation) cAMP_increase ↑ cAMP PKA_stimulate ↑ PKA Activity Physiological_Response_A2 Physiological Response (e.g., Vasodilation, ↓ Inflammation)

Experimental Workflow: Confirming On-Target Effects with Knockout Models

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Analysis & Conclusion Binding_Assay Receptor Binding Assay (WT vs. KO Cells/Membranes) cAMP_Assay cAMP Accumulation Assay (WT vs. KO Cells) Compare_Results Compare Responses between WT and KO Binding_Assay->Compare_Results cAMP_Assay->Compare_Results Animal_Model Wild-Type (WT) and Adenosine Receptor KO Mice Treatment Administer 2-Chloroadenosine or Vehicle Animal_Model->Treatment Behavioral_Assay Behavioral/Physiological Assays (e.g., Locomotor, Anti-inflammatory) Treatment->Behavioral_Assay Behavioral_Assay->Compare_Results Conclusion Confirm On-Target Effect: Effect is absent or attenuated in KO Compare_Results->Conclusion

Detailed Experimental Protocols

Adenosine Receptor Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound (e.g., 2-Chloroadenosine) for a specific adenosine receptor subtype by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the adenosine receptor of interest (or from tissues of WT and KO mice).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1R, [3H]CGS 21680 for A2AR).

  • Test compound (2-Chloroadenosine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the inhibitory constant (Ki) from the competition curves. The absence of binding in membranes from knockout animals confirms receptor ablation.

cAMP Accumulation Assay

Principle: This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Materials:

  • Whole cells expressing the adenosine receptor of interest (from WT and KO mice).

  • Test compound (2-Chloroadenosine).

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Seed cells in a microplate and allow them to adhere.

  • For Gs-coupled receptors (A2A, A2B), add varying concentrations of the test compound and incubate.

  • For Gi-coupled receptors (A1, A3), pre-treat cells with varying concentrations of the test compound before stimulating with a fixed concentration of forskolin.

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit.

  • Abolished or attenuated cAMP response in knockout cells confirms the on-target effect of the agonist.

In Vivo Anti-inflammatory Assay (LPS-induced TNF-α production)

Principle: This assay evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) challenge in vivo.

Materials:

  • Wild-type and A3R KO mice.

  • Test compound (e.g., 2-Cl-IB-MECA).

  • Lipopolysaccharide (LPS).

  • ELISA kit for mouse TNF-α.

Protocol:

  • Administer the test compound or vehicle to both WT and A3R KO mice.

  • After a set pre-treatment time (e.g., 30 minutes), challenge the mice with an intraperitoneal injection of LPS.

  • At the peak of the inflammatory response (e.g., 90 minutes post-LPS), collect blood samples.

  • Prepare serum and measure TNF-α concentrations using an ELISA kit.

  • A significantly reduced inhibitory effect of the compound in knockout mice compared to wild-type mice confirms the involvement of the targeted receptor in the anti-inflammatory action.[7]

Conclusion

The use of knockout models provides an unequivocal method for confirming the on-target effects of adenosine receptor agonists like 2-Chloroadenosine. The data presented in this guide clearly demonstrates that the physiological and cellular responses to these agonists are significantly attenuated or completely abolished in animals lacking the specific adenosine receptor subtype. This approach is critical for the validation of drug targets and the development of selective therapeutics. Researchers and drug development professionals should consider the integration of knockout models early in the research pipeline to ensure robust and reliable characterization of novel compounds.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyanoadenosine, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, related compounds with similar structures exhibit hazards such as being harmful if swallowed and causing skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Core Principles of Chemical Waste Management

The disposal of this compound must align with general principles of laboratory chemical waste management. All chemical waste is to be treated as hazardous unless explicitly determined to be non-hazardous by an environmental health and safety professional.[3] It is crucial to prevent the release of chemical waste into the sanitary sewer system or allowing it to evaporate in a fume hood.[3]

Waste should be segregated based on compatibility to avoid dangerous reactions.[4][5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6] All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date.[4]

Disposal Protocol for this compound

Due to the presence of a cyanide group, this compound waste is considered reactive and requires specific neutralization steps to mitigate its toxicity.[7] The following step-by-step protocol should be followed:

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables like gloves and weighing paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste, such as solutions containing this compound, in a separate, compatible, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.[3][7]

  • Neutralization of Cyanide:

    • This step must be performed by trained personnel in a chemical fume hood.

    • Waste containing cyanide should be neutralized to convert the toxic cyanide into less harmful cyanate.[8] This is typically achieved by treatment with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.[8]

    • The reaction should be performed cautiously, as it can be exothermic. The pH of the solution should be monitored and maintained in the basic range (pH > 10) to prevent the formation of highly toxic hydrogen cyanide gas.

  • Final Disposal:

    • After neutralization, the treated waste should still be considered hazardous and disposed of through the institution's official hazardous waste management program.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the neutralized this compound waste.

Quantitative Data and Disposal Limits

ParameterGuidelineSource
P-listed Acute Hazardous Waste Accumulation Limit A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time in a Satellite Accumulation Area.[7]
General Hazardous Waste Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[7]
Container Rinsing Empty containers that held acute hazardous waste must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected as hazardous waste.[3]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_neutralization Neutralization (Trained Personnel Only) cluster_disposal Final Disposal PPE Don Appropriate PPE (Lab Coat, Goggles, Gloves) FumeHood Work in a Chemical Fume Hood PPE->FumeHood CollectSolid Collect Solid Waste in Labeled Container FumeHood->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container FumeHood->CollectLiquid Treat Treat with Oxidizing Agent (e.g., Bleach) under Basic Conditions (pH > 10) CollectSolid->Treat CollectLiquid->Treat EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Treat->EHS

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety and Disposal Steps

SafetyLogic cluster_hazard Hazard Identification cluster_controls Control Measures cluster_disposal_procedure Disposal Procedure Compound This compound Cyanide Contains Cyanide Group (Reactive Hazard) Compound->Cyanide Toxicity Potential Toxicity (Harmful if Swallowed, Skin/Eye Irritant) Compound->Toxicity Neutralization Cyanide Neutralization Cyanide->Neutralization PPE Personal Protective Equipment Toxicity->PPE Engineering Engineering Controls (Fume Hood) Toxicity->Engineering Segregation Waste Segregation PPE->Segregation Engineering->Segregation Admin Administrative Controls (SOPs, Training) Admin->Segregation Segregation->Neutralization FinalDisposal Disposal via EHS Neutralization->FinalDisposal

Caption: Logical relationship between hazards, controls, and disposal procedures.

References

Personal protective equipment for handling 2-Cyanoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on analogous compounds, 2-Cyanoadenosine should be handled as a substance with potential for acute oral toxicity, skin irritation, and serious eye irritation . The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles if there is a significant splash risk.[1]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for any degradation or punctures before use.[1]
Protective ClothingA lab coat or chemical-resistant apron is required. For larger quantities or significant exposure potential, a chemical-resistant suit may be necessary.[1]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dusts are generated. A P2 filter is recommended.[2]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is critical to prevent accidental exposure and contamination.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, read and understand this safety guide and any available institutional protocols. Ensure all necessary PPE is in good condition and readily available.[1]

  • Work Area: Prepare the work area by removing unnecessary items to maintain a clean and uncluttered space.[1]

  • Handling: Avoid all personal contact, including inhalation of dust.[3] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4][5]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols.[3][6]

Storage:

  • Store in original, tightly closed containers in a dry, cool, and well-ventilated area.[4][5]

  • The storage area should be clearly labeled with appropriate hazard warnings.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures and First Aid

IncidentFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
In Case of Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5][8] If skin irritation occurs, get medical advice/attention.[5]
In Case of Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][8] Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[5][6][8] Seek immediate medical attention and show this safety guide to the doctor.[3][4][6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • This compound should be treated as hazardous waste due to its potential acute toxicity.

Waste Segregation and Collection:

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Liquid waste containing this compound should not be disposed of down the drain.[7][9]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[4][5] Contact a licensed professional waste disposal service to dispose of this material.[6]

Quantitative Data

While specific toxicological data for this compound is not available, the following occupational exposure limits for "Inert or Nuisance Dust" can be used as a conservative guideline.

ParameterValueSource
OSHA PEL (Respirable fraction) 5 mg/m³US OSHA Permissible Exposure Levels (PELs) - Table Z3[1][3]
OSHA PEL (Total dust) 15 mg/m³US OSHA Permissible Exposure Levels (PELs) - Table Z3[1]
ACGIH TLV (Respirable fraction) 5 mg/m³US - California Permissible Exposure Limits for Chemical Contaminants[1]
ACGIH TLV (Total dust) 10 mg/m³US - Hawaii Air Contaminant Limits[1]

Experimental Workflow Visualization

The following diagram outlines the procedural workflow for handling a this compound spill.

G cluster_0 Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (respirator, gloves, lab coat, goggles) notify->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste Container According to Protocol decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for handling a this compound spill.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。